4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
4-chloro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFIPKNZESNEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457887 | |
| Record name | 4-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853577-50-1 | |
| Record name | 4-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and detailed characterization methods for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, a novel heterocyclic compound with potential applications in medicinal chemistry. As a structural analog of various biologically active pyrrolopyridines, this molecule represents a promising scaffold for the development of new therapeutic agents.[1][2][3] Due to the absence of a published synthetic route for this specific isomer, this guide provides a scientifically grounded, theoretical approach based on established chemical transformations of related structures. The proposed synthesis begins with commercially available 3,4-pyridinedicarboxylic acid and proceeds through a series of logical steps including cyclization and chlorination. This document also details the necessary analytical techniques for the comprehensive characterization of the target molecule and its intermediates, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for this compound
The pyrrolopyridine core is a recurring motif in a multitude of compounds exhibiting a wide range of biological activities, including but not limited to, antiviral, analgesic, and antidiabetic properties.[1][2][3] The specific isomer, 1H-pyrrolo[3,4-c]pyridin-3(2H)-one, and its derivatives are of particular interest due to their structural similarity to thalidomide and related immunomodulatory drugs. The introduction of a chlorine atom at the 4-position is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule, potentially enhancing its pharmacological profile. This guide, therefore, addresses the critical need for a reliable synthetic route to this promising, yet underexplored, chemical entity.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process designed for efficiency and scalability in a laboratory setting. The pathway is illustrated below, followed by a detailed, step-by-step protocol for each transformation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Pyridine-3,4-dicarboxylic Anhydride
-
Rationale: The initial step involves the cyclization of 3,4-pyridinedicarboxylic acid to its corresponding anhydride. Acetic anhydride is a common and effective reagent for this type of dehydration reaction.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3,4-pyridinedicarboxylic acid (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the starting material is fully consumed as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, during which the product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pyridine-3,4-dicarboxylic anhydride.
-
Step 2: Synthesis of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione
-
Rationale: The anhydride is converted to the corresponding imide by reaction with a nitrogen source. Urea is a convenient and inexpensive source of ammonia at elevated temperatures. This reaction is analogous to the synthesis of other cyclic imides.[3]
-
Protocol:
-
Thoroughly grind pyridine-3,4-dicarboxylic anhydride (1 equivalent) and urea (1.5-2 equivalents) in a mortar and pestle.
-
Transfer the mixture to a dry flask and heat to 150-160 °C in an oil bath for 30-45 minutes.
-
The mixture will melt, evolve gas, and then solidify.
-
After cooling, recrystallize the solid from an appropriate solvent (e.g., ethanol or water) to afford pure 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
-
Step 3: Selective Reduction to 4-Hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
-
Rationale: A selective reduction of one of the two carbonyl groups in the imide is required to form the lactam ring of the desired product. Sodium borohydride is a mild reducing agent that can achieve this transformation, often with good regioselectivity. The more electrophilic carbonyl adjacent to the pyridine nitrogen is the likely site of reduction.
-
Protocol:
-
Dissolve 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (0.5-1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.
-
Step 4: Chlorination to this compound
-
Rationale: The final step is the conversion of the pyridone tautomer of the 4-hydroxy intermediate to the 4-chloro derivative. Phosphorus oxychloride (POCl3) is the standard reagent for this type of transformation.[4]
-
Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add 4-Hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux for 4-6 hours.
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, keeping the temperature low.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.
-
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbon bearing the chlorine atom. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic M+2 isotope peak for chlorine. |
| FT-IR | Characteristic absorption bands for the N-H and C=O stretching vibrations. |
| Melting Point | A sharp melting point, indicative of high purity. |
Safety Considerations
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium borohydride (NaBH4) is flammable and can react with water to produce hydrogen gas.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This guide provides a robust, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed pathway leverages well-established chemical reactions and provides a clear roadmap for researchers to access this novel and potentially valuable molecule. The successful synthesis and subsequent biological evaluation of this compound could pave the way for new discoveries in drug development.
References
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules, 24(15), 2751. [Link]
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4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950. [Link]
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SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. (1988). Organic Preparations and Procedures International, 20(3), 285-289. [Link]
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4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. (n.d.). Retrieved from [Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2010). Organic Chemistry, 30(6), 918-922. [Link]
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Organic Preparations and Procedures International SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H) - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
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Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2020). Molecules, 25(17), 3986. [Link]
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4-Chloro-1H-Pyrrolo 3,2-c Pyridine, Grade Standard. IndiaMART. (n.d.). Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(11), 3125. [Link]
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4-chloro-1H-pyrazolo[4,3-c]pyridine. (n.d.). Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(11), 3125. [Link]
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Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). Molecules, 25(24), 5919. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1747. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. As a compound of interest within the broader class of pyrrolopyridines—a scaffold known for its diverse biological activities—a thorough understanding of its physicochemical characteristics is paramount for any application in drug discovery and development. This document is structured to provide not only theoretical and predicted data but also detailed, field-proven experimental protocols for its empirical characterization.
Compound Identity and Structure
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a chlorine substituent on the pyridine ring and a ketone group on the pyrrole ring.
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Data (Predicted)
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₅ClN₂O | |
| Molecular Weight | 168.58 g/mol | |
| CAS Number | Not Assigned | As of the latest search, a specific CAS number for this isomer has not been registered. |
| LogP (Octanol-Water Partition Coefficient) | 1.0 - 1.5 | Prediction based on computational models. Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 2 | The two nitrogen atoms in the pyrrolo-pyridinone core. |
| Hydrogen Bond Acceptors | 3 | The ketone oxygen and the two nitrogen atoms. |
| pKa (Acidic/Basic) | Acidic NH: ~16-18, Basic N: ~2-4 | Estimated based on analogous structures. The pyrrole NH is weakly acidic, while the pyridine nitrogen is weakly basic. |
Experimental Characterization Protocols
The following sections detail the standard, validated methodologies for the empirical determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid.[1][2][3][4][5]
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar).
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[1][2]
-
Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is the end of the range.[2][4][5]
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[6] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]
Methodology: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask Solubility Determination Workflow.
Insights for Drug Development: For early-stage drug discovery, kinetic solubility methods are often employed for higher throughput.[6] These methods, while not providing the true thermodynamic solubility, are valuable for rank-ordering compounds.
Spectral Analysis
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the N-H bonds, the C=O of the ketone, and the aromatic C-Cl bond.
Synthesis Considerations
While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established methodologies for related pyrrolopyridine structures. A potential approach could involve the construction of the pyrrolidinone ring onto a pre-functionalized pyridine precursor.
Biological Context and Potential
The pyrrolo[3,4-c]pyridine scaffold is present in a variety of compounds with demonstrated biological activities, including analgesic, sedative, antidiabetic, and antiviral properties.[7][8] The specific substitutions of a chlorine atom and a lactam functionality in this compound suggest that it could be a valuable intermediate or a pharmacologically active agent in its own right. Further investigation into its biological effects is warranted.
Conclusion
This compound represents an intriguing, yet underexplored, member of the pyrrolopyridine family. This guide provides the foundational knowledge and experimental frameworks necessary for its comprehensive physicochemical characterization. The predictive data herein serves as a valuable starting point for researchers, while the detailed protocols offer a clear path for empirical validation. A thorough understanding of these properties will be instrumental in unlocking the full potential of this compound in medicinal chemistry and drug discovery.
References
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Melting point determination. (n.d.). Retrieved from [Link]
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How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]
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Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]
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Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, structural features, and its place within the broader class of pyrrolopyridine scaffolds, which are recognized for their diverse pharmacological activities. While detailed experimental data for this specific molecule remains limited in peer-reviewed literature, this guide will synthesize available information and provide a contextual framework based on related structures to support its potential applications in drug discovery and development.
Introduction: The Pyrrolopyridine Scaffold in Drug Discovery
The pyrrolopyridine framework, an isomeric fusion of pyrrole and pyridine rings, is a privileged scaffold in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules, demonstrating a wide range of therapeutic applications including anticancer, antiviral, and anti-inflammatory agents. The diverse biological activities stem from the ability of the pyrrolopyridine core to act as a bioisostere for other key heterocycles, enabling it to interact with a multitude of biological targets.
Derivatives of the pyrrolo[3,4-c]pyridine class, in particular, have been investigated for their potential as analgesic, sedative, antidiabetic, antimycobacterial, and antitumor agents.[1] This broad spectrum of activity underscores the therapeutic potential of this heterocyclic system and provides a strong rationale for the synthesis and investigation of novel analogs such as this compound.
Core Compound Profile: this compound
This section details the fundamental properties of the title compound, providing a baseline for further research and application.
Chemical Identity and Structure
The structure of this compound is characterized by a fused pyrrolidinone and pyridine ring system, with a chlorine substituent at the 4-position of the pyridine ring.
Systematic Name: this compound Synonyms: 4-chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one CAS Number: 853577-50-1 Molecular Formula: C₇H₅ClN₂O[2][3] Molecular Weight: 168.58 g/mol [2][3]
The presence of the lactam moiety, the aromatic pyridine ring, and the reactive chlorine atom are key structural features that likely dictate its chemical reactivity and biological activity.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| pKa (most acidic) | 12.5 (amide N-H) |
| pKa (most basic) | 1.8 (pyridine N) |
| LogP | 0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Note: These values are computationally predicted and should be confirmed experimentally.
Synthesis Strategies for the Pyrrolo[3,4-c]pyridin-3-one Core
While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed journals, the synthesis of the broader pyrrolo[3,4-c]pyridine-1,3-dione and related structures has been described.[4] These methodologies provide a foundation for a potential synthetic route to the target compound.
A plausible synthetic approach could involve the construction of the pyridine ring onto a pre-existing pyrrole precursor or, conversely, the annulation of the pyrrole ring onto a functionalized pyridine derivative.
Conceptual Synthetic Workflow
A logical, though currently hypothetical, workflow for the synthesis is outlined below. This serves as a strategic guide for researchers aiming to prepare this compound.
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The Therapeutic Potential of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the biological activities associated with the 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold. While direct research on this specific derivative is emerging, the broader family of pyrrolo[3,4-c]pyridine compounds has demonstrated significant therapeutic potential across various disease areas. This document synthesizes the known biological activities of the parent scaffold, offering a predictive framework for the 4-chloro substituted derivatives and providing detailed experimental protocols for their evaluation.
The pyrrolo[3,4-c]pyridine core, a fusion of pyrrole and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its structural isomers have been investigated for a wide range of pharmacological effects, including anticancer, antimycobacterial, and analgesic properties.[2][3][4] The introduction of a chloro group at the 4-position and a ketone at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets.
Anticipated Biological Activities and Underlying Mechanisms
Based on extensive research into the broader class of pyrrolo[3,4-c]pyridine derivatives, the this compound scaffold is a promising candidate for development in the following therapeutic areas:
Anticancer Activity
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have shown notable in vitro antitumor activity.[3] For instance, N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones have been synthesized and screened for their effectiveness against various cancer cell lines, with some compounds exhibiting IC50 values in the low microgram per milliliter range.[3] The proposed mechanisms of action for related heterocyclic compounds often involve the inhibition of key enzymes in cell signaling pathways, such as kinases, or interference with microtubule dynamics.[5][6]
A logical workflow for assessing the anticancer potential of novel this compound derivatives would involve a tiered screening approach.
Caption: Workflow for Anticancer Drug Discovery.
Antimycobacterial Activity
Certain pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the InhA enzyme, a crucial component of the type II fatty acid biosynthesis pathway in Mycobacterium tuberculosis.[3] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential for the bacterial cell wall integrity.[3] This targeted approach offers a promising strategy for the development of new anti-tuberculosis agents. The 4-chloro substitution on the pyridine ring could potentially enhance the binding affinity of these derivatives to the InhA active site.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed Mechanism of Antimycobacterial Action.
Analgesic Activity
A significant body of research has highlighted the analgesic properties of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.[2][3] These compounds have demonstrated strong activity in both the hot-plate and writhing tests, which are standard models for assessing central and peripheral analgesic effects, respectively.[2][3] The mechanism of action is not yet fully elucidated but is thought to involve the central nervous system.[7]
Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Anticancer Activity: MTT Assay[8][9]
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
In Vitro Antimycobacterial Activity: InhA Enzyme Inhibition Assay[10][11]
This assay determines the inhibitory potential of the compounds against the M. tuberculosis InhA enzyme.
Materials:
-
Purified InhA enzyme
-
NADH
-
trans-2-Dodecenoyl-CoA (DD-CoA)
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
-
Enzyme Addition: Add the InhA enzyme to each well to initiate the reaction.
-
Substrate Addition: After a short pre-incubation, add the substrate (DD-CoA) to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Analgesic Activity: Hot Plate and Writhing Tests[1][7][12]
These in vivo tests in rodents are used to evaluate the central and peripheral analgesic effects of the compounds. All animal experiments should be conducted in accordance with approved ethical guidelines.
2.3.1. Hot Plate Test (Central Analgesia) [1][8]
Apparatus:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglass cylinder to confine the animal on the hot plate
Procedure:
-
Animal Acclimatization: Acclimatize the animals (e.g., mice) to the experimental room for at least one hour before the test.
-
Baseline Latency: Place each animal on the hot plate and record the time it takes to elicit a pain response (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control (e.g., intraperitoneally). A positive control such as morphine can also be used.
-
Post-Treatment Latency: At specific time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the reaction time.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.
2.3.2. Acetic Acid-Induced Writhing Test (Peripheral Analgesia) [9]
Procedure:
-
Animal Grouping: Divide the animals (e.g., mice) into groups and administer the test compounds, vehicle, or a standard analgesic (e.g., aspirin) intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound derivatives are not yet extensively reported, general trends from the broader pyrrolopyridine class can provide initial guidance. For analgesic activity, the nature of the substituent on the pyrrole nitrogen and the pyridine ring has been shown to be critical.[7] For antimycobacterial activity, substitutions on the phenyl ring of related pyrrolo[3,4-c]pyridine-3-one derivatives significantly influenced their inhibitory effect on the InhA enzyme.[3] Systematic modification of the substituents on the this compound core will be essential to delineate a clear SAR and optimize the biological activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Drawing on the established biological activities of the broader pyrrolo[3,4-c]pyridine family, these derivatives are predicted to possess significant anticancer, antimycobacterial, and analgesic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, paving the way for the identification of new drug candidates with improved efficacy and safety profiles. Future research should focus on the synthesis of a diverse library of these derivatives to establish clear structure-activity relationships and to validate their therapeutic potential in preclinical models.
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Unraveling the Enigmatic Mechanism of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Pyrrolo[3,4-c]pyridine Scaffold and a Roadmap for Mechanistic Elucidation
Authored by a Senior Application Scientist
Foreword: The field of medicinal chemistry is in a constant state of evolution, with novel heterocyclic scaffolds emerging as promising foundations for the development of next-generation therapeutics. The pyrrolo[3,4-c]pyridine core is one such scaffold, demonstrating a remarkable breadth of biological activities. While the specific mechanism of action for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one remains to be fully elucidated in publicly accessible literature, this guide will provide a comprehensive overview of the known mechanisms of action for structurally related pyrrolo[3,4-c]pyridine derivatives. By understanding the established biological targets and signaling pathways modulated by this versatile chemical class, researchers can formulate targeted hypotheses and design robust experimental workflows to unravel the precise pharmacological profile of this intriguing compound. This document serves as both a repository of current knowledge and a practical manual for the scientific investigation of this compound.
The Pyrrolo[3,4-c]pyridine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolo[3,4-c]pyridine bicyclic ring system is a structural isomer of aza-indoles and has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including analgesic, sedative, anti-inflammatory, anticancer, antidiabetic, antimycobacterial, and antiviral properties.[1][2] This chemical framework is considered a "privileged structure" as it is capable of binding to a variety of biological targets with high affinity.
The versatility of the pyrrolo[3,4-c]pyridine core stems from its unique electronic and steric properties, which can be readily modified through synthetic chemistry. The introduction of various substituents at different positions on the bicyclic system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling the optimization of potency, selectivity, and metabolic stability.
Established Mechanisms of Action for Pyrrolo[3,4-c]pyridine Derivatives: A Survey of Biological Targets
While a definitive mechanism for this compound is not yet established, the broader class of pyrrolo[3,4-c]pyridine derivatives has been shown to interact with several key biological targets. Understanding these established mechanisms provides a strong foundation for hypothesizing the potential modes of action for the chloro-substituted analog.
Kinase Inhibition: A Prominent Mode of Action
A recurring theme in the pharmacology of pyrrolopyridine derivatives is their ability to function as kinase inhibitors.[3] The pyrrolopyridine scaffold can act as a mimic of the purine ring of ATP, the universal phosphate donor for kinase-catalyzed reactions. This allows these compounds to bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.
Several key kinase targets have been identified for different pyrrolo[3,4-c]pyridine derivatives:
-
Phosphoinositide 3-Kinases (PI3Ks): Certain 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives have demonstrated high affinity for PI3Kγ.[1] PI3Ks are crucial signaling enzymes involved in cell growth, proliferation, and survival, making their inhibition a key strategy in anticancer therapy.[1]
-
Spleen Tyrosine Kinase (SYK): 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives have been developed as SYK inhibitors. SYK is a key mediator of signaling in hematopoietic cells and is a therapeutic target for inflammatory and autoimmune diseases.
-
FMS-like Tyrosine Kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS): While research has focused on the pyrrolo[3,2-c]pyridine isomer, these findings suggest that the broader pyrrolopyridine class can target FMS kinase, which is overexpressed in various cancers.[4]
-
Glycogen Synthase Kinase 3β (GSK-3β): A novel pyrrolo[2,3-b]pyridine-based inhibitor of GSK-3β has been identified as a potential therapeutic for Alzheimer's disease.[5] This highlights the potential for this scaffold to be developed for neurodegenerative disorders.
Given the prevalence of kinase inhibition as a mechanism for this compound class, it is highly plausible that this compound may also exert its biological effects through the modulation of one or more kinases.
Antimycobacterial Activity via Cytochrome bc1 Complex Inhibition
A compelling mechanism of action has been identified for a series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones in the context of antimycobacterial activity. These compounds have been shown to target the cytochrome bc1 complex of Mycobacterium tuberculosis.[6] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to bacterial cell death.[6] This discovery has validated the cytochrome bc1 complex as a promising drug target for tuberculosis.[6]
Anti-inflammatory Properties: Potential for COX Inhibition and Iron Chelation
The anti-inflammatory effects of some pyrrolopyridine derivatives have been documented, with several potential mechanisms. One study on pyrrolo[2,3-b]pyridine derivatives demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Another intriguing hypothesis for the anti-inflammatory action of pyridine-containing compounds is their potential for iron chelation.[7] Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. By chelating iron, these compounds may indirectly inhibit the activity of these enzymes.[7]
Anticancer Activity through Tubulin Polymerization Inhibition
While not the exact same scaffold, research on the structural isomer 1H-pyrrolo[3,2-c]pyridine has revealed a mechanism of anticancer activity involving the disruption of microtubule dynamics. These derivatives have been shown to act as colchicine-binding site inhibitors, leading to the inhibition of tubulin polymerization, G2/M phase cell cycle arrest, and ultimately, apoptosis.[8] This provides another plausible avenue of investigation for the anticancer potential of this compound.
Antiviral Mechanisms Targeting Viral Enzymes
Pyrrolopyridine derivatives have demonstrated antiviral activity against a range of viruses.[9][10] The proposed mechanisms often involve the inhibition of key viral enzymes, such as viral polymerases, which are essential for viral replication.[9][11] Molecular docking studies have supported the potential for these compounds to bind to the active sites of these viral proteins.[11]
Analgesic and Sedative Effects: A Need for Further Investigation
A significant body of research has focused on the analgesic and sedative properties of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.[12] While these compounds have shown potent activity in preclinical models, the precise molecular mechanisms underlying these effects remain to be fully elucidated.[12] Their activity suggests an interaction with the central nervous system, but the specific receptors or channels involved are yet to be identified.
A Practical Guide to Elucidating the Mechanism of Action of this compound
The following section provides a structured, multi-pronged approach for researchers to systematically investigate and determine the mechanism of action of this compound.
Initial Phenotypic Screening and Target Class Identification
The first step is to perform broad phenotypic screening to identify the primary biological effect of the compound.
Experimental Protocol: Broad Phenotypic Screening
-
Cell Viability and Proliferation Assays:
-
Utilize a diverse panel of human cancer cell lines (e.g., representing different tissue origins) and a non-cancerous cell line (e.g., fibroblasts) to assess the compound's cytotoxic and anti-proliferative effects.
-
Employ standard assays such as MTT, MTS, or CellTiter-Glo to determine IC50 values.
-
-
Antimicrobial and Antiviral Assays:
-
Screen the compound against a panel of clinically relevant bacteria, fungi, and viruses to identify any antimicrobial or antiviral activity.
-
-
Anti-inflammatory Assays:
-
Use in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
In Vivo Behavioral Screens (for CNS effects):
-
If CNS activity is suspected based on structural similarity to known analgesic or sedative compounds, perform preliminary in vivo screens in rodent models (e.g., hot plate test for analgesia, open field test for locomotor activity).
-
Data Presentation: Summary of Phenotypic Screening Results
| Assay Type | Cell Line/Model | Endpoint | Result (e.g., IC50, % Inhibition) |
| Anti-proliferative | MCF-7 (Breast Cancer) | Cell Viability | |
| A549 (Lung Cancer) | Cell Viability | ||
| HCT116 (Colon Cancer) | Cell Viability | ||
| Normal Fibroblasts | Cell Viability | ||
| Antimicrobial | E. coli | MIC | |
| S. aureus | MIC | ||
| Antiviral | Influenza A | EC50 | |
| HIV-1 | EC50 | ||
| Anti-inflammatory | LPS-stimulated RAW 264.7 | TNF-α secretion |
Target Deconvolution and Validation
Once a primary biological effect is identified, the next step is to pinpoint the specific molecular target(s).
Experimental Workflow: Target Identification
Caption: An integrated approach to analyzing the downstream effects of target engagement.
Experimental Protocols for Pathway Analysis:
-
Western Blotting:
-
Treat cells with the compound for various time points and at different concentrations.
-
Prepare cell lysates and perform Western blotting using antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-specific antibodies to assess the phosphorylation status of downstream substrates).
-
-
Gene Expression Analysis:
-
Use quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq) to analyze changes in the expression of genes that are known to be regulated by the identified target and its signaling pathway.
-
-
Cell-Based Functional Assays:
-
Perform assays to measure the functional consequences of pathway modulation, such as apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) or cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry).
-
Conclusion and Future Directions
The pyrrolo[3,4-c]pyridine scaffold represents a rich source of chemical diversity for the discovery of novel therapeutics. While the precise mechanism of action for this compound awaits discovery, the established pharmacology of its chemical relatives provides a clear and rational path forward for its investigation. The multifaceted experimental approach outlined in this guide, from broad phenotypic screening to detailed pathway analysis, offers a robust framework for elucidating the mechanism of action of this and other novel bioactive compounds. The insights gained from such studies will be invaluable in advancing our understanding of the therapeutic potential of the pyrrolo[3,4-c]pyridine class and in the development of new and effective treatments for a range of human diseases.
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An In-Depth Technical Guide to the Discovery and Development of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Analogs
Abstract
The pyrrolo[3,4-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, analgesic, and anti-infective properties. This technical guide focuses on a specific, synthetically versatile subclass: 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and its analogs. We delve into the strategic rationale for targeting this scaffold, detailing robust synthetic pathways for the core structure and its subsequent diversification. Key biological targets, with a particular emphasis on protein kinases, are explored, supported by an analysis of structure-activity relationships (SAR) that govern potency and selectivity. This guide provides researchers and drug development professionals with foundational knowledge, detailed experimental protocols, and future-facing perspectives on the therapeutic potential of this promising class of compounds.
Introduction: The Pyrrolo[3,4-c]pyridine Scaffold in Medicinal Chemistry
Significance of Privileged Scaffolds
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. The pyrrolo[3,4-c]pyridine core, an aza-analog of isoindolinone, is one such scaffold. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an ideal starting point for library development against various target classes.
Overview of the Pyrrolo[3,4-c]pyridine Core
Pyrrolopyridine is a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring. The pyrrolo[3,4-c]pyridine isomer has been the subject of numerous pharmacological studies due to the combined importance of its constituent pyrrole and pyridine pharmacophores.[1] Derivatives of this core have been investigated for a wide array of therapeutic applications, including:
-
Analgesic and Sedative Agents: Many of the earliest and most extensive studies on this scaffold focused on its effects on the central nervous system.[1][2]
-
Anticancer Activity: Compounds containing the pyrrolopyridine scaffold, such as Vemurafenib, are used in anticancer therapy.[1]
-
Antidiabetic and Anti-inflammatory Properties: Certain analogs have been shown to modulate metabolic and inflammatory pathways.[1]
-
Antimycobacterial and Antiviral Activity: The scaffold has also served as a template for developing agents against infectious diseases.[1]
The broad biological activity of pyrrolo[3,4-c]pyridine derivatives is a primary driver for the continued development of new compounds based on this core structure.[1]
The Emergence of the this compound Subclass
Within the broader class of pyrrolopyridines, the this compound scaffold is of particular strategic importance. The lactam moiety (-one) provides a key hydrogen bonding feature, while the chlorine atom at the 4-position serves two critical functions:
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the aromatic system, potentially enhancing binding affinity to specific biological targets.
-
Synthetic Handle: The chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the late-stage, modular introduction of a wide variety of substituents, enabling rapid exploration of the chemical space and fine-tuning of structure-activity relationships.
This combination of a stable, drug-like core with a versatile synthetic handle makes the 4-chloro analog an ideal platform for generating diverse chemical libraries aimed at multiple therapeutic targets.
Discovery and Synthetic Strategies
Foundational Synthetic Routes
The synthesis of the this compound core is not extensively documented as a final product but is conceptually accessible through established heterocyclic chemistry principles. A plausible and efficient approach involves the construction of the corresponding hydroxypyrrolopyridinone, followed by a chlorination step. This strategy leverages readily available starting materials and robust chemical transformations. A related procedure for a different isomer involves treating the corresponding hydroxylated precursor with a chlorinating agent like phosphoryl trichloride.[3]
Step-by-Step Protocol: Synthesis of the Core Scaffold
Objective: To synthesize the this compound core from a suitable pyridine precursor.
Methodology Rationale: This protocol follows a logical sequence of cyclization to form the bicyclic lactam, followed by chlorination. The choice of phosphoryl trichloride is based on its common use for converting pyridones and pyrimidones to their chloro derivatives.[3]
Step 1: Synthesis of 4-Hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
-
Reaction Setup: Combine a suitable 3,4-disubstituted pyridine precursor, such as diethyl 2-(aminomethyl)pyridine-3,4-dicarboxylate, in a high-boiling point solvent like diphenyl ether.
-
Cyclization: Heat the reaction mixture to a high temperature (e.g., >200 °C) to induce intramolecular cyclization and lactam formation.
-
Workup: Cool the reaction mixture, dilute with an anti-solvent like hexane to precipitate the product.
-
Purification: Collect the solid by filtration, wash with hexane, and purify by recrystallization or silica gel chromatography to yield the 4-hydroxy intermediate.
Step 2: Chlorination to Yield this compound
-
Reaction Setup: Suspend the 4-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one intermediate in an excess of phosphoryl trichloride (POCl₃). A high-boiling, non-reactive co-solvent can be used if necessary.
-
Chlorination: Heat the mixture to reflux for several hours (e.g., 4-6 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material.[3]
-
Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH) and extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford the final this compound.
Elaboration of Analogs: Key Chemical Transformations
The 4-chloro core is a versatile intermediate for creating a library of analogs.
-
N-Alkylation/Arylation: The nitrogen atom of the lactam can be functionalized using a base (e.g., NaH, K₂CO₃) and an appropriate alkyl or aryl halide.
-
Suzuki-Miyaura Coupling: The 4-chloro position can be readily substituted with various aryl or heteroaryl groups by reacting it with a corresponding boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.[4]
-
Buchwald-Hartwig Amination: The 4-chloro group can be displaced by primary or secondary amines using a palladium catalyst and a suitable phosphine ligand to generate 4-amino analogs.
Workflow Diagram: From Starting Materials to Diverse Analogs
The following diagram illustrates the synthetic strategy for generating a library of analogs from the core scaffold.
Caption: Synthetic workflow for the core scaffold and subsequent diversification.
Biological Activity and Therapeutic Potential
Overview of Biological Targets
The pyrrolopyridine class of molecules, including pyrrolo[3,4-c]pyridine derivatives, are known to interact with a wide range of biological targets, a testament to their privileged nature.[5] Their structural similarity to endogenous purines makes them particularly well-suited to inhibit ATP-dependent enzymes, most notably protein kinases.[6] Research has demonstrated that derivatives of the broader pyrrolopyridine family exhibit potent inhibitory activity against FMS kinase, Akt, and others, validating their potential in oncology and inflammatory diseases.[1][6]
Focus Area: Kinase Inhibition
Most pyrrolopyridine-based kinase inhibitors function as ATP-competitive inhibitors. The heterocyclic core mimics the adenine ring of ATP, allowing it to bind in the highly conserved ATP-binding pocket of the kinase enzyme. The substituents branching off the core scaffold then extend into more variable regions of the active site, which is the primary determinant of the inhibitor's selectivity for one kinase over another. The lactam oxygen and pyrrole N-H of the this compound core are critical for forming key hydrogen bond interactions with the "hinge" region of the kinase, anchoring the molecule in the active site.
While direct studies on the 4-chloro-3-one scaffold are emerging, related pyrrolopyridine structures have shown potent activity against several important kinase families:
-
ERK1/2: The RAS/RAF/MEK/ERK pathway is a central signaling cascade often dysregulated in cancer. A pyridinone-based compound, GDC-0994, was developed as a selective ERK1/2 inhibitor for clinical trials.[7]
-
Akt (Protein Kinase B): The PI3K/Akt pathway is another critical cancer signaling node. AZD5363, a 7H-pyrrolo[2,3-d]pyrimidine derivative, is a potent, orally bioavailable Akt inhibitor.[6]
-
FMS Kinase (CSF-1R): This receptor tyrosine kinase is implicated in cancers and inflammatory disorders like rheumatoid arthritis. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[1]
The diagram below illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for these types of inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound is essential to optimize its biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR studies would focus on three primary regions.
The Role of the 4-Position Substituent
The 4-position is the most versatile point for modification.
-
Halogens: In many scaffolds, moving from chlorine to bromine or iodine can maintain or enhance activity, suggesting a role for halogen bonding or simply size and lipophilicity.[8] Conversely, fluorine can drastically alter electronic properties and sometimes reduce activity.
-
Aryl/Heteroaryl Groups (via Suzuki): Introducing aromatic rings allows for extensive exploration of hydrophobic and π-stacking interactions within the target's binding pocket. The substitution pattern on these rings (e.g., ortho-, meta-, para-) is critical. For example, in some kinase inhibitors, a meta-substituted phenyl ring is optimal for potency.[9]
-
Amino Groups (via Buchwald-Hartwig): Introducing amines provides new hydrogen bond donors and acceptors, which can form crucial interactions to improve potency and selectivity. The nature of the amine (e.g., piperazine, morpholine) can also impact solubility and metabolic stability.[1]
Impact of N-2 Substitution
The lactam nitrogen provides another vector for modification.
-
Small Alkyl Groups: Adding small, non-polar groups like methyl or ethyl can fill small hydrophobic pockets near the hinge-binding region.
-
Linkers to Solubilizing Groups: Attaching linkers (e.g., propyl, hydroxypropyl) connected to basic amines (like piperazine) is a common strategy to improve solubility and modulate pharmacokinetic properties. Studies on related pyrrolo[3,4-c]pyridine-1,3-diones have shown that 2-hydroxypropyl linkers are highly active.[2]
SAR Summary Table
The following table summarizes hypothetical but plausible SAR trends based on published data for related heterocyclic scaffolds.
| Substituent Position | Modification Type | Rationale / Likely Effect on Activity |
| Position 4 | Cl -> Aryl (Suzuki) | Explores hydrophobic pockets. Potency is highly dependent on aryl substituents. |
| Position 4 | Cl -> NR₂ (Buchwald-Hartwig) | Introduces H-bond interactions; can improve potency and solubility. |
| Position 4 | Cl -> OR (Nucleophilic Substitution) | Introduces H-bond acceptor; often used to tune properties. |
| Position 2 (N) | H -> Alkyl (Alkylation) | Fills small hydrophobic pockets; may improve cell permeability. |
| Position 2 (N) | H -> Linker-Amine (Alkylation) | Can significantly improve solubility and PK properties.[2] |
| Position 6 or 7 | H -> Me, OMe, etc. | Explores additional vectors; can be used to block metabolic hotspots. |
Logical Relationship Diagram: SAR
This diagram illustrates the decision-making process in lead optimization based on SAR.
Caption: Logical flow of structure-activity relationship (SAR) exploration.
Experimental Protocols and Data Interpretation
In Vitro Kinase Assay Protocol (Example: ADP-Glo™)
Objective: To determine the in vitro potency (IC₅₀) of an analog against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test analog (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate solution in reaction buffer.
-
Add 25 nL of the serially diluted compound or DMSO (for positive and negative controls).
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Cellular Proliferation Assay (MTT Assay)
Objective: To determine the effect of an analog on the proliferation of a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test analog. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Interpreting the Data: From Raw Values to IC₅₀
The raw data (luminescence or absorbance) is first normalized relative to the positive (100% inhibition) and negative (0% inhibition) controls. The normalized percent inhibition is then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic equation is applied to this curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the measured activity by 50%. This value is the key metric for comparing the potency of different analogs.
Conclusion and Future Directions
Summary of Key Findings
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, particularly the versatility of the 4-chloro position for cross-coupling reactions, allows for the efficient generation of diverse analog libraries. The underlying pyrrolopyridine core has a proven track record as a kinase inhibitor scaffold, and by extension, analogs of the title compound are prime candidates for development as inhibitors of key signaling pathways implicated in cancer and other diseases.
Current Limitations and Challenges
As with any drug discovery program, challenges remain. A key consideration is achieving selectivity. Since the ATP-binding site is conserved across hundreds of human kinases, achieving potent inhibition of the target kinase without affecting off-target kinases is a significant hurdle that must be overcome through careful SAR-guided design. Furthermore, optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability is a complex, multi-parameter challenge that must be addressed in parallel with potency optimization.
Future Perspectives
The future for this scaffold is bright. Advanced synthetic strategies, such as C-H activation, could open up new, previously inaccessible positions on the core for modification, expanding the available chemical space. As our understanding of disease biology grows, these analogs could be directed toward novel or challenging targets. The integration of computational modeling and machine learning into the design process can help prioritize the synthesis of analogs with the highest probability of success, accelerating the discovery of next-generation therapeutics derived from the this compound core.
References
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4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC. Available from: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available from: [Link]
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SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International. Available from: [Link]
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Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. Available from: [Link]
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Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed. Available from: [Link]
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Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. Available from: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available from: [Link]
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Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. Available from: [Link]
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Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Infectious Diseases. Available from: [Link]
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Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed. Available from: [Link]
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Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - NIH. Available from: [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. Available from: [Link]
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Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. Available from: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC. Available from: [Link]
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New approach to the synthesis of pyrrolo[3,4-c]pyridines | Request PDF - ResearchGate. Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available from: [Link]
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Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. Available from: [Link]
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Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed. Available from: [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. Available from: [Link]
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Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed. Available from: [Link]
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Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. Available from: [Link]
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Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed. Available from: [Link]
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solubility and stability of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, this compound. As experimental data for this specific molecule is not yet prevalent in public literature, this document serves as a predictive overview and a practical guide for researchers. It combines a theoretical analysis of the molecule's structural components with detailed, field-proven experimental protocols for determining its physicochemical properties. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound's behavior in various environments.
Introduction and Structural Analysis
This compound is a unique heterocyclic scaffold featuring a fusion of pyrrole and pyridine rings, resulting in a pyrrolopyridine core. The structure incorporates a lactam (a cyclic amide) and a chlorine substituent on the pyridine ring.
Chemical Structure:
-
Core: 1H-pyrrolo[3,4-c]pyridine
-
Functional Groups: Lactam (-C(=O)NH-), Chloro (-Cl) group, Pyrrole NH, Pyridine Nitrogen.
The interplay of these features is predicted to govern its solubility and stability profile.
Predicted Physicochemical Properties
-
Solubility: The lactam moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is expected to contribute to aqueous solubility.[1] The pyrrolidinone and 2-pyridone substructures are known to be water-miscible or soluble.[2][3][4] However, the aromatic rings and the chloro-substituent introduce lipophilicity, which may counteract this. The pyridine nitrogen has a basic character and is likely to be protonated at low pH, which would significantly increase aqueous solubility. Therefore, the compound's solubility is predicted to be highly pH-dependent.[5][6]
-
Stability: The lactam ring is a key site for potential degradation, primarily through hydrolysis under acidic or basic conditions, which would lead to ring-opening.[7][8][9] The chloro-pyridine moiety may be susceptible to nucleophilic substitution or photolytic degradation.[10] The electron-rich pyrrole ring could be a target for oxidative degradation.[11][12]
Comprehensive Solubility Characterization
A thorough understanding of solubility is critical for formulation development and predicting bioavailability.[6][13] We recommend a two-stage approach: determining thermodynamic solubility in various solvents and characterizing the pH-solubility profile.
Thermodynamic Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard for determining equilibrium solubility, providing the most reliable and widely used data.[14][15][16]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to several vials (in triplicate for each solvent). A visible excess of solid must remain at the end of the experiment to ensure saturation.[15]
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[15][17]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed or filter them using a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported as the average concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Table 1: Proposed Solvents for Thermodynamic Solubility Testing
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Represents stomach pH. |
| pH 4.5 (Acetate Buffer) | Represents transition to intestinal pH. | |
| pH 6.8 (Simulated Intestinal Fluid) | Represents small intestine pH. | |
| pH 7.4 (Phosphate-Buffered Saline) | Represents physiological/blood pH. | |
| Organic Solvents | Methanol, Ethanol | Common polar protic solvents used in formulation. |
| Acetonitrile (ACN) | Common polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | A strong aprotic solvent, often used for initial stock solution preparation. | |
| Dichloromethane (DCM) | A non-polar solvent to assess lipophilic character. |
pH-Solubility Profile Determination
This experiment maps the compound's solubility across a range of pH values, which is crucial for predicting its behavior in the gastrointestinal tract.[5][18]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 10).
-
Solubility Measurement: Perform the shake-flask method as described in Section 2.1 in each of these buffers.
-
pH Verification: Measure the final pH of the saturated solution after equilibration, as it may differ from the initial buffer pH.
-
Data Visualization: Plot the measured solubility (on a logarithmic scale) against the final measured pH.
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability and Forced Degradation Studies
Forced degradation (stress testing) is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines.[19][20][21] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect impurities without destroying the molecule entirely.[19]
Development of a Stability-Indicating Method
Before initiating stability studies, a robust analytical method, typically reverse-phase HPLC with photodiode array (PDA) detection, must be developed and validated. This method must be able to separate the parent compound, this compound, from all potential degradation products.
Forced Degradation Protocols
The compound should be subjected to the following stress conditions in both solid and solution states.
1. Hydrolytic Degradation:
-
Conditions:
-
Acidic: 0.1 M HCl at 40°C and 60°C.
-
Neutral: Purified water at 40°C and 60°C.
-
Basic: 0.1 M NaOH at 40°C and 60°C.
-
-
Procedure: Dissolve the compound in the respective media and monitor over time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before HPLC analysis.
-
Causality: The lactam amide bond is the most probable site for acid- or base-catalyzed hydrolysis.[7][22]
2. Oxidative Degradation:
-
Conditions: 3% Hydrogen Peroxide (H₂O₂) solution at room temperature.
-
Procedure: Dissolve the compound in the oxidative solution and monitor at frequent intervals (e.g., 0, 1, 2, 4, 8 hours) due to the potentially rapid nature of oxidation.[19]
-
Causality: The electron-rich pyrrole ring and potentially the pyridine nitrogen are susceptible to oxidation.[11][12]
3. Photolytic Degradation:
-
Conditions: Expose solid powder and a solution of the compound to a controlled light source as per ICH Q1B guidelines.[23][24][25][26] This requires exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near-UV energy.[20]
-
Procedure: Use a calibrated photostability chamber. A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Causality: The chloro-pyridine moiety may undergo photodechlorination. The conjugated aromatic system is also a chromophore that can absorb light, leading to various photochemical reactions.
4. Thermal Degradation:
-
Conditions: Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) with and without humidity.
-
Procedure: Monitor samples at set intervals (e.g., 1, 3, 7, 14 days).
-
Causality: This tests the intrinsic thermal stability of the molecule in the solid state.
Caption: Workflow for Forced Degradation Stability Testing.
Data Presentation and Interpretation
Results from the stability studies should be summarized in a clear format.
Table 2: Template for Summarizing Forced Degradation Data
| Stress Condition | Reagent/Setting | Time (hours) | Parent Compound Remaining (%) | No. of Degradants | Major Degradant (% Area) |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 | |||
| Base Hydrolysis | 0.1 M NaOH @ 40°C | 8 | |||
| Oxidation | 3% H₂O₂ @ RT | 4 | |||
| Photolysis (Solution) | ICH Q1B Chamber | - | |||
| Thermal (Solid) | 80°C Dry Heat | 168 |
Conclusion
This guide outlines a robust, systematic approach for the comprehensive characterization of the . By employing the standardized shake-flask method for solubility and adhering to ICH guidelines for forced degradation studies, researchers can generate the critical data necessary for informed decision-making in the drug development process. The predictive analysis based on the compound's structure suggests that pH-dependent solubility and hydrolytic stability of the lactam ring will be key parameters to investigate. The execution of these protocols will provide a definitive understanding of the compound's physicochemical profile, enabling its advancement from discovery to formulation.
References
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
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ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved January 22, 2026, from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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International Council for Harmonisation. Quality Guidelines. Retrieved January 22, 2026, from [Link]
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Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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El-Gendy, M. A., et al. (2020). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. ProQuest. [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 22, 2026, from [Link]
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Whitepaper: Strategic In Vitro Screening of a 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Library for Novel Therapeutic Agents
Abstract
The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antiviral, and neuromodulatory effects.[1][2] This technical guide provides a comprehensive framework for the in vitro screening of a focused library based on the 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one core. We will explore the rationale for targeting specific enzyme families, detail robust high-throughput screening (HTS) methodologies, and outline a data analysis workflow designed to identify and validate promising hit compounds for further drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
Introduction: The Therapeutic Potential of the Pyrrolo[3,4-c]pyridine Scaffold
The pyrrolo[3,4-c]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its rigid structure and synthetic tractability make it an ideal starting point for the development of small molecule inhibitors. Biological investigations have revealed that derivatives of this scaffold can modulate the activity of various biological targets, leading to a broad spectrum of pharmacological properties.[2] Notably, these compounds have been explored for their potential in treating diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2]
The introduction of a chloro-substituent at the 4-position of the 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core offers a key point for synthetic diversification, allowing for the generation of a library of analogues with varied physicochemical properties. This strategic functionalization can lead to enhanced target engagement and improved pharmacokinetic profiles. Given the established precedent for similar heterocyclic scaffolds in kinase inhibition, this guide will focus on a screening strategy centered on this critical class of enzymes.[3][4]
Target Selection: Why Focus on the Human Kinome?
The human kinome comprises over 500 protein kinases that are essential regulators of numerous cellular processes, including cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3][6] The ATP-binding pocket of kinases is a highly conserved region, yet subtle differences across the kinome allow for the design of selective inhibitors.[4]
The rigid nature of the this compound scaffold makes it an excellent candidate for targeting the ATP-binding site of kinases.[5][7] By designing a library of derivatives that explore various substitutions, it is possible to identify compounds that form specific and potent interactions within the kinase active site.
Key considerations for kinase panel selection:
-
Disease Relevance: Prioritize kinases implicated in specific disease areas of interest (e.g., oncology, immunology, neurodegeneration).
-
Kinome Coverage: Screen against a broad, representative panel of kinases to identify both primary targets and potential off-target effects early in the discovery process.
-
Assay Availability: Select kinases for which robust and validated in vitro assays are readily available.
The In Vitro Screening Workflow: A Step-by-Step Guide
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[8][9] The following workflow outlines a comprehensive approach to screening a this compound library.
Caption: A generalized workflow for in vitro screening of a small molecule library.
Library Preparation and Management
The quality and integrity of the compound library are paramount for a successful screening campaign.[8]
-
Synthesis and Purification: Synthesize and purify all library members to >95% purity, as confirmed by analytical techniques such as LC-MS and ¹H NMR.
-
Solubilization and Plating: Dissolve compounds in 100% DMSO to a stock concentration of 10 mM. Aliquot into 384-well microplates for HTS.[10]
-
Quality Control: Periodically assess the stability and concentration of the library compounds.
Assay Selection and Development
A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages.[6][11] For a primary screen, a robust, sensitive, and cost-effective assay is essential.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of ³²P or ³³P from ATP onto a substrate. | Gold standard, direct measurement of enzymatic activity, low false-positive rate.[12] | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal.[11][13] | High sensitivity, high throughput, non-radioactive. | Indirect measurement, potential for assay interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of a europium-labeled antibody that recognizes a phosphorylated substrate and an acceptor fluorophore on the substrate. | Homogeneous (no-wash) format, high throughput, ratiometric detection reduces interference. | Requires specific antibodies and labeled substrates. |
For the initial primary screen of the this compound library, a luminescence-based assay such as ADP-Glo™ is recommended due to its high-throughput nature and broad applicability across different kinases.[11]
Primary High-Throughput Screen (HTS)
The primary screen aims to identify initial "hits" from the library.[10][14]
Experimental Protocol: Primary HTS using ADP-Glo™
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each 10 mM library compound stock into a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 50 µL reaction volume.[10]
-
Kinase Reaction: Add 25 µL of a 2X kinase/substrate solution to each well.
-
ATP Addition: Add 25 µL of a 2X ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Detection: Read the luminescence on a plate reader.
Data Analysis and Hit Confirmation
Rigorous data analysis is crucial for identifying true hits and avoiding false positives.[9][10]
-
Normalization: Normalize the raw data to positive (no inhibitor) and negative (no enzyme) controls on each plate.
-
Hit Selection: Identify compounds that exhibit a statistically significant inhibition of kinase activity (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).
-
Hit Confirmation: Re-test the preliminary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform a 10-point dose-response curve for all confirmed hits to determine their half-maximal inhibitory concentration (IC₅₀).
Selectivity Profiling
To assess the specificity of the confirmed hits, they should be screened against a broad panel of kinases.[12][15] This will help to identify compounds with a desirable selectivity profile and flag those with potential off-target liabilities. A radiometric assay format is often the gold standard for this purpose due to its high accuracy and reliability.[12]
Advanced Characterization of Lead Compounds
Once potent and selective hits have been identified, further characterization is necessary to validate their potential as lead compounds.
-
Mechanism of Action Studies: Determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive.
-
Biophysical Assays: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase and determine binding kinetics.
-
Cell-Based Assays: Evaluate the activity of the compounds in a cellular context to confirm their ability to inhibit the target kinase in a more physiologically relevant environment.
Conclusion
The this compound scaffold provides a promising starting point for the discovery of novel kinase inhibitors. The systematic in vitro screening approach outlined in this guide, from initial HTS to lead characterization, offers a robust pathway for identifying and validating potent and selective drug candidates. By combining careful experimental design, state-of-the-art assay technologies, and rigorous data analysis, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold.
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
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Wikipedia. (2024). High-throughput screening. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
- Bouskila, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aryl-1H-pyrrolo[3,4-c]pyridin-3(2H)-ones via Suzuki Coupling
Introduction: The Significance of the Pyrrolo[3,4-c]pyridin-3(2H)-one Scaffold
The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core, a structural isomer of the more commonly explored 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug development. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for the synthesis of novel therapeutic agents. The introduction of aryl substituents at the 4-position of this core structure via robust and versatile synthetic methodologies is of paramount importance for generating libraries of compounds for biological screening.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its tolerance of a wide range of functional groups, the commercial availability of a vast array of boronic acids, and generally mild reaction conditions make it an ideal choice for the late-stage functionalization of complex heterocyclic systems.
This application note provides a detailed protocol and technical guidance for the successful Suzuki coupling of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one with various arylboronic acids. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a comprehensive, step-by-step procedure designed to deliver high yields and purity. Additionally, a troubleshooting guide is included to address potential challenges inherent to the coupling of electron-deficient, nitrogen-containing heterocycles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed as a starting point for the synthesis of 4-aryl-1H-pyrrolo[3,4-c]pyridin-3(2H)-ones and may require optimization depending on the specific arylboronic acid used.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Various |
| Arylboronic Acid | ≥97% | Various |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem, Sigma-Aldrich |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand grade | Strem, Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄), anhydrous | ≥98% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki coupling synthesis.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium source, Pd₂(dba)₃ (0.02-0.05 equiv.), and the phosphine ligand, XPhos (0.04-0.10 equiv.). The use of bulky, electron-rich phosphine ligands like XPhos is crucial for facilitating the oxidative addition to the electron-deficient chloro-heterocycle.[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized, degassed water in a 4:1 to 5:1 ratio (v/v) to the reaction mixture via syringe. The presence of water is often beneficial for the Suzuki coupling, aiding in the dissolution of the base and facilitating the catalytic cycle.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.
Key Quantitative Parameters
| Parameter | Recommended Value/Range | Rationale |
| Substrate Ratio | 1.2-1.5 equiv. of boronic acid | Ensures complete consumption of the chloro-heterocycle. |
| Catalyst Loading | 2-5 mol% Pd₂(dba)₃ | Sufficient for efficient catalysis; higher loading may be needed for challenging substrates. |
| Ligand Loading | 4-10 mol% XPhos | A slight excess of ligand relative to palladium can stabilize the catalyst. |
| Base | 2-3 equiv. K₃PO₄ | A strong, non-nucleophilic base is required to activate the boronic acid.[5] |
| Solvent System | 1,4-Dioxane/Water (4:1 to 5:1) | A polar aprotic solvent mixture that facilitates solubility of both organic and inorganic reagents. |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to promote oxidative addition of the less reactive aryl chloride. |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the specific arylboronic acid. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of boronic acid. | 1. Use a fresh batch of catalyst and ligand. Consider using a more stable pre-catalyst. 2. Ensure thorough degassing of solvents and proper inert atmosphere technique. 3. Use fresh, high-purity boronic acid. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the reaction is sufficiently basic. Consider using the corresponding boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures and maintain a strict inert atmosphere. |
| Dehalogenation of Starting Material | Side reaction promoted by certain catalyst/ligand combinations or impurities. | Screen different palladium catalysts and ligands. Ensure high purity of all reagents. |
| Catalyst Poisoning | Coordination of the nitrogen atoms of the heterocycle to the palladium center. | The use of bulky ligands like XPhos helps to mitigate this issue by sterically hindering such coordination. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1H-pyrrolo[3,4-c]pyridin-3(2H)-ones. The successful execution of this transformation on the electron-deficient, nitrogen-containing heterocyclic core hinges on the careful selection of the catalyst system and reaction conditions. The use of a palladium source in combination with a bulky, electron-rich phosphine ligand such as XPhos, along with an appropriate base and solvent system, is critical for achieving high yields. The protocol and guidelines presented in this application note provide a robust starting point for researchers and drug development professionals to access a diverse range of novel compounds based on the valuable 1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Nakanishi, Y., Sugita, S., Okano, K., & Mori, A. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256–3262.
-
PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
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Mastering the Purification of N-Aryl Pyrrolopyridinones: A Guide to Recrystallization Solvents and Protocols
Introduction: The Critical Role of Purity in N-Aryl Pyrrolopyridinone Research
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of recrystallization solvent selection and protocols tailored for N-aryl pyrrolopyridinones. By elucidating the underlying principles and offering practical, step-by-step instructions, this document aims to empower researchers to achieve the highest standards of purity in their synthesized compounds.
The Science of Solvent Selection: A Pathway to Crystalline Purity
The success of any recrystallization is fundamentally dependent on the choice of solvent.[2] The ideal solvent will exhibit high solubility for the N-aryl pyrrolopyridinone at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for the crystallization process. The principle of "like dissolves like" is a foundational concept here; a solvent that shares structural or polarity characteristics with the solute is more likely to be effective.[4]
N-aryl pyrrolopyridinones, with their fused heterocyclic core and appended aryl groups, present a unique solubility profile. The pyrrolopyridinone core imparts a degree of polarity and potential for hydrogen bonding, while the N-aryl substituent can significantly influence the overall polarity and solubility based on its electronic properties (electron-donating or electron-withdrawing groups).[5]
A Systematic Approach to Solvent Screening
A systematic approach to solvent screening is paramount to identifying the optimal recrystallization medium. The following workflow, illustrated in the diagram below, provides a logical progression for solvent selection.
Figure 1. A workflow diagram for systematic solvent selection in the recrystallization of N-aryl pyrrolopyridinones.
Common Solvents for Recrystallization of Nitrogen-Containing Heterocycles
The following table summarizes common solvents that have proven effective for the recrystallization of nitrogen-containing heterocyclic compounds and related structures. The choice of solvent will ultimately depend on the specific N-aryl pyrrolopyridinone derivative.
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Ethanol | Polar Protic | 78 | Often a good starting point. Has been successfully used for the recrystallization of N-aryl maleimides, which are structurally related to the pyrrolidinone portion of the target compounds.[6] |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | Polar Protic | 82 | Can be a good alternative to ethanol, sometimes offering better differential solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent that can be used alone or in combination with a non-polar solvent like hexanes. |
| Acetone | Polar Aprotic | 56 | A strong solvent, often used in mixed solvent systems with hexanes.[4] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | A good solvent for many organic compounds, but its low boiling point can make it challenging for recrystallization. Often used for purification by column chromatography.[7][8] |
| Toluene | Non-polar | 111 | Can be effective for less polar N-aryl pyrrolopyridinones, especially those with large aromatic substituents. |
| Hexanes/Heptane | Non-polar | ~69 | Typically used as the 'poor' solvent in a mixed solvent system to induce crystallization. |
| Water | Highly Polar | 100 | Generally not suitable for N-aryl pyrrolopyridinones unless the molecule has highly polar functional groups. Can be used as an anti-solvent in some cases. |
Experimental Protocols: A Step-by-Step Guide to Recrystallization
The following protocols provide a detailed methodology for both single-solvent and mixed-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent with the desired differential solubility has been identified.
Materials:
-
Crude N-aryl pyrrolopyridinone
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude N-aryl pyrrolopyridinone in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent provides the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
Materials:
-
Crude N-aryl pyrrolopyridinone
-
"Good" solvent (e.g., ethanol, ethyl acetate)
-
"Poor" solvent (e.g., water, hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude N-aryl pyrrolopyridinone in a minimal amount of the "good" solvent at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the mixed solvent system (in the same proportion) for washing.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. | Use a lower boiling point solvent. / Reheat the solution and add more solvent before cooling. |
| No Crystal Formation | Too much solvent was used. / The compound is highly soluble even at low temperatures. | Boil off some of the solvent and attempt to cool again. / Try a different solvent or a mixed-solvent system. |
| Poor Recovery | The compound is significantly soluble in the cold solvent. / Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. / Use a minimal amount of cold solvent for washing. / Ensure the filtration apparatus is pre-warmed. |
| Colored Impurities in Crystals | The impurities co-crystallize with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Conclusion
The recrystallization of N-aryl pyrrolopyridinones is a critical step in ensuring the integrity of subsequent biological and medicinal chemistry studies. A systematic approach to solvent selection, coupled with a meticulous execution of the recrystallization protocol, will consistently yield highly pure crystalline material. This guide provides the foundational knowledge and practical steps to achieve this goal, empowering researchers to advance their work with confidence in the quality of their compounds.
References
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Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. Available at: [Link]
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Gryko, D. T., et al. (2020). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Royal Society of Chemistry. Available at: [Link]
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Wang, Y., et al. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 24(21), 3852. Available at: [Link]
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Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 81, 629-643. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
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Martinez, R., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkivoc, 2017(5), 234-245. Available at: [Link]
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Li, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design, 96(4), 1081-1089. Available at: [Link]
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Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available at: [Link]
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IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]
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Thiault, G. A., et al. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765-780. Available at: [Link]
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National Center for Biotechnology Information. N-Arylation of Diketopyrrolopyrroles with Aryl Triflates. Available at: [Link]
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ResearchGate. (2025). Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. Available at: [Link]
-
CUNY. Purification by Recrystallization. Available at: [Link]
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Gomaa, A. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 423-440. Available at: [Link]
-
ResearchGate. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available at: [Link]
-
Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available at: [Link]
-
YouTube. (2020). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end!. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Zuiveringstechnieken.nl. (2019). Purification techniques bulletins. Available at: [Link]
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ResearchGate. Substances yield after recrystallization from different solvents.. Available at: [Link]
-
MDPI. (2022). Anti-Cancer Drug Solubility Development within a Green Solvent: Design of Novel and Robust Mathematical Models Based on Artificial Intelligence. Available at: [Link]
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Wikipedia. (2023). Recrystallization (chemistry). Available at: [Link]
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University of California, Berkeley. Crystallization Solvents.pdf. Available at: [Link]
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protocol for kinase inhibition assay using 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Application Notes & Protocols
Topic: Protocol for Kinase Inhibition Assay Using 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
A Framework for Characterizing Novel Kinase Inhibitors: A Practical Guide Using this compound
Authored by: Your Senior Application Scientist
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them a major focus of therapeutic development.[1][3] The pyrrolopyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors, with various derivatives showing potent inhibitory effects.[4][5] This document provides a comprehensive framework for the initial characterization of a novel compound, this compound, as a potential kinase inhibitor.
Given the novelty of this specific molecule, a multi-stage approach is warranted. We will proceed from broad, high-throughput screening to detect any kinase inhibitory activity, to detailed kinetic analysis to determine potency and selectivity against specific targets. This guide explains the rationale behind the selection of assay platforms and provides detailed, step-by-step protocols that can be adapted based on empirical findings.
Pillar 1: Foundational Strategy - Choosing the Right Assay
The initial choice of assay is critical and depends on the screening goal.[6][7] For a novel compound with no known targets, a universal, high-throughput compatible assay is ideal for primary screening. Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® platform, are excellent for this purpose as they are adaptable to virtually any kinase-substrate system.[8][9][10][11]
Should a primary target be identified, more specific and often more sensitive methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be employed for robust IC50 determination and mechanistic studies.[12][13][14] These methods offer high sensitivity and are less prone to certain types of compound interference.[12]
Experimental Workflow: From Hit Discovery to Potency Determination
The proposed workflow is a three-stage process designed to efficiently characterize the inhibitory profile of this compound.
Sources
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- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. promega.com [promega.com]
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- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Strategic Guide to Evaluating the Efficacy of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: From Phenotypic Screening to Mechanism of Action
An Application Guide by a Senior Application Scientist
Introduction and Strategic Overview
The pyrrolo[3,4-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties, including antitumor, antiviral, and antimycobacterial activities.[1][2] The specific compound, 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, hereafter referred to as "Compound X," represents a novel chemical entity with therapeutic potential. However, its precise mechanism of action and molecular targets are not yet fully elucidated.
This guide provides a comprehensive, multi-tiered strategy for researchers and drug development professionals to systematically evaluate the efficacy of Compound X. The approach is designed to move from broad phenotypic observations to the identification of the specific molecular pathways being modulated. This ensures a logical, data-driven progression from a general biological effect to a validated mechanism of action.
Our strategic workflow is organized into three tiers:
-
Tier 1: Primary Phenotypic Screening: Establishes the fundamental bioactivity of Compound X by assessing its impact on cancer cell viability to determine baseline potency (IC50).
-
Tier 2: Mechanistic Elucidation: Investigates the cellular processes underlying the observed cytotoxicity, focusing on the induction of apoptosis and disruption of the cell cycle.
-
Tier 3: Target Pathway Deconvolution & Validation: Employs targeted assays to identify the specific signaling pathways inhibited by Compound X, with a focus on common oncogenic targets such as protein kinases, PARP, and NAMPT, followed by direct confirmation of target engagement.
This structured approach ensures that each experimental stage builds upon the last, providing a robust framework for characterizing the therapeutic potential of novel chemical entities like Compound X.
Tier 1: Primary Phenotypic Screening - Assessing Cytotoxicity
Scientific Rationale: The foundational step in evaluating any potential anti-cancer compound is to determine if it exhibits cytotoxic or cytostatic effects against cancer cells. This is typically achieved by measuring cell viability or metabolic activity following treatment across a range of concentrations. The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency. We recommend screening against a panel of cell lines from diverse cancer types (e.g., breast, lung, colon) to identify potential tissue-specific sensitivities.
Workflow for Primary Cytotoxicity Screening
Caption: Key events in apoptosis detected by Annexin V and PI.
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Materials:
-
Cells treated with Compound X (at 1x, 2x, and 5x IC50) and vehicle control for 24-48 hours.
-
FITC Annexin V / Propidium Iodide Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up quadrants based on unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often debris).
-
Quantify the percentage of cells in each quadrant to determine the effect of Compound X on apoptosis induction.
-
Protocol 3.2: Cell Cycle Analysis
Principle: This assay quantifies the DNA content of cells. As cells progress through the cell cycle, their DNA content doubles from G1 to G2/M phase. A DNA-staining dye like propidium iodide allows for the measurement of the percentage of cells in the G1, S, and G2/M phases, revealing if a compound causes arrest at a specific checkpoint.
Procedure:
-
Treat cells with Compound X as described for the apoptosis assay.
-
Harvest ~1x10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze by flow cytometry, using a linear scale for the PI fluorescence channel.
-
Model the resulting DNA histogram using software (e.g., FlowJo, FCS Express) to deconvolute the G1, S, and G2/M phase populations.
Tier 3: Target Pathway Deconvolution
Scientific Rationale: With evidence of a specific cellular phenotype (e.g., G2/M arrest and apoptosis), the next phase is to identify the molecular pathway responsible. The pyrrolo-pyridine scaffold is a versatile starting point for inhibitors of several key cancer-related enzyme families. [2][3]We will focus on three high-priority target classes: Protein Kinases, PARP, and NAMPT.
Protein Kinase Inhibition
Rationale: Dysregulation of protein kinase signaling is a hallmark of cancer. [4][5]Many pyrrolo-pyridine derivatives are known kinase inhibitors. [3]A phospho-kinase array is an excellent screening tool to simultaneously assess the phosphorylation state of dozens of key kinases (e.g., AKT, ERK, JNK) and their substrates, providing a rapid snapshot of pathways affected by Compound X.
Kinase Signaling Cascade (MAPK Example)
Caption: PARP1's role in DNA repair and its inhibition.
Protocol 4.2: Cellular PARP Activity Assay (ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with a dose range of Compound X and a known PARP inhibitor (e.g., Olaparib) for 1-2 hours.
-
Induce DNA damage by treating all wells (except negative controls) with a DNA-damaging agent like 1 mM H2O2 or 10 µg/mL MNNG for 15 minutes.
-
Wash, fix, and permeabilize the cells according to the ELISA kit manufacturer's protocol.
-
Block the wells and then incubate with a primary antibody that specifically recognizes PAR polymers.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm. A reduction in signal in Compound X-treated wells indicates PARP inhibition.
[6]---
NAMPT Inhibition
Rationale: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining the NAD+ pools required for cellular metabolism and DNA repair. M[7][8]any cancer cells are highly dependent on this pathway, making NAMPT an attractive therapeutic target. T[7]he hallmark of NAMPT inhibition is the rapid depletion of intracellular NAD+.
Caption: The NAD+ salvage pathway and the role of NAMPT.
Protocol 4.3: Intracellular NAD+/NADH Level Measurement
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a dose range of Compound X and a known NAMPT inhibitor (e.g., FK866) for 6-24 hours. 3[8]. Use a commercial bioluminescent NAD+/NADH assay kit (e.g., NAD/NADH-Glo™ Assay).
-
Follow the manufacturer's protocol, which typically involves:
-
Lysing the cells to release NAD+ and NADH.
-
Splitting the lysate into two wells: one for total NAD+/NADH measurement and one for NADH measurement only (by selectively degrading NAD+).
-
Adding a reductase/luciferase detection reagent that converts NAD+ to NADH and then uses NADH to generate a light signal.
-
Measuring luminescence on a plate reader.
-
-
Calculate the NAD+ concentration by subtracting the NADH signal from the total signal. A dose-dependent decrease in NAD+ levels is indicative of NAMPT inhibition.
Target Engagement and Confirmation
Scientific Rationale: After identifying a promising target pathway (e.g., PARP inhibition), it is crucial to confirm that Compound X physically engages with the putative target protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol 5.1: Cellular Thermal Shift Assay (CETSA)
Procedure:
-
Treat intact cells with Compound X or vehicle.
-
Harvest, wash, and resuspend the cells.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the soluble fractions by Western blot using an antibody specific to the target protein (e.g., PARP1).
-
Data Interpretation: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In Compound X-treated cells, the protein will be stabilized, remaining soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Summary and Forward Look
This application note has outlined a systematic, three-tiered approach for the comprehensive evaluation of this compound. By progressing from broad phenotypic screening to specific mechanistic assays and finally to direct target engagement, researchers can build a robust data package that elucidates the compound's efficacy and mechanism of action. The protocols provided serve as a validated starting point and can be adapted for high-throughput screening and further lead optimization efforts. The key to success is the use of orthogonal assays to confirm findings at each tier, ensuring scientific rigor and building a compelling case for the compound's therapeutic potential.
References
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- Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical.
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-
Nagathihalli, N. S., et al. (2012). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLOS ONE. [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
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Thong, A. S., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
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Mand, D. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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LaFargue, C. J., et al. (2019). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Cancer Research. [Link]
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O'Brien, T., et al. (2014). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Reports. [Link]
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Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?. Patsnap. [Link]
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De P...ker, K., et al. (2015). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. [Link]
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
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Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. [Link]
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Zhang, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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- 9. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
Application Notes & Protocols: Developing Derivatives of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one for Cancer Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel anticancer agents based on the 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one scaffold. The pyrrolopyridine core is a recognized "privileged" structure in medicinal chemistry, mimicking the purine ring of ATP and enabling the design of potent kinase inhibitors.[1] This guide outlines a systematic workflow, from initial synthetic diversification and library creation to a tiered biological screening cascade and mechanism of action elucidation. Detailed, field-tested protocols are provided for key synthetic transformations and biological assays, emphasizing experimental causality and the inclusion of self-validating controls to ensure data integrity and reproducibility.
Introduction: The Rationale for Pyrrolo[3,4-c]pyridin-3-ones in Oncology
The pyrrolopyridine class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including antitumor, antiviral, and antidiabetic properties.[2][3][4] Specifically, the pyrrolopyridine scaffold is structurally analogous to the purine core of ATP, making it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a major class of "druggable" targets.[5] The market success of kinase inhibitors like Vemurafenib, which contains a pyrrolopyridine core, validates the therapeutic potential of this scaffold.[1][6]
The starting point of this guide, this compound, features a reactive chlorine atom that serves as a versatile chemical handle. This allows for the strategic introduction of diverse chemical moieties through robust and well-established cross-coupling reactions, enabling a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Part 1: Synthetic Strategy and Library Generation
The primary goal of the synthetic phase is to generate a library of diverse analogs from the this compound core. The strategic use of modern cross-coupling reactions is paramount for efficiency and scope. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorse transformations in pharmaceutical discovery due to their broad functional group tolerance and reliability.[7][8][9][10]
Workflow: From Core Synthesis to Derivative Library
The following diagram outlines the general synthetic workflow for creating a focused library of compounds.
Caption: Synthetic workflow for library generation.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a highly robust method for forming carbon-carbon bonds between the chlorinated pyridine ring and a wide array of aryl or heteroaryl boronic acids or esters.[10][11][12] This allows for the introduction of substituents that can probe key interactions within a kinase ATP-binding pocket, potentially enhancing potency and selectivity.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd₂(dba)₃, 0.025 eq with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture, followed by the palladium catalyst and ligand (if applicable).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired C-4-arylated derivative.
Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in kinase inhibitors.[7][13][14] This reaction allows for the coupling of various primary and secondary amines to the C-4 position, introducing groups that can form critical hydrogen bonds in the hinge region of a kinase.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., G3-XPhos, 0.02 eq)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, base, and this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the mixture to 90-110 °C, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 2: Biological Screening Cascade
A tiered or cascaded screening approach is essential for efficiently identifying promising drug candidates from a chemical library. This strategy uses a high-throughput primary assay to cast a wide net, followed by more complex and resource-intensive secondary and tertiary assays to characterize the most promising "hits."
Workflow: Tiered Biological Screening
Caption: A simplified RTK signaling pathway.
Protocol 3.1: In Vitro Kinase Inhibition Assay
Rationale: A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. [5][15][16]This is a crucial step to confirm the molecular target and determine intrinsic potency (Ki or IC₅₀) in a cell-free system. [17] Materials:
-
Purified recombinant kinase (e.g., MEK1)
-
Specific kinase substrate (e.g., inactive ERK2)
-
ATP (often radiolabeled [γ-³²P]ATP or using ADP-Glo™ technology)
-
Kinase reaction buffer
-
Test compounds at various concentrations
-
Appropriate detection system (e.g., scintillation counter, luminometer)
Procedure (General):
-
Add kinase, substrate, and test compound (or vehicle) to a microplate well containing kinase buffer.
-
Allow a short pre-incubation period for the compound to bind to the kinase.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction.
-
Quantify substrate phosphorylation. For radiolabeled assays, this involves separating the phosphorylated substrate from the unused [γ-³²P]ATP (e.g., via filter paper binding) and measuring radioactivity. [18]For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Calculate percent inhibition relative to vehicle controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3.2: Western Blot for Cellular Target Engagement
Rationale: Western blotting is used to validate that the compound inhibits the target kinase within the cell. [19][20]This is achieved by measuring the phosphorylation status of the kinase's direct downstream substrate. [21]For a MEK inhibitor, one would measure the level of phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell line (e.g., A549)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% nonfat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse by adding lysis buffer. Scrape cells and collect the lysate. [22]3. Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane. [22]6. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle shaking. [23] * Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK (to ensure changes are not due to protein degradation) and a loading control like GAPDH (to ensure equal protein loading).
Conclusion and Future Directions
This guide provides a foundational framework for the discovery and initial characterization of novel anticancer agents derived from the this compound scaffold. By following this integrated workflow of chemical synthesis, tiered biological screening, and mechanistic validation, researchers can efficiently identify lead compounds with promising therapeutic potential. Future efforts for lead candidates would involve comprehensive kinase selectivity profiling, in-depth ADME/Tox assessment, and ultimately, evaluation in preclinical in vivo cancer models to establish efficacy and safety.
References
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]
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Consensus. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Consensus. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Available at: [Link]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]
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Bio-protocol. (n.d.). In vitro kinase assay. Bio-protocol. Available at: [Link]
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Farag, A. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]
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Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]
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Lejava, A., et al. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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Progress in Medicinal Chemistry. (n.d.). Pyrrolopyrimidines. ScienceDirect. Available at: [Link]
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ACS Publications. (2019). Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development. Available at: [Link]
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Neves, P., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC - NIH. Available at: [Link]
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ResearchGate. (2017). (PDF) Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. Available at: [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]
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Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. PubMed. Available at: [Link]
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Chang, C., et al. (2010). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. Available at: [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Promega Connections. (2018). A Cell Viability Assay for Today. Promega Connections. Available at: [Link]
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Lee, S. H., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
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Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Available at: [Link]
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Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - NIH. Available at: [Link]
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ResearchGate. (2014). Which one is the most accepted method for cell viability assay?. ResearchGate. Available at: [Link]
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Gussio, R., & Wipf, P. (2011). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PubMed Central. Available at: [Link]
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Zhu, F., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. Available at: [Link]
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MDPI. (2019). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. MDPI. Available at: [Link]
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Kumar, R., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed. Available at: [Link]
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Molecules. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. (2020). Available at: [Link]
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Organic Preparations and Procedures International. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. Taylor & Francis Online. Available at: [Link]
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Rivera-Piza, A., et al. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Available at: [Link]
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Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]
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Application Notes & Protocols: A Roadmap for Validating 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one as a Chemical Probe
Introduction: The Quest for High-Quality Chemical Probes
A chemical probe is a highly selective and potent small molecule used to interrogate a specific protein target's function in cells and organisms.[1] Unlike a drug, which is optimized for therapeutic effect and favorable pharmacokinetics, a probe is optimized for precision, enabling researchers to confidently link modulation of a protein to a biological outcome.[1] The use of poorly characterized small molecules can lead to misleading and irreproducible results, underscoring the critical need for rigorous validation.[2][3]
The compound 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one belongs to the pyrrolopyridine class of heterocycles. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases—enzymes that play a central role in cellular signaling and are often dysregulated in diseases like cancer.[4][5][6] While this specific compound is not an established chemical probe, its structural features suggest it may possess biological activity.
This document serves as a comprehensive guide for researchers aiming to characterize this compound, or any novel small molecule, and validate its potential as a chemical probe. We will outline a multi-phase, self-validating workflow, explaining not just what to do, but why each step is crucial for generating a reliable biological tool.[7][8]
Phase 1: Foundational Physicochemical Characterization
Before any biological experiments, it is essential to understand the fundamental properties of the compound itself. These initial steps ensure that any observed biological activity is real and not an artifact of poor compound behavior.[9]
Core Objective: Establishing Compound Integrity and Assay Readiness
A compound's purity, solubility, and stability are gatekeeping parameters. An impure compound can produce misleading results due to the activity of contaminants. Poor solubility can lead to aggregation, causing non-specific inhibition and false positives.[8] An unstable compound will degrade during an experiment, making concentration-dependent effects impossible to interpret.
Protocol 1: Purity and Identity Confirmation
Causality: The identity and purity of the compound must be unequivocally confirmed. Assuming the material from a vendor or a synthesis is correct without verification is a common source of error.
Methodology:
-
Identity Verification (Mass Spectrometry):
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Dilute the stock solution to approximately 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in both positive and negative ion modes.
-
Validation: Confirm that the observed mass-to-charge ratio (m/z) matches the expected molecular weight of this compound (C₇H₅ClN₂O).
-
-
Purity Assessment (HPLC):
-
Analyze the 1 mg/mL stock solution by High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm).
-
Use a standard C18 column with a gradient elution (e.g., 5% to 95% Acetonitrile in water over 15 minutes).
-
Validation: The area under the main peak should be >95% of the total integrated peak area. Any significant impurities (>1%) should be identified if possible.
-
Protocol 2: Aqueous Solubility and Stability Assessment
Causality: Biological assays are conducted in aqueous buffers. A compound must be soluble and stable under these conditions to be a useful tool.[10][11] Kinetic solubility is often assessed first as a high-throughput measure, followed by thermodynamic solubility for more definitive data.[12][13]
Methodology:
-
Kinetic Aqueous Solubility (Nephelometry):
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Add 2 µL of the DMSO stock to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate (final concentration 200 µM, 2% DMSO).
-
Serially dilute across the plate to generate a concentration curve.
-
Incubate at room temperature for 1-2 hours.
-
Measure turbidity using a nephelometer or plate reader capable of detecting light scattering.
-
Validation: The concentration at which precipitation occurs is the kinetic solubility limit. A good probe candidate should have a solubility of at least 10 µM, and ideally >50 µM, in the final assay buffer.[12]
-
-
Stability in Assay Buffer (LC-MS):
-
Incubate the compound at its final intended assay concentration (e.g., 10 µM) in the relevant biological buffer (e.g., cell culture media, kinase assay buffer) at 37°C.
-
Take aliquots at various time points (e.g., 0, 2, 6, 24 hours).
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS to quantify the amount of remaining parent compound.
-
Validation: A high-quality probe should show <10% degradation over the course of a typical experiment.
-
Phase 2: Target Identification and Engagement
With a well-characterized compound, the next critical step is to identify its molecular target(s) and confirm direct physical binding.
Core Objective: Linking the Compound to a Specific Protein
A probe is useless without a known target. The pyrrolopyridine scaffold's prevalence in kinase inhibitors makes kinases a logical starting point for investigation.[14][15]
Workflow: From Broad Screening to Specific Validation
The process begins with a broad screen to identify potential targets, followed by orthogonal biophysical methods to validate the interaction.
Step 1: Broad-Panel Biochemical Screening
Causality: Screening against a large, diverse panel of targets (like protein kinases) is the most efficient way to identify primary interactions and assess initial selectivity.[16][17]
Protocol (Outsourced Service Example):
-
Provide the compound to a commercial vendor (e.g., Reaction Biology, Promega, Pharmaron) for screening.[16][17][18]
-
Request a screen against a broad kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 1 or 10 µM).
-
The vendor will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase by the compound.
-
Data Analysis: Identify kinases that are inhibited by >80-90% at the screening concentration. These are your primary "hits."
Table 1: Hypothetical Kinase Screening Results for this compound (at 1 µM)
| Kinase Target | Family | % Inhibition | Classification |
| Kinase A | CMGC | 95% | Primary Hit |
| Kinase B | TK | 92% | Primary Hit |
| Kinase C | AGC | 45% | Weak Hit |
| Kinase D | CAMK | 12% | Inactive |
| ... (400+ others) | ... | <10% | Inactive |
Protocol 3: Biophysical Validation with Thermal Shift Assay (TSA)
Causality: A biochemical assay measures inhibition of function, but a biophysical assay confirms direct binding. TSA (or Differential Scanning Fluorimetry) is a rapid method to verify that the compound physically engages and stabilizes the purified protein target.[19]
Methodology (for "Kinase A" from screening):
-
Reagents: Purified recombinant Kinase A protein, SYPRO Orange dye, this compound.
-
Preparation: In a 96-well PCR plate, prepare reactions containing:
-
Kinase A protein (final concentration 2-5 µM) in assay buffer.
-
SYPRO Orange dye (e.g., 5x final concentration).
-
Varying concentrations of the compound (e.g., 0.1 µM to 100 µM) or DMSO vehicle control.
-
-
Instrumentation: Place the plate in a quantitative PCR (qPCR) instrument.
-
Thermal Melt: Program the instrument to ramp the temperature from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions, causing the SYPRO Orange dye to bind and fluoresce. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A binding ligand will stabilize the protein, resulting in a positive shift in Tm (ΔTm).
-
Validation: A dose-dependent increase in Tm confirms direct binding of the compound to the target protein. A significant shift (>2°C) is a strong indicator of a robust interaction.
Phase 3: Cellular Characterization
A compound that binds to a purified protein is promising, but a true chemical probe must enter a cell and engage its target in that complex environment.[7]
Core Objective: Proving the Probe Works in a Living System
This phase addresses critical questions: Can the compound cross the cell membrane? Is it toxic? And most importantly, does it bind its intended target inside the cell?
Protocol 4: Assessing Cell Permeability and Cytotoxicity
Causality: A probe for an intracellular target must be cell-permeable. Furthermore, it should not be broadly cytotoxic at concentrations where it engages its target, as this would confound any phenotypic observations.
Methodology:
-
Cell Line Selection: Choose a cell line where the target protein (e.g., Kinase A) is expressed.
-
Cytotoxicity Assay (e.g., CellTiter-Glo®):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., from 50 µM down to 10 nM) for a relevant time period (e.g., 24-72 hours).
-
Add a reagent that measures ATP levels (a proxy for cell viability).
-
Measure luminescence using a plate reader.
-
Validation: The concentration that causes 50% cell death (CC50) should be at least 10-fold higher than the concentration required for target engagement. A probe should ideally show an EC50 for target modulation well below 1 µM, with cytotoxicity only appearing at much higher concentrations (>10 µM).[1][2]
-
Protocol 5: Confirming Target Engagement in Cells (CETSA®)
Causality: The Cellular Thermal Shift Assay (CETSA®) is the gold standard for confirming a compound binds its target in intact cells.[19][20][21] The principle is the same as TSA: ligand binding stabilizes a protein against heat-induced denaturation, but here it occurs within the cellular milieu.[22][23]
Methodology:
-
Treatment: Treat cultured cells with either the compound at various concentrations or a DMSO vehicle control for 1-2 hours.
-
Heating: Harvest the cells, resuspend them in buffer, and divide them into aliquots. Heat each aliquot to a different temperature (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[22]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.[22]
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble Kinase A remaining at each temperature using Western Blotting or Mass Spectrometry.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble Kinase A versus temperature. The compound-treated cells should show more soluble protein at higher temperatures compared to the control, indicating stabilization.
-
Isothermal Dose-Response: Heat all samples at a single temperature that shows a large stabilization window. Here, the amount of soluble protein will increase with the dose of the compound, allowing for the calculation of an EC50 for target engagement.
-
-
Validation: A clear, dose-dependent thermal shift is definitive proof of intracellular target engagement. The cellular EC50 should be potent (ideally <1 µM).[2][7]
Phase 4: Final Validation and Application
The final phase involves demonstrating selectivity and using the probe to answer a biological question.
Core Objective: Ensuring Specificity and Utility
Hypothetical Application: Probing a Signaling Pathway
Let's assume "Kinase A" is a validated target of our compound, and literature suggests it phosphorylates a downstream substrate, "Protein S."
Experimental Protocol:
-
Treat cells with the validated probe, the negative control, or DMSO vehicle for 2 hours.
-
Stimulate the cells with an "Upstream Signal" known to activate Kinase A.
-
Lyse the cells and perform a Western Blot analysis.
-
Probe the blot with an antibody specific for the phosphorylated form of Protein S (p-Protein S).
-
Expected Outcome:
-
DMSO Control: Strong p-Protein S signal upon stimulation.
-
Negative Control: Strong p-Protein S signal upon stimulation (no effect).
-
Validated Probe: A dose-dependent decrease in the p-Protein S signal, demonstrating that the probe inhibits the function of its target, Kinase A, in a cellular context.
-
References
-
Validating Chemical Probes. European Federation for Medicinal Chemistry (EFMC). [Link]
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Kinase Profiling Services. Luceome Biotechnologies. [Link]
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Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
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Burslem, G.M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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Chen, Y., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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Kinase Screening and Profiling Services. BPS Bioscience. [Link]
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Jones, L.H., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
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Chemical probe. Wikipedia. [Link]
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Best Practices for Chemical Probes. Alto Predict. (2016). [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Kinase Panel Profiling. Pharmaron. [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. (2024). [Link]
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Quancard, J. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
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Wing, A.M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Kerns, E.H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [Link]
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Di, L. (2015). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020). [Link]
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Rusin, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
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El-Gamal, M.I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]
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Al-Ostoot, F.H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
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Turnbull, A.P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Turnbull, A.P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Rusin, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Application Notes and Protocols for the Synthesis of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Analogs
Introduction: The Strategic Value of the Pyrrolo[3,4-c]pyridine Scaffold
The 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. As an isomer of the more commonly known azaindoles, this bicyclic system is featured in a wide array of pharmacologically active agents.[1][2] Derivatives have demonstrated a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor properties.[1][2] The inherent drug-like properties of this scaffold make it a highly attractive starting point for drug discovery campaigns.
This application note provides a detailed experimental workflow for the synthesis of the key intermediate, 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one , and its subsequent diversification into a library of analogs. The 4-chloro substituent serves as a versatile synthetic handle, enabling the application of modern cross-coupling methodologies to rapidly access novel chemical matter. We will detail robust protocols for palladium-catalyzed reactions, including Buchwald-Hartwig amination and Sonogashira coupling, providing researchers with a practical guide to exploring the chemical space around this important core.
Overall Synthetic Strategy
The synthetic approach is bifurcated into two main phases: (1) the construction of the core this compound scaffold, and (2) the strategic diversification of this intermediate via palladium-catalyzed cross-coupling reactions. This strategy allows for the late-stage introduction of molecular diversity, a highly efficient approach in library synthesis.
Figure 1: High-level experimental workflow for the synthesis and diversification of the this compound scaffold.
Part 1: Synthesis of the Core Scaffold
The construction of the pyrrolo[3,4-c]pyridin-3-one core can be achieved through various routes. A reliable method involves the Borsche reaction, starting from an appropriately substituted aminopyridine, followed by chlorination.[3]
Protocol 1: Synthesis of this compound
This protocol is adapted from established cinnoline synthesis methodologies.[3]
Step 1a: Synthesis of Pyrido[3,4-c]pyridazin-4(1H)-one
-
Reaction Setup: To a stirred solution of 3-amino-4-acetylpyridine (1.0 eq) in a suitable acidic medium (e.g., 6M HCl), cool the mixture to 0-5 °C using an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: This in-situ formation of the diazonium salt is a critical step. Maintaining a low temperature is essential to prevent its premature decomposition. The subsequent intramolecular cyclization onto the acetyl group's enol form yields the pyridopyridazinone ring system.[3]
-
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until pH 7-8. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and diethyl ether, then dry under vacuum to yield the pyrido[3,4-c]pyridazin-4(1H)-one intermediate. The product can be used in the next step without further purification if purity is >95% by LC-MS.
Step 1b: Chlorination to this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), suspend the pyrido[3,4-c]pyridazin-4(1H)-one intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Scientist's Note: POCl₃ acts as both the solvent and the chlorinating agent. This is a standard and effective method for converting cyclic amide (lactam) functionalities into their corresponding chloro-aza-aromatic systems.
-
-
Workup: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
CAUTION: This quenching is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
-
Isolation: Neutralize the acidic aqueous solution with solid sodium bicarbonate or a concentrated NaOH solution until the pH is basic (pH ~9). The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Role | Purity |
| 3-Amino-4-acetylpyridine | 136.15 | Starting Material | >98% |
| Sodium Nitrite | 69.00 | Diazotizing Agent | >99% |
| Phosphorus Oxychloride | 153.33 | Chlorinating Agent/Solvent | >99% |
| Final Product | 168.58 | Core Scaffold | >98% |
| Table 1: Key reagents and product information for the synthesis of the core scaffold. |
Part 2: Diversification of the Core Scaffold
The synthesized 4-chloro-pyrrolopyridinone is an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Cl bond for oxidative addition to the palladium catalyst.
Protocol 2: Buchwald-Hartwig Amination for 4-Amino Analogs
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[4][5] This reaction allows for the coupling of the 4-chloro scaffold with a wide variety of primary and secondary amines.
Figure 2: General scheme for Buchwald-Hartwig amination. (Note: Generic structures used for illustration).
-
Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Scientist's Note: The Pd(0) catalytic species is oxygen-sensitive. Maintaining an inert atmosphere is crucial for preventing catalyst deactivation and ensuring reproducible results. The choice of ligand is critical; sterically hindered biarylphosphine ligands like XPhos are often superior for coupling with heteroaromatic chlorides.[6]
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's completion by LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography to yield the desired 4-amino analog.
Protocol 3: Sonogashira Coupling for 4-Alkynyl Analogs
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-chloro scaffold and a terminal alkyne, providing access to conjugated enyne systems.[7]
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagents: Add an anhydrous solvent (typically a mixture of THF and triethylamine). Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Scientist's Note: The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper. Triethylamine typically serves as both the base and a solvent. The copper co-catalyst facilitates the transmetalation step with the alkyne.
-
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by LC-MS.
-
Workup: Remove the solvent in vacuo. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash chromatography to obtain the 4-alkynyl analog.
| Coupling Reaction | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | THF / Et₃N | 25-60 |
| Table 2: General conditions for key cross-coupling diversification reactions. |
Troubleshooting and Key Considerations
-
Low Yield in Core Synthesis: Ensure the diazotization is performed at a strictly controlled low temperature. In the chlorination step, ensure the complete removal of water from the starting material, as it will react with POCl₃.
-
Catalyst Deactivation in Coupling: Ensure all solvents are anhydrous and properly degassed. The quality of the palladium catalyst and ligands is paramount. If reactions stall, adding a fresh portion of catalyst may be beneficial.
-
Difficulty with Amination: For less nucleophilic or sterically hindered amines, switching to a more electron-rich and bulky ligand (e.g., RuPhos) or a stronger base (e.g., LHMDS) may improve yields. Microwave irradiation can also be effective in driving difficult couplings to completion.[8]
-
Homocoupling in Sonogashira (Glaser coupling): The formation of dialkyne side products can be minimized by maintaining a strictly oxygen-free environment and using the minimum necessary amount of copper catalyst.
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel small molecule therapeutics. The synthetic protocols detailed herein provide a robust and versatile workflow for both the construction of this core intermediate and its subsequent elaboration into diverse libraries of analogs. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the structure-activity relationships of this important heterocyclic system.
References
-
Głowacka, D., & Szymańska, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][1][2]
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Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518–520. [Link]
-
Cristalli, G., Franchetti, P., Grifantini, M., Nasini, E., & Vittori, S. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International, 20(3), 285–289. [Link]
-
Lunn, M. L. J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2459. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][5]
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Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 237-243. [Link][6]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][7]
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Van der Eycken, J., & Appukkuttan, P. (2008). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Synlett, 2008(12), 1825-1828. [Link][8]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 318-337. [Link][3]
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Comprehensive Quality Control of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: Advanced Analytical Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive suite of analytical methodologies for the stringent quality control of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, a critical heterocyclic intermediate in pharmaceutical synthesis.[1] Ensuring the purity, identity, and consistency of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[2] We present detailed, field-proven protocols for identity confirmation, purity and impurity assessment, and residual solvent and water content determination. The methodologies are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapters, to ensure data integrity and trustworthiness.[3][4] This guide is designed to be a practical resource for scientists in process development, quality control, and analytical research.
Introduction: The Imperative for Rigorous Quality Control
This compound is a substituted pyrrolopyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. As a chlorinated intermediate, its reactivity profile makes it a valuable building block, but also necessitates careful control of potential impurities arising from synthesis or degradation.[5] Impurity profiling is a critical aspect of modern pharmaceutical development, as unidentified or uncontrolled impurities can present significant safety risks and impact the stability of the final drug product.[5][6][7]
A robust quality control (QC) strategy is not a single method but an orthogonal collection of analytical techniques, each providing a unique and vital piece of information about the material's quality attributes. This multi-faceted approach ensures that the material's identity is unequivocally confirmed, its purity is accurately quantified, and all relevant impurities (organic, inorganic, and residual solvents) are controlled within acceptable limits.[8][9]
Integrated Analytical Strategy for Comprehensive Quality Assessment
Our recommended QC strategy employs four core analytical techniques to create a complete quality profile for this compound. The relationship between these techniques and the quality attributes they measure is illustrated below.
Figure 1: Integrated workflow for quality control assessment.
Protocol I: Identity Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[10][11] It provides detailed information about the chemical environment of each proton and carbon atom, serving as a definitive fingerprint for the compound.
3.1. Principle of the Method ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in the molecule. By analyzing chemical shifts, coupling constants, and signal integrations, one can confirm that the synthesized material has the correct covalent structure of this compound.
3.2. Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons (like N-H).
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound.
Scientist's Note (Expertise): The use of a high-field NMR (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems in heterocyclic aromatic compounds.[12]
Protocol II: Assay, Purity, and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[13] This method is designed to separate the main compound from process-related impurities and degradation products.
4.1. Principle of the Method This protocol uses a reversed-phase HPLC method, where the stationary phase is non-polar (C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity. The analyte and its impurities are detected by a UV spectrophotometer as they elute from the column. Purity is typically determined by an area percent calculation, and the assay can be quantified against a reference standard. The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][14][15]
Figure 2: Workflow for the HPLC-UV Purity and Assay Method.
4.2. Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or lambda max of the compound)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Rationale (Expertise): A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.[16] The addition of TFA to the mobile phase helps to sharpen peaks and improve resolution by acting as an ion-pairing agent for any basic sites on the molecule.
4.3. System Suitability Testing (SST) Before any sample analysis, the system's performance must be verified. This protocol is a self-validating system based on USP <621> guidelines.[4][17][18]
-
Inject the standard solution six replicate times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
4.4. Data Presentation and Analysis The assay is calculated by comparing the peak area of the sample to that of a known concentration of a reference standard. Purity by area percent is calculated as:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Table 1: Example HPLC Purity Data
| Peak ID | Retention Time (min) | Area (mAU*s) | Area % |
|---|---|---|---|
| Impurity 1 | 4.52 | 15,230 | 0.08 |
| Impurity 2 | 8.91 | 25,410 | 0.13 |
| Main Analyte | 12.34 | 19,540,100 | 99.74 |
| Impurity 3 | 15.67 | 11,780 | 0.05 |
Protocol III: Residual Solvents by Headspace GC-MS
Residual solvents are inorganic or organic liquids used during synthesis that are not completely removed.[8] Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for their analysis due to its ability to handle volatile analytes and provide definitive identification.[2][13][19]
5.1. Principle of the Method A sample of the material is dissolved in a high-boiling point solvent in a sealed vial and heated. Volatile residual solvents partition into the gas phase (headspace) above the liquid. A sample of this headspace gas is injected into the GC-MS. The GC separates the solvents, and the MS identifies them based on their unique mass fragmentation patterns and quantifies them against a standard.[19][20]
5.2. Experimental Protocol
-
Standard Preparation: Prepare a stock solution of common process solvents (e.g., acetone, ethyl acetate, dichloromethane, toluene) in a suitable diluent like Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO and seal immediately.
-
GC-MS Conditions:
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium
-
Headspace Parameters: Vial oven at 80 °C, loop at 90 °C, transfer line at 100 °C.
-
MS Detector: Scan mode from 35-350 amu.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to the standard and a library (e.g., NIST). Quantify based on the standard's response factor.
Protocol IV: Water Content by Karl Fischer Titration
Accurate water content determination is crucial as water can affect the stability, appearance, and performance of pharmaceutical materials.[21][22] Karl Fischer (KF) titration is a highly specific and precise method for quantifying water content.[23][24]
6.1. Principle of the Method The KF titration is based on a stoichiometric reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[22] This protocol uses volumetric titration, which is suitable for samples with water content >0.1%.[25] The endpoint is detected potentiometrically.
6.2. Experimental Protocol
-
Instrument Setup: Use a volumetric Karl Fischer titrator.
-
Titrant Standardization: Standardize the KF titrant (e.g., Hydranal-Composite 5) using a certified water standard or disodium tartrate dihydrate. Perform in triplicate to ensure precision.
-
Sample Analysis:
-
Accurately weigh a sufficient amount of the sample (typically 100-200 mg, depending on expected water content) and add it directly to the titration vessel.
-
Allow the sample to dissolve and stir.
-
Initiate the titration. The instrument will automatically stop at the endpoint.
-
-
Calculation: The instrument software will calculate the water content as a percentage (w/w).
Trustworthiness Note: The accuracy of the KF titration is directly dependent on the accurate standardization of the titrant. This step must be performed daily before any sample analysis.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive quality control of this compound. By integrating definitive structural confirmation by NMR, high-resolution purity and impurity analysis by HPLC, sensitive residual solvent determination by GC-MS, and specific water content measurement by Karl Fischer titration, researchers and quality control professionals can ensure that this critical intermediate meets the highest standards of quality, safety, and consistency required for pharmaceutical development.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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ResearchGate. (2021, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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U.S. Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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ResearchGate. (2021, August 6). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Retrieved from [Link]
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Li, D., et al. (2007). Structure elucidation of a pyrazolo[2][13]pyran derivative by NMR spectroscopy. Magnetic Resonance in Chemistry, 45(8), 703-706. Retrieved from [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Singh, L., & Nema, R. K. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 212-221. Retrieved from [Link]
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Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]
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Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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El-Kassem, S., et al. (2025). Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains. Journal of Chromatography B, 1245, 124559. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 14(1), 1162. Retrieved from [Link]
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ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[2][13]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Retrieved from [Link]
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IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
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SpectralWorks. (2019, June 3). Using AnalyzerPro software for deconvolution of GC-MS data of pesticides. Retrieved from [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
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YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling for 4-Aryl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Synthesis
Welcome to the technical support center for the synthesis of 4-Aryl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, its application to electron-deficient, nitrogen-rich heterocyclic systems like 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one presents a unique set of challenges. These include the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the Lewis basic nitrogen atoms within the heterocyclic core.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these hurdles and achieve successful, reproducible outcomes in your research.
Understanding the Core Challenge: The Substrate
The this compound scaffold is an electron-deficient system. The chloro-substituent at the 4-position is attached to a pyridine ring, which is less reactive in the rate-determining oxidative addition step of the Suzuki catalytic cycle compared to aryl bromides or iodides.[3] Furthermore, the presence of multiple nitrogen atoms can lead to coordination with the palladium catalyst, potentially leading to deactivation or "catalyst poisoning."[4][5] A successful coupling strategy must therefore address both the activation of the C-Cl bond and the mitigation of catalyst inhibition.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low to No Conversion | 1. Inefficient Oxidative Addition: The C-Cl bond is strong and resistant to cleavage by the Pd(0) catalyst. 2. Catalyst Deactivation/Poisoning: The nitrogen atoms of the pyrrolopyridinone substrate or product can coordinate to the palladium center, inhibiting catalytic turnover.[4][5] 3. Poor Quality Boronic Acid/Ester: Impurities in the boronic acid can poison the catalyst. Protodeboronation (cleavage of the C-B bond) can also be a significant side reaction with heteroaryl boronic acids.[5] 4. Suboptimal Base: The base may not be strong enough or soluble enough to efficiently promote the transmetalation step. | 1. Catalyst/Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[3] Consider using palladium precatalysts (e.g., XPhos Pd G2 or G4) which are more stable and generate the active Pd(0) species in situ.[6] 2. Protecting Groups/Additives: While often avoidable with modern catalysts, N-protection of the pyrrolo[3,4-c]pyridin-3(2H)-one might be considered in extreme cases. Alternatively, the use of additives like trimethyl borate can prevent catalyst poisoning by Lewis basic heterocycles.[5] 3. Reagent Quality Control: Use high-purity boronic acids. If protodeboronation is suspected, consider using the corresponding boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt, which can exhibit greater stability.[5] 4. Base Optimization: Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. The choice of base and solvent are often linked; for instance, K₃PO₄ is often effective in ethereal solvents like dioxane with a small amount of water. |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be a sign of slow transmetalation or reductive elimination. 2. Dehalogenation (Hydrodehalogenation): The chloro-substituent is replaced by a hydrogen atom. This can be a significant issue with some catalyst systems.[6] 3. Protodeboronation: The boronic acid is converted to the corresponding arene, reducing the amount available for cross-coupling. This is more common with electron-deficient or heteroaryl boronic acids.[5] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) to minimize oxygen. 2. Ligand and Catalyst Choice: Switching to a different ligand or precatalyst can often mitigate dehalogenation. For example, if Pd(dppf)Cl₂ leads to dehalogenation, a switch to an XPhos-based precatalyst may be beneficial.[6] 3. Reaction Conditions: Use boronic esters or trifluoroborates which are less prone to protodeboronation.[5] Running the reaction under anhydrous conditions may also help. |
| Reaction Stalls or is Sluggish | 1. Incomplete Catalyst Activation: If using a Pd(II) source, reduction to the active Pd(0) may be inefficient. 2. Poor Solubility: The substrate, boronic acid, or base may not be sufficiently soluble in the chosen solvent system. 3. Transmetalation as the Rate-Limiting Step: This can be an issue with nitrogen-rich heterocycles.[7] | 1. Use of Precatalysts: Employing well-defined palladium precatalysts ensures efficient generation of the active catalyst.[3] 2. Solvent Screening: Screen different solvents or solvent mixtures. Common choices include dioxane/water, toluene/water, or DMF. The addition of water can sometimes improve the solubility of the base and boronate salt. 3. Base and Boron Reagent: The choice of base is crucial for activating the boronic acid for transmetalation.[8] Using a more reactive boron species, if available, can also accelerate this step. |
Visualizing the Process
Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting the Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound not working, even with standard Pd(PPh₃)₄?
A1: Standard catalysts like Pd(PPh₃)₄ are often inefficient for coupling unactivated aryl chlorides, especially on electron-deficient, nitrogen-containing heterocycles.[3] The oxidative addition to the C-Cl bond is slow, and the catalyst can be inhibited by the pyridine nitrogen.[4][5] You will likely need a more specialized catalytic system. We recommend using a palladium precatalyst in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These systems are designed to overcome the high activation barrier of C-Cl bond cleavage.[3]
Q2: I am observing a significant amount of a byproduct with the same mass as my dehalogenated starting material. What is happening and how can I prevent it?
A2: You are likely observing hydrodehalogenation, a common side reaction where the chlorine atom is replaced by hydrogen.[6] This can be exacerbated by certain catalyst/ligand combinations, the presence of water, or an unsuitable base. To mitigate this, consider switching to a more robust palladium precatalyst system (e.g., a second or fourth-generation Buchwald precatalyst) which can favor the desired cross-coupling pathway over dehalogenation.[6] Additionally, carefully screening the base and solvent system can help minimize this side reaction.
Q3: My boronic acid seems to be decomposing during the reaction. How can I confirm this and what are the alternatives?
A3: Decomposition of the boronic acid, often through protodeboronation, is a common issue, particularly with heteroaryl boronic acids.[5] You can monitor this by taking aliquots of your reaction and analyzing them by LC-MS or ¹H NMR to look for the corresponding arene byproduct. To circumvent this, you can use an excess of the boronic acid (1.5-2.0 equivalents), though this is not ideal for atom economy. A better solution is to use more stable boron reagents such as pinacol boronic esters or potassium trifluoroborate salts.[5] These reagents release the boronic acid slowly into the reaction mixture, minimizing decomposition.
Q4: What is the optimal base for this type of coupling?
A4: The role of the base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species.[8] For challenging couplings with chloro-heterocycles, stronger inorganic bases are often required. We recommend starting with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have shown great efficacy in similar systems.[9] The physical form of the base is also important; ensure it is finely powdered and anhydrous for optimal reactivity.
Q5: Can I run this reaction open to the air?
A5: It is strongly discouraged. While some Suzuki couplings can be robust, the active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation and the formation of palladium black. Furthermore, oxygen can promote the unwanted homocoupling of your boronic acid. For reproducible and high-yielding results, it is imperative to assemble the reaction under an inert atmosphere (Nitrogen or Argon) and to use properly degassed solvents.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, based on successful couplings of similar heteroaryl chlorides.[3][9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
XPhos Pd G4 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, finely powdered and dried)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G4, and K₃PO₄.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to form a 10:1 dioxane/water mixture (final concentration of the limiting reagent ~0.1 M).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol serves as a well-founded starting point. Further optimization of the ligand, base, solvent, and temperature may be required for specific boronic acid coupling partners.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- Biffis, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2471.
- Zhang, L., et al. (2020). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1710-1723.
- Denmark, S. E., & Kallem, R. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(20), 14368-14387.
- Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Chemical Sciences, 16(3), 295.
- Hagberg, E., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6527.
- Li, G., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(12), 1637-1642.
- Padusha, M. S. A., Sajith, A. M., & Bhaskaran, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8963-8975.
- Hoelder, S., et al. (2012). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Chemistry, 16(2), 196-222.
- Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5694-5707.
- ResearchGate. (2018).
- Sadek, M. M., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(16), 4995.
- Zhou, Y.-G. (2023). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Journal of the American Chemical Society, 145(4), 2609-2618.
- Wang, J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- Wang, D.-H., & Wasa, M. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- El-Gamel, A., et al. (2023). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry, 21(3), 524-533.
- Sobańska, A. W., et al. (2020). Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones. Molecules, 25(24), 5883.
- JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Pal, M., et al. (2010). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 122(5), 765-773.
- Gandeepan, P., & Cheng, C.-H. (2015). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.
- Martins, M. A. P., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 213-219.
- Park, S., & Lee, S. (2018). Palladium Catalysts for Cross-Coupling Reaction.
Sources
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- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chloro-pyrrolopyridinones
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of chloro-pyrrolopyridinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions with these challenging substrates.
The Challenge: Coupling Chloro-pyrrolopyridinones
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, its application to chloro-pyrrolopyridinones presents a unique set of challenges. These substrates combine the inherent low reactivity of an aryl chloride with the complexities of a heteroaromatic system. The C-Cl bond's strength makes the initial oxidative addition to the palladium center the rate-limiting step, often requiring carefully selected, highly active catalyst systems.[1] Furthermore, the electron-deficient nature of the pyridine ring and the presence of a nitrogen lone pair can lead to catalyst inhibition, complicating reaction optimization.[2]
This guide provides a systematic approach to overcoming these hurdles, grounded in mechanistic principles and field-proven strategies.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to effective troubleshooting. The reaction proceeds through several key steps, each with its own potential pitfalls. The efficiency of the overall transformation depends on the relative rates of these steps.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My reaction with a chloro-pyrrolopyridinone is showing low to no conversion. What's the most likely cause?
Low or no conversion is the most common issue and typically points to a failure in the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) complex.[1]
Primary Checklist:
-
Catalyst System: Are you using a ligand designed for aryl chlorides? Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][3][4]
-
Palladium Source: Generating the active Pd(0) species from precursors like Pd(OAc)₂ can be unreliable.[5] Consider using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) for more consistent results.[1]
-
Inert Atmosphere: Oxygen will rapidly deactivate your Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[1]
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to drive the difficult oxidative addition.[1]
Q2: How do I choose the right ligand for my specific chloro-pyrrolopyridinone?
Ligand choice is paramount. For challenging heteroaryl chlorides, the goal is to use a ligand that is both sterically demanding and highly electron-donating. This electronic character enriches the palladium center, facilitating its insertion into the C-Cl bond, while the steric bulk promotes the final reductive elimination step.[3]
-
Starting Point: Begin with a well-established biarylphosphine ligand like RuPhos or BrettPhos . These are known to be effective for a wide range of challenging couplings.[6]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands are also excellent choices, known for their strong σ-donating ability and thermal stability.[4]
-
Screening: If initial attempts fail, screening a small panel of different ligand classes (e.g., a Josiphos-type ferrocenyl ligand, a different biarylphosphine) is a logical next step.
Q3: Which base should I use? Is a stronger base always better?
A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, but the choice is substrate-dependent.
-
Workhorse Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig reactions due to its high basicity.[1][7]
-
Base-Sensitive Substrates: If your pyrrolopyridinone contains base-sensitive functional groups (e.g., esters), NaOtBu may cause decomposition. In these cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[1][7]
-
Trade-offs: Using a weaker base will likely necessitate a more active catalyst system, higher catalyst loading, or higher reaction temperatures to achieve a comparable reaction rate.[1] The poor solubility of inorganic bases like K₃PO₄ in solvents like toluene can also be an issue, requiring vigorous stirring or the use of a more polar co-solvent.[1][7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Low to No Conversion of Starting Material
If you have confirmed via LC-MS or TLC that your starting material is largely unreacted, the catalytic cycle is stalled at the very beginning.
Root Cause Analysis: Inactive Catalyst System
-
Issue: The active Pd(0) species is not forming or is being deactivated immediately.
-
Solution 1: Switch to a Pre-catalyst. Instead of Pd₂(dba)₃ or Pd(OAc)₂, use a commercially available palladacycle pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G4). These form the active L-Pd(0) species more cleanly and efficiently, improving reproducibility.[1][8]
-
Solution 2: Verify Ligand and Palladium Source Quality. Ligands, especially phosphines, can oxidize over time. Palladium sources can vary in quality. Use fresh reagents from reputable suppliers.
-
Solution 3: Increase Catalyst Loading. For particularly stubborn couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can overcome slow initiation.[1]
Root Cause Analysis: Suboptimal Reaction Conditions
-
Issue: The conditions are not energetic enough to overcome the activation barrier for oxidative addition.
-
Solution 1: Increase Temperature. Systematically increase the reaction temperature in 10 °C increments, from 80 °C up to 120 °C (solvent permitting).
-
Solution 2: Solvent Screening. While toluene and dioxane are common, their properties differ. Dioxane is more polar and a better solvent for salts, which can sometimes be beneficial. Other solvents to consider include CPME or t-AmOH.[1][7] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[7]
-
Solution 3: Ensure Reagent Purity. Water in your solvent or amine can interfere with the catalytic cycle. Use anhydrous, degassed solvents and ensure your amine is dry.
Problem 2: Significant Hydrodehalogenation Side Product (-Cl replaced by -H)
Observing the hydrodehalogenated pyrrolopyridinone indicates that the catalytic cycle is proceeding through oxidative addition but is being diverted before the final C-N bond formation.
-
Mechanism: This side reaction occurs when the palladium-amido complex, instead of undergoing reductive elimination, follows a competing pathway. This can be caused by β-hydride elimination from the amine coupling partner or reaction with trace water sources.[1][9]
-
Solution 1: Use a Bulky Ligand. Sterically hindered ligands (e.g., BrettPhos, RuPhos) create a crowded environment around the palladium center. This steric pressure favors the bond-forming reductive elimination step over competing side reactions.
-
Solution 2: Scrupulously Dry Conditions. Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and consider drying the amine over molecular sieves.
-
Solution 3: Modify the Base. In some cases, the choice of base can influence the rate of hydrodehalogenation. If using NaOtBu, consider switching to LHMDS or K₃PO₄ to see if the side reaction is suppressed.
Problem 3: Reaction Stalls or Shows Poor Reproducibility
This often points to catalyst inhibition or deactivation over the course of the reaction.
-
Mechanism: The lone pair on the pyridine nitrogen of the pyrrolopyridinone substrate can coordinate to the palladium center. This non-productive binding can sequester the catalyst, preventing it from participating in the desired cycle.[2]
-
Solution 1: Employ Highly Bulky Ligands. Ligands like XPhos or NHCs can create a "pocket" around the palladium that sterically disfavors the binding of the heterocyclic nitrogen while still allowing the C-Cl bond to approach for oxidative addition.[2]
-
Solution 2: Check Reagent Purity. Inconsistent purity of starting materials, particularly the chloro-pyrrolopyridinone, can introduce trace impurities that act as catalyst poisons. Re-purifying the starting material by chromatography or recrystallization can improve reproducibility.
Troubleshooting Flowchart
This decision tree can help guide your optimization strategy when faced with a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Data Tables & Experimental Protocols
Table 1: Ligand Selection Guide for Chloro-pyrrolopyridinones
| Ligand Class | Example Ligands | Key Characteristics | Best For... |
| Biaryl Phosphines | RuPhos, BrettPhos, XPhos | Highly electron-rich and sterically bulky.[1] | General purpose, excellent starting point for difficult C-Cl activation. |
| Ferrocenyl Phosphines | Josiphos-type ligands | Robust, electron-rich, and effective for a range of couplings. | Screening alternative ligand scaffolds when biaryls fail. |
| N-Heterocyclic Carbenes | IPr, SIPr | Very strong σ-donors, thermally stable.[4] | Overcoming catalyst inhibition by substrate coordination; high-temperature reactions. |
Table 2: Base & Solvent Compatibility
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, highly effective, but can cause decomposition of sensitive substrates.[7] |
| LHMDS | ~26 | Toluene, Dioxane, THF | Very strong, non-nucleophilic. Good alternative to NaOtBu. |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Dioxane, DMF, t-AmOH | Weaker, good for base-sensitive substrates. Often requires higher temps. Poor solubility in toluene.[7] |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Dioxane, DMF, t-AmOH | Weaker, good solubility for an inorganic base. Often used in challenging couplings.[7][10] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloro-pyrrolopyridinone (1.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), the ligand (if not using a pre-catalyst, 2.2-5.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Sealing and Purging: Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.
-
Amine Addition: Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction's progress by taking aliquots (under inert atmosphere) and analyzing by LC-MS or TLC.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl or water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction & Purification: Wash the organic layer with water and brine. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023, October 10). Organic Letters. [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023, October 10). ACS Publications. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Sunesson, Y., et al. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025, August 7). ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress. Retrieved January 21, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
-
Effect of various bases in the Buchwald coupling reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Thieme. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Palladium-Catalyzed Pyrrolopyridinone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridinone scaffolds using palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I've compiled this resource based on established mechanistic principles and field-proven troubleshooting strategies to help you navigate the common challenges and side reactions inherent in these powerful transformations. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind experimental outcomes, empowering you to optimize your reactions for higher yields and purity.
Troubleshooting Guide: Common Byproducts & Issues
This section addresses specific experimental issues in a question-and-answer format. Each answer delves into the mechanistic origins of the problem and provides actionable solutions.
Issue 1: My primary byproduct is the homocoupling of my boronic acid/ester in a Suzuki-Miyaura coupling.
Question: I'm attempting to synthesize a C-aryl pyrrolopyridinone via a Suzuki-Miyaura coupling, but I'm observing significant formation of a biaryl byproduct derived from my arylboronic acid. What causes this, and how can I favor the desired cross-coupling product?
Answer:
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen.[1][2] The mechanism for this undesired pathway can be distinct from the cross-coupling cycle and typically involves the palladium catalyst.
Mechanistic Insight: In the presence of oxygen, a Pd(0) species can be oxidized to a palladium peroxo complex, (η²-O₂)PdL₂.[1] This complex can react with two molecules of the arylboronic acid to generate a diarylpalladium(II) species, which then undergoes reductive elimination to yield the homocoupled biaryl byproduct.[1] This pathway competes directly with the desired oxidative addition of your pyrrolopyridinone halide/triflate, consuming both the catalyst and the boronic acid reagent.
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is the thorough removal of oxygen from your reaction mixture. Ensure your solvent is properly degassed using methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2] All reagents should be handled under an inert atmosphere.
-
Optimize the Base: The choice and amount of base can influence the rate of competing reactions. For heteroaromatic substrates, which can be sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like K₃PO₄, which might accelerate side reactions at higher temperatures.[3][4]
-
Modify the Catalyst System:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle, outcompeting the homocoupling pathway.
-
Palladium Source: Using a well-defined Pd(II) precatalyst that is efficiently reduced in situ can sometimes provide more consistent results than using Pd(0) sources directly, which may be more susceptible to side reactions with oxygen.
-
-
Stoichiometry Adjustment: While it may seem counterintuitive, increasing the amount of the pyrrolopyridinone halide relative to the boronic acid can sometimes favor the cross-coupling product by ensuring the palladium catalyst is more likely to react with the halide. However, this is substrate-dependent and may not be economical.
Issue 2: A major impurity is the reduced (dehalogenated) pyrrolopyridinone starting material.
Question: In my Buchwald-Hartwig amination (or other cross-coupling reaction) to functionalize a halo-pyrrolopyridinone, I'm consistently isolating the corresponding pyrrolopyridinone where the halide has been replaced by a hydrogen atom. What is the source of the hydride, and how can I prevent this reduction?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. The hydride source can be varied, including the solvent, base, or even the amine coupling partner.
Mechanistic Insight:
-
From β-Hydride Elimination: In Buchwald-Hartwig aminations, an unproductive side reaction can compete with reductive elimination.[5] The palladium amido complex can undergo β-hydride elimination if the amine has β-hydrogens, forming a palladium hydride species. This palladium hydride can then reductively eliminate with the aryl group to produce the dehalogenated arene and an imine.[6]
-
From Solvent or Additives: Solvents like DMF can act as a hydride source, particularly at elevated temperatures in the presence of a base.[7] Alcohols, if used as solvents or present as impurities, can also form palladium alkoxide intermediates, which readily undergo β-hydride elimination to generate a palladium hydride.[6]
Troubleshooting Strategies:
-
Ligand Selection: The use of bulky, electron-rich ligands is crucial. These ligands promote the desired C-N reductive elimination, making it kinetically more favorable than the competing β-hydride elimination pathway. Bidentate ligands like DPPF or BINAP can also suppress side reactions by preventing the formation of palladium dimers and maintaining a stable coordination sphere.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like NaOt-Bu or LiHMDS. These bases are effective at deprotonating the amine without interfering with the catalyst or acting as a hydride source. Be mindful that strong bases can be incompatible with certain functional groups.[7]
-
Solvent Purity: Ensure your solvents are anhydrous and of high purity. Avoid solvents that can act as hydride donors if hydrodehalogenation is a persistent issue. Toluene and dioxane are generally preferred for Buchwald-Hartwig reactions.[8]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway, which may have a higher activation energy than the desired cross-coupling.
The following diagram illustrates the competing pathways in a Buchwald-Hartwig amination that can lead to either the desired product or the hydrodehalogenated byproduct.
Caption: Fig 1. Competing pathways in Buchwald-Hartwig amination.
Issue 3: My Suzuki reaction suffers from protodeboronation of the boronic acid.
Question: I'm using a heteroarylboronic acid to functionalize my pyrrolopyridinone core, but I'm getting low yields and see the corresponding non-boronated heteroarene as a byproduct. What is causing this, and what can I do to improve the reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common issue, particularly with electron-rich or heteroaromatic boronic acids, which are often used in the synthesis of complex molecules like pyrrolopyridinones.[3][9]
Mechanistic Insight: The C-B bond is susceptible to hydrolysis, especially under basic conditions at elevated temperatures. The mechanism involves the attack of a hydroxide ion on the boron atom, followed by protonation of the carbon atom, leading to the cleavage of the C-B bond and formation of the corresponding arene and boric acid. This side reaction depletes the active nucleophile from the reaction mixture, leading to low conversion and the formation of the undesired byproduct.
Troubleshooting Strategies:
-
Use Boronic Esters: Pinacol esters (Bpin) or MIDA esters of boronic acids are generally more stable towards hydrolysis than the corresponding free boronic acids.[9] Synthesizing or purchasing the ester form of your coupling partner is often the most effective solution.
-
Careful Selection of Base and Solvent:
-
Base: Use the mildest base that can effectively promote the reaction. Often, K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture is sufficient. Stronger bases can accelerate protodeboronation.
-
Solvent: While some water is often necessary to dissolve the base and facilitate transmetalation, excessive water can promote hydrolysis. Experiment with the ratio of organic solvent to water.
-
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Prolonged heating can increase the extent of protodeboronation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Use of Additives: In some cases, the addition of a dehydrating agent can help to scavenge water from the reaction mixture, although this is less common.
Table 1: Troubleshooting Summary for Common Byproducts
| Observed Byproduct | Primary Cause(s) | Key Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate base | 1. Rigorously degas solvent and reagents.[2]2. Use bulky, electron-rich ligands.3. Screen milder bases (e.g., K₂CO₃). |
| Hydrodehalogenation | β-Hydride elimination, hydride-donating solvent | 1. Use bulky, electron-rich, or bidentate ligands.[10]2. Use a non-nucleophilic, hindered base.3. Use anhydrous, non-protic solvents (e.g., toluene, dioxane).[8] |
| Protodeboronation Product | Hydrolysis of the boronic acid C-B bond | 1. Switch to a more stable boronic ester (pinacol or MIDA).[9]2. Use a milder base and minimize water content.3. Lower the reaction temperature and time. |
Frequently Asked Questions (FAQs)
Q1: My intramolecular Heck reaction to form the pyrrolopyridinone ring is giving a mixture of regioisomers or polymerized material. How can I improve the selectivity?
A1: The regioselectivity of intramolecular Heck reactions is highly dependent on the mode of cyclization (exo vs. endo) and the stability of the resulting double bond. For the formation of fused ring systems like pyrrolopyridinones, 6-exo cyclization is generally favored over 7-endo cyclization.[10] However, side reactions can occur.
-
Isomerization: The initially formed product can isomerize to a more thermodynamically stable alkene under the reaction conditions. The addition of a silver salt (e.g., Ag₂CO₃) can sometimes trap the halide and promote a cleaner reductive elimination, preventing re-addition of the palladium hydride and subsequent isomerization.
-
Polymerization: If the intermolecular reaction competes with the intramolecular cyclization, polymerization can occur. This is often addressed by running the reaction under high dilution conditions, which kinetically favors the intramolecular pathway.
Q2: I'm observing the formation of palladium black in my reaction. What does this mean, and how can I prevent it?
A2: The precipitation of palladium black is a visual indication of catalyst decomposition and deactivation. It occurs when the Pd(0) species agglomerates and falls out of the catalytic cycle. This is often caused by:
-
Inadequate Ligand Stabilization: The ligand-to-palladium ratio may be too low, or the ligand itself may be degrading at high temperatures, leaving the palladium center coordinatively unsaturated and prone to aggregation.
-
High Temperatures: Prolonged heating at high temperatures can promote catalyst decomposition.
-
Solutions:
-
Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 for monodentate ligands).
-
Switch to a more thermally stable ligand. Bulky biarylphosphine ligands are often more robust.
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Q3: How critical is the purity of my starting materials, catalyst, and reagents?
A3: Extremely critical. Impurities in your starting materials (e.g., the halo-pyrrolopyridinone precursor or the coupling partner) can act as catalyst poisons.[11] Similarly, the quality of the palladium catalyst and ligands is paramount. Using old or improperly stored reagents can lead to inconsistent results and the formation of byproducts. Always use reagents from a reliable source and ensure solvents are properly dried and degassed.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol outlines a general setup designed to minimize oxygen, a key contributor to the homocoupling of boronic acids.
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the halo-pyrrolopyridinone (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Degassing: In a separate flask, degas the chosen solvent (e.g., dioxane/water 4:1) by bubbling argon through it for at least 30 minutes.
-
Reaction Setup: Add the degassed solvent to the Schlenk flask containing the solid reagents. Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Freeze-Pump-Thaw (Optional but Recommended): For particularly sensitive substrates, perform three freeze-pump-thaw cycles on the reaction mixture to ensure complete removal of dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon and monitor by TLC or LC-MS until completion.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
The following workflow provides a logical approach to troubleshooting common issues in palladium-catalyzed pyrrolopyridinone synthesis.
Caption: Fig 2. Troubleshooting workflow for byproduct formation.
References
-
Amatore, C., Jutand, A., & Lakmini, H. (2007). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 129(16), 5079-5084. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Couto, I., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(7), 893. [Link]
-
Beccalli, E. M., Broggini, G., Martinelli, M., & Paladino, G. (2005). Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides: regiodivergent routes to pyrrolo-pyrazines and pyrrolo-pyridines. Tetrahedron, 61(3), 641-649. [Link]
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 259-277. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (2021). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Lancaster University. (2023). Reactions affording novel pyrrolidines catalysed by palladium. [Link]
-
Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
ResearchGate. (2004). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. [Link]
-
PubMed Central (PMC). (2018). Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Organic Letters. (2013). Pd(II)-Catalyzed Intramolecular 1,2-Aminoalkylation of Conjugated 1,3-Dienes for the Synthesis of Pyrrolizidines. [Link]
-
MDPI. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Molecules. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
DOKUMEN.PUB. (2018). Palladium Catalyzed Synthesis of Heterocycles. [Link]
-
PubMed Central (PMC). (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ChemRxiv. (2020). Efficient Palladium Catalysis for the Upgrading of Itaconic and Levulinic Acid into 2-Pyrrolidones followed by their Vinylation. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
PubMed Central (PMC). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ResearchGate. (2023). Green Synthesis of Pyrrolo[1,2-α]quinoxalines by Palladium-Catalyzed Transfer Hydrogenation with Nitriles as Carbon Synthons. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
-
Organic Chemistry Frontiers. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
-
PubMed Central (PMC). (2017). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
PubMed Central (PMC). (2020). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. [Link]
-
Synfacts. (2016). Four-Component Palladium-Catalyzed Synthesis of Pyrroles. [Link]
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Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Recognizing that the direct synthesis of this specific molecule is not widely documented, this guide provides a scientifically-grounded, two-stage approach based on established chemical principles for analogous systems. We will address potential challenges and provide actionable troubleshooting strategies to improve reaction yield and purity.
Our approach is based on the synthesis of the core lactam structure, followed by a regioselective chlorination, a common strategy for functionalizing pyridine rings.
Section 1: Overview of the Proposed Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The proposed pathway involves two key transformations:
-
N-Oxidation: Formation of the pyridine N-oxide precursor from 1H-pyrrolo[3,4-c]pyridin-3(2H)-one. This step is crucial as it activates the 4-position of the pyridine ring for subsequent nucleophilic substitution.
-
Deoxychlorination: Introduction of the chlorine atom at the 4-position using a suitable chlorinating agent. This step is often the most challenging, with potential for side reactions and low yields.
The following diagram illustrates the general experimental workflow.
Caption: Proposed two-stage synthetic workflow.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Part A: Stage 1 - Synthesis of the N-Oxide Precursor
Question 1: My N-oxidation reaction shows low conversion to the desired N-oxide. What are the likely causes and solutions?
Answer: Low conversion in N-oxidation reactions is typically due to issues with the oxidizing agent, reaction temperature, or stoichiometry.
-
Causality: Pyridine N-oxidation requires a sufficiently powerful oxidizing agent to attack the electron-deficient nitrogen. The most common reagent, meta-chloroperoxybenzoic acid (m-CPBA), can degrade if not stored properly (cool and dry). Insufficient equivalents of the oxidant will naturally lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Verify Reagent Activity: Use a fresh bottle of m-CPBA or test its activity via titration. Ensure it is of high purity (>77%).
-
Optimize Stoichiometry: Start with 1.1-1.2 equivalents of m-CPBA. If conversion remains low, incrementally increase to 1.5 equivalents. Monitor the reaction by TLC or LC-MS to track the disappearance of starting material.
-
Adjust Reaction Conditions: Most N-oxidations proceed well at 0 °C to room temperature in chlorinated solvents like dichloromethane (DCM) or chloroform. If the reaction is sluggish, allow it to stir at room temperature for an extended period (12-24 hours). Avoid excessive heating, which can lead to degradation.
-
Solvent Choice: Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Question 2: I am having difficulty isolating the N-oxide product after the reaction work-up. It seems to be soluble in the aqueous layer.
Answer: Pyridine N-oxides are significantly more polar than their parent pyridines and can exhibit high water solubility, especially if the molecule is small and lacks lipophilic groups.
-
Causality: The N-O bond introduces a strong dipole moment, increasing the molecule's polarity and potential for hydrogen bonding. During a standard acidic or basic work-up to remove excess m-CPBA and its benzoic acid byproduct, the N-oxide can remain in the aqueous phase.
-
Troubleshooting Protocol:
-
Minimize Aqueous Volume: Use the smallest amount of aqueous solution necessary during the work-up.
-
Back-Extraction: After the initial organic extraction, thoroughly back-extract the aqueous layer multiple times (e.g., 5-7 times) with a more polar organic solvent like DCM or a 9:1 mixture of DCM:isopropanol.
-
Evaporation of Aqueous Layer: If the product is highly water-soluble and thermally stable, consider neutralizing the aqueous layer and evaporating it to dryness under reduced pressure. The product can then be extracted from the resulting solid residue with an organic solvent.
-
Alternative Work-up: Avoid aqueous washes altogether. After the reaction, dilute the mixture with DCM, filter off the precipitated meta-chlorobenzoic acid, and purify the filtrate directly using silica gel chromatography.
-
Part B: Stage 2 - Chlorination of the N-Oxide
Question 3: My chlorination reaction with POCl₃ is giving a very low yield of the 4-chloro product, with a lot of starting material remaining.
Answer: This is a critical and often low-yielding step. Success depends on achieving a sufficient reaction temperature and ensuring the correct reactive intermediate is formed. Chlorination of pyridine N-oxides with phosphoryl chloride (POCl₃) is a standard method, but efficiency can vary greatly.[1]
-
Causality: The reaction proceeds via the formation of a chlorophosphate intermediate on the N-oxide oxygen. This intermediate is then attacked by a chloride ion at the 4-position (or 2-position). If the temperature is too low, the formation of this intermediate or the subsequent nucleophilic attack is too slow. POCl₃ can also be old or partially hydrolyzed, reducing its efficacy.
-
Troubleshooting Protocol:
-
Temperature Control is Critical: These reactions typically require high temperatures. Start by refluxing in POCl₃ (boiling point ~105 °C). If the reaction is still slow, consider adding a high-boiling-point, inert co-solvent like N,N-dimethylformamide (DMF) or acetonitrile cautiously, as this can sometimes facilitate the reaction. Some procedures for analogous systems use temperatures up to 150 °C in a sealed vessel.
-
Reagent Quality: Use freshly opened or distilled POCl₃.
-
Reaction Time: Monitor the reaction over a longer period (6-12 hours). These transformations are often not rapid.
-
Activation with Additives: In some cases, adding a catalytic amount of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) can facilitate the formation of the active intermediate, although this can also introduce side products.
-
Question 4: I am observing the formation of multiple side products, including what appears to be the 2-chloro isomer or dichlorinated species.
Answer: Regioselectivity is a major challenge. While the 4-position is electronically favored for nucleophilic attack, the 2-position is also activated.
-
Causality: Both the 2- and 4-positions of the pyridine N-oxide are susceptible to nucleophilic attack. The ratio of products can be sensitive to temperature and steric hindrance around the target positions. Overly harsh conditions (very high temperatures or long reaction times) can lead to further reactions or dichlorination.
-
Troubleshooting Protocol:
-
Optimize Temperature: This is the most important variable. Run a temperature screen (e.g., 90 °C, 100 °C, 110 °C) to find the optimal balance between reaction rate and selectivity. Often, lower temperatures favor the formation of the desired 4-chloro isomer.
-
Purification Strategy: Accept that a mixture of isomers may be unavoidable. Focus on developing a robust purification method. Reverse-phase HPLC is often effective for separating closely related polar isomers. Silica gel chromatography may also be successful if a suitable eluent system is found (e.g., ethyl acetate/hexanes with a small amount of methanol).
-
Question 5: The desired 4-chloro product seems to decompose during the aqueous work-up.
Answer: The chloro-substituent on the electron-deficient pyridine ring is an excellent leaving group and is highly susceptible to hydrolysis (nucleophilic aromatic substitution by water or hydroxide).
-
Causality: Pouring the hot POCl₃ reaction mixture directly into water or a basic solution can lead to rapid hydrolysis of the product back to the corresponding 4-hydroxy compound (which may tautomerize to a pyridone).
-
Troubleshooting Protocol:
-
Careful Quenching: After cooling the reaction mixture, quench it by pouring it slowly onto crushed ice, ensuring the temperature of the aqueous mixture remains close to 0 °C.
-
Neutralize with Bicarbonate: Neutralize the acidic solution carefully with a mild base like solid sodium bicarbonate or a saturated NaHCO₃ solution, again keeping the temperature low. Avoid strong bases like NaOH or KOH.
-
Rapid Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM) as soon as the mixture is neutralized. Do not let the product sit in the aqueous solution for an extended period.
-
Anhydrous Work-up: If possible, avoid an aqueous work-up entirely. Remove the excess POCl₃ under high vacuum (with appropriate trapping) and then subject the residue directly to column chromatography.
-
Section 3: Protocols and Data
Table 1: Recommended Reaction Parameters (Starting Points)
| Parameter | Stage 1: N-Oxidation | Stage 2: Chlorination |
| Key Reagent | m-CPBA (≥77% purity) | Phosphoryl Chloride (POCl₃) |
| Stoichiometry | 1.1 - 1.5 equivalents | 5 - 10 equivalents (used as solvent) |
| Solvent | Dichloromethane (DCM) | Neat POCl₃ |
| Temperature | 0 °C to Room Temperature | 100 - 120 °C (Reflux) |
| Time | 4 - 24 hours | 6 - 12 hours |
| Monitoring | TLC (DCM:MeOH 9:1), LC-MS | TLC (EtOAc:Hexane 1:1), LC-MS |
Experimental Protocol: A Guideline
Disclaimer: This protocol is a scientifically-derived guideline based on analogous transformations and has not been validated for this specific molecule. All experiments should be conducted with appropriate safety precautions.
Step 1: Synthesis of 1H-pyrrolo[3,4-c]pyridin-3(2H)-one 5-oxide
-
Dissolve 1H-pyrrolo[3,4-c]pyridin-3(2H)-one (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of starting material.
-
Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 10% aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution (x2), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
-
To the crude 1H-pyrrolo[3,4-c]pyridin-3(2H)-one 5-oxide (1.0 eq), add POCl₃ (10 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6 hours.
-
Monitor the reaction by taking small aliquots, quenching them carefully, and analyzing by LC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize the cold aqueous solution to pH 7-8 by the slow addition of solid NaHCO₃.
-
Immediately extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the title compound.
Section 4: Visualization of Troubleshooting Logic
This decision tree can help diagnose issues during the critical chlorination step.
Caption: Troubleshooting decision tree for the chlorination stage.
References
-
Iaroshenko, V. O., et al. (2021). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. RSC Advances, 11(59), 37475-37480. Available at: [Link]
-
Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883. Available at: [Link]
-
Dong, S.-L., & Cheng, X. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 68(Pt 9), o2666. Available at: [Link]
-
Cristalli, G., et al. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International, 20(3), 285-289. Available at: [Link]
-
Kravchenko, D. V., et al. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(8), 948-950. Available at: [Link]
Sources
Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and its Isomers
Welcome to the technical support center for the purification of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this key heterocyclic scaffold in high purity. The unique structural features of this molecule and its potential isomers present specific purification hurdles that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities.
Understanding the Core Challenge: Isomerism
The primary challenge in the purification of this compound stems from the potential for the formation of several structural isomers during its synthesis. These isomers often possess very similar physicochemical properties, such as polarity and solubility, making their separation a non-trivial task. The specific isomers of concern are the positional isomers of the chloro-substituted pyrrolopyridinone core.
Caption: Positional isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: My initial purification by silica gel column chromatography gives a single spot on TLC, but my NMR and LC-MS data show the presence of impurities. What is happening?
A1: This is a classic case of co-eluting isomers. Thin-layer chromatography (TLC) often lacks the resolution to separate compounds with very similar polarities. Your NMR and LC-MS are more sensitive techniques that can distinguish between these closely related structures. The "impurities" are likely one or more of the positional isomers of your target compound.
Troubleshooting Steps:
-
Optimize your TLC mobile phase: Experiment with a range of solvent systems with varying polarities. Sometimes, a subtle change in the solvent mixture (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can reveal the presence of multiple components.
-
Employ High-Performance Liquid Chromatography (HPLC): For analytical assessment and preparative purification, HPLC is superior to column chromatography for separating isomers.[1][2]
-
Consider alternative stationary phases: If silica gel is not providing adequate separation, consider using:
-
Alumina (neutral or basic): The change in surface chemistry can alter the elution order and improve separation.
-
Chiral stationary phases: While not for enantiomers in this case, some chiral columns can effectively separate positional isomers.[1]
-
Q2: I'm experiencing low recovery of my compound after column chromatography. What are the likely causes and solutions?
A2: Low recovery can be attributed to several factors, from compound instability to procedural issues.
| Potential Cause | Troubleshooting Suggestion |
| Compound Degradation on Silica Gel | The pyrrolopyridinone core may be sensitive to the acidic nature of standard silica gel. Consider deactivating the silica gel with a triethylamine solution before use or switching to a neutral stationary phase like alumina.[5] |
| Compound Insolubility | If the compound is not fully soluble in the loading solvent, it can precipitate at the top of the column. Use a stronger, yet minimal, amount of solvent for loading. |
| Streaking on the Column | This is often due to poor solubility in the mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) to your eluent can improve solubility and peak shape. |
Troubleshooting Guide: Advanced Purification Strategies
Issue: Persistent Isomeric Impurities After Multiple Chromatographic Purifications
When standard chromatographic methods fail to yield the desired purity, a multi-step purification strategy is often necessary.
Caption: A multi-step workflow for the purification of challenging isomers.
Experimental Protocol: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, especially isomers that may hinder crystal lattice formation of the desired product.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof).
-
Dissolution: In a clean flask, dissolve the enriched material from your initial chromatographic purification in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Experimental Protocol: Preparative HPLC
For the most challenging separations, preparative HPLC is the method of choice.
Step-by-Step Methodology:
-
Analytical Method Development: First, develop a robust analytical HPLC method that shows baseline separation of your target isomer from the impurities. Experiment with different columns (C18, Phenyl-Hexyl, etc.) and mobile phase compositions.[1][2][3][4]
-
Method Scaling: Scale your analytical method to a preparative scale. This involves using a larger column and a higher flow rate. The gradient profile may need to be adjusted to optimize the separation and throughput.
-
Fraction Collection: Collect fractions as they elute from the column. Use the analytical method to analyze the purity of each fraction.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Bavin, P. M. G. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International, 20(3), 285–289. [Link]
- Cristalli, G., Franchetti, P., Grifantini, M., Nasini, E., & Vittori, S. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE.
-
Dong, S.-L., & Cheng, X. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2666. [Link]
-
Klein, L., Kaltner, F., Gottschalk, C., & Rychlik, M. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(28), 8017–8030. [Link]
-
Klein, L., Kaltner, F., Gottschalk, C., & Rychlik, M. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed. [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. [Link]
-
Zhang, Z., Tillekeratne, L. M., Kirchhoff, J. R., & Hudson, R. A. (1995). High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues. Biochemical and Biophysical Research Communications, 212(1), 41–47. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Semantic Scholar. (n.d.). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-316.
Sources
- 1. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one during purification
Welcome to the technical support center for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this heterocyclic compound. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document provides troubleshooting advice and practical protocols to minimize degradation and ensure the highest possible purity of your target compound.
I. Understanding the Molecule: Key Stability Concerns
This compound possesses two key structural features that are central to its stability profile: a lactam (a cyclic amide) fused to a chloropyridine ring. Understanding the inherent reactivity of these moieties is critical to preventing degradation during purification.
-
Lactam Ring Susceptibility: The five-membered lactam ring is susceptible to hydrolysis, a reaction in which water cleaves the amide bond. This process can be catalyzed by both acids and bases, leading to the formation of an unwanted amino acid byproduct.[1] Forced degradation studies on various pharmaceuticals containing lactam rings confirm their instability under hydrolytic stress.[2][3]
-
Chloropyridine Reactivity: The presence of a chlorine atom on the pyridine ring can render the molecule susceptible to nucleophilic substitution, although this is generally less of a concern during standard purification procedures unless harsh nucleophiles are present. More significantly, heterocyclic aromatic compounds, including pyridines, can be sensitive to light (photodegradation).[4][5][6]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: I'm observing a new, more polar spot on my TLC plate after my aqueous workup. What could be the cause?
Answer: The appearance of a new, more polar spot on your TLC plate following an aqueous workup is a strong indicator of hydrolysis of the lactam ring. The resulting ring-opened product, a carboxylic acid with a free amine, is significantly more polar than the starting lactam and will exhibit a lower Rf value.
-
Causality: This degradation is often catalyzed by acidic or basic residues from your reaction mixture that are not fully neutralized during the workup. For example, residual acid (e.g., HCl, TFA) or base (e.g., NaOH, K₂CO₃) in your aqueous layers can promote hydrolysis.
-
Preventative Measures:
-
Ensure thorough neutralization of your reaction mixture to a pH of approximately 7 before extraction.
-
Use a saturated sodium bicarbonate solution to quench any residual acid, or a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base.
-
Minimize the contact time of your compound with the aqueous phase. Perform extractions swiftly and avoid letting the mixture sit in a separatory funnel for extended periods.
-
After separation, wash the organic layer with brine to remove excess water.
-
Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.
-
Question 2: My compound seems to be degrading on the silica gel column during flash chromatography. What's happening and how can I prevent it?
Answer: Degradation on a silica gel column is a common problem for sensitive compounds. The acidic nature of standard silica gel can catalyze the hydrolysis of the lactam ring.
-
Causality: Silica gel has a pKa of around 4-5, creating an acidic microenvironment on the surface of the stationary phase. As your compound travels down the column, prolonged exposure to these acidic sites can lead to significant degradation.
-
Troubleshooting & Solutions:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel such as diol or cyano.
-
Reverse-Phase Chromatography: If your compound has sufficient solubility in polar solvents, reverse-phase chromatography (e.g., C18 silica gel) is an excellent alternative. The mobile phases are typically mixtures of water or methanol with acetonitrile, often with a neutral or slightly acidic pH which can be less harsh than neat silica.
-
Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation. However, this may come at the cost of separation efficiency.
-
Question 3: I've noticed the formation of colored impurities after leaving my compound exposed to light. Is this expected?
Answer: Yes, the formation of colored impurities upon exposure to light is a strong indication of photodegradation. Heterocyclic compounds, including chloropyridines, can be susceptible to decomposition when exposed to UV or even ambient light.[4][5][6]
-
Preventative Measures:
-
Work in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting.
-
Protect your reaction vessel, separatory funnel, and chromatography column from light by wrapping them in aluminum foil.
-
Store the purified compound in an amber vial to protect it from light during storage.
-
Question 4: What are the recommended storage conditions for this compound?
Answer: Based on the potential for hydrolysis and photodegradation, the following storage conditions are recommended to ensure the long-term stability of your compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C or lower | Reduces the rate of potential hydrolytic and other decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[4][5][6] |
| Form | Solid | Storing the compound as a dry solid is preferable to storage in solution, as solvents can facilitate degradation. |
III. Experimental Protocols
A. General Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating steps to mitigate degradation.
B. Step-by-Step Protocol: Flash Chromatography on Neutralized Silica Gel
This protocol provides a general procedure for the purification of this compound using flash chromatography with neutralized silica gel.
-
Preparation of the Eluent:
-
Based on your TLC analysis, prepare a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
To this eluent, add 0.5% (v/v) triethylamine to neutralize the silica gel. For example, to 1 liter of eluent, add 5 mL of triethylamine. Mix thoroughly.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column for the amount of crude material you have.
-
Prepare a slurry of silica gel in the neutralized eluent.
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Equilibrate the packed column by flushing it with several column volumes of the neutralized eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the neutralized mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal and Final Drying:
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator.
-
To remove residual triethylamine, you may co-evaporate with a solvent like toluene.
-
Dry the purified compound under high vacuum to remove any remaining solvent.
-
-
Storage:
-
Transfer the pure, dry compound to an amber vial.
-
Flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the vial in a freezer at -20 °C.
-
IV. Potential Degradation Pathway
The primary degradation pathway of concern during purification is the hydrolysis of the lactam ring.
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 5. aanda.org [aanda.org]
- 6. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
Technical Support Center: Navigating Solubility Challenges with 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Welcome to the technical support center for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and structurally related compounds in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Poor solubility is a common hurdle for many promising compounds, often leading to underestimated potency, inconsistent data, and misleading structure-activity relationships (SAR). This guide will equip you with the knowledge to overcome these challenges.
Understanding the Challenge: Why is this compound Likely to be Poorly Soluble?
While specific experimental solubility data for this compound is not extensively published, its chemical structure—a rigid, planar heterocyclic system—is characteristic of compounds with low aqueous solubility. Such molecules, often referred to as "brick-dust" molecules, tend to have high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate the individual molecules.[1] The pyrrolopyridinone core is found in many biologically active agents, including kinase inhibitors, which are frequently plagued by solubility issues.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitated when I diluted my DMSO stock into aqueous assay buffer. What should I do?
This is a classic sign of a poorly soluble compound. The high concentration in the DMSO stock is not maintained upon dilution into an aqueous environment where the compound is less soluble.
Immediate Troubleshooting Steps:
-
Lower the Final Assay Concentration: The most straightforward approach is to test the compound at a lower concentration. However, this may not be feasible if it compromises the desired therapeutic relevance or assay window.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, slightly increasing the final concentration of DMSO may keep the compound in solution. Be cautious, as high concentrations of organic solvents can affect biological targets and assay components.[4]
-
Use a Different Co-solvent: Consider using alternative water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[5] The optimal solvent is compound-specific.
Workflow for Co-solvent Optimization:
Caption: Co-solvent troubleshooting workflow.
Q2: I'm concerned about the impact of organic solvents on my cell-based assay. Are there other options?
Absolutely. Relying solely on co-solvents can be limiting. Here are several alternative strategies, ranging from simple buffer modifications to more advanced formulation techniques.
pH Modification:
-
Principle: The solubility of ionizable compounds is highly dependent on pH. While this compound has limited obvious ionizable groups, the pyrrolo and pyridine nitrogens may have pKa values that can be exploited.
-
Actionable Advice: Prepare your assay buffers at various pH values (e.g., 6.0, 7.4, 8.5) to determine if solubility improves.[6] Ensure your biological target is stable and active across the tested pH range.
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[7]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically 0.01-0.05%) in biochemical assays to aid solubility.[4] However, they are generally not suitable for cell-based assays as they can disrupt cell membranes.[4]
Table 1: Comparison of Basic Solubility Enhancement Techniques
| Technique | Principle of Action | Pros | Cons | Best For |
| Co-solvents (e.g., DMSO) | Increases the solubility of lipophilic compounds in aqueous solutions.[5] | Simple to implement; widely used. | Can affect protein function and cell viability at higher concentrations.[4] | Initial screening, biochemical assays. |
| pH Adjustment | Increases the solubility of ionizable compounds by shifting the equilibrium towards the more soluble ionized form.[6] | Can be very effective for compounds with appropriate pKa values. | Limited by the pH tolerance of the assay; not effective for non-ionizable compounds. | Compounds with acidic or basic centers. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior.[7] | Generally well-tolerated in cellular assays; can significantly increase solubility. | Can be expensive; may not be effective for all molecules. | Cell-based assays, in vivo studies. |
| Surfactants | Form micelles that can solubilize hydrophobic compounds.[8] | Effective at low concentrations. | Can interfere with assay components and are often cytotoxic.[4] | Biochemical assays only. |
Q3: My compound's activity seems to vary between experiments. Could this be a solubility issue?
Yes, inconsistent results are a hallmark of a compound that is at or near its solubility limit. Small variations in experimental conditions (e.g., temperature, buffer composition, incubation time) can lead to different amounts of dissolved compound, and thus, variable activity.
Creating a More Robust Formulation: Amorphous Solid Dispersions
For compounds that are critical to a research program, more advanced formulation strategies may be necessary to ensure consistent results. One such strategy is the creation of an amorphous solid dispersion.
-
Principle: In a solid dispersion, the drug is dispersed in a polymer matrix.[1][9] By converting the compound from its stable, crystalline form to a higher-energy amorphous state, its apparent solubility and dissolution rate can be significantly increased.[8]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are frequently used.[9]
-
Preparation Methods:
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilize: Dissolve 10 mg of this compound and 90 mg of PVP in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporate: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry: Further dry the film under high vacuum for 12-24 hours to remove any residual solvent.
-
Collect and Characterize: Scrape the resulting solid dispersion from the flask. Characterization by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can confirm the amorphous nature of the drug.
-
Test: The resulting powder can be dissolved in aqueous buffer for your assay. You should observe a higher apparent solubility compared to the crystalline compound.
Caption: Solid dispersion preparation workflow.
Advanced Strategies for Pre-clinical Development
For researchers in drug development, addressing poor solubility early is critical for a compound's progression.[11] Beyond the lab-scale techniques discussed, here are some formulation strategies considered for in vivo studies:
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[8][10] These formulations form fine emulsions in the gastrointestinal tract, enhancing absorption.
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area for dissolution, as described by the Noyes-Whitney equation.[12][13] This can be achieved through techniques like wet media milling or high-pressure homogenization.[1]
Final Recommendations
When faced with solubility issues for this compound, adopt a systematic approach. Start with the simplest methods like adjusting the co-solvent concentration and pH. If these are insufficient or incompatible with your assay, progress to using excipients like cyclodextrins. For persistent challenges, especially when consistency is paramount, investing time in creating an amorphous solid dispersion can provide a robust solution. Always validate that your chosen solubilization method does not interfere with your assay's performance.
References
-
Edinger, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Verheyen, S., et al. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Mintie, CA., et al. (2021). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
Al-kassas, R., et al. (2022). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. PMC - PubMed Central. Available at: [Link]
-
S, P. (2023). A Review on Solubility Enhancement Techniques. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2016). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal. Available at: [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2013). Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. PubMed. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Kinase Inhibitors
A Focus on 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and Related Pyrrolopyridine Scaffolds
Welcome to the Technical Support Center for advanced biochemical research. This guide is designed for researchers, scientists, and drug development professionals working with novel kinase inhibitors, particularly those based on pyrrolopyridine scaffolds like this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors.[1][2] However, the very nature of the kinome's shared ATP-binding pocket presents a significant challenge: off-target effects.[3][4] This guide will provide a comprehensive framework for identifying, understanding, and minimizing these unintended interactions to ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with a novel inhibitor like this compound.
Q1: I'm observing a cellular phenotype that doesn't align with the known function of my intended target kinase. How can I determine if this is an off-target effect?
This is a critical observation and a strong indicator of potential off-target activity. A gold-standard method to dissect on-target from off-target effects is to perform a rescue experiment.[5] If you can overexpress a drug-resistant mutant of your intended target kinase, and this reverses the observed phenotype, you can be more confident that the effect is on-target.[5] If the phenotype persists despite the presence of the resistant mutant, it is highly likely due to the inhibition of one or more off-target kinases.[5]
Q2: My inhibitor shows high potency in a biochemical (enzymatic) assay, but its effect in a cell-based assay is much weaker. What could be the cause?
This is a frequent discrepancy that can stem from several factors. A primary reason is the difference in ATP concentrations. Biochemical assays are often conducted at low ATP levels, which may not reflect the high intracellular ATP concentrations that can outcompete ATP-competitive inhibitors.[5] Additionally, your compound might be a substrate for cellular efflux pumps, like P-glycoprotein, which would reduce its effective intracellular concentration.[5] It's also crucial to confirm that your target kinase is expressed and active in the cell line you are using.[5]
Q3: What are the first steps I should take to proactively profile the selectivity of my compound?
Proactive selectivity profiling is essential for interpreting your results accurately. A standard and highly recommended approach is to screen your inhibitor against a large panel of kinases.[6] Several commercial services offer comprehensive kinome-wide profiling panels. This will provide an initial landscape of your compound's selectivity. For a deeper, unbiased view within a cellular context, chemical proteomics approaches are invaluable.[7][8]
Q4: Can off-target effects ever be beneficial?
While often viewed as a confounding factor, polypharmacology (the ability of a drug to interact with multiple targets) can sometimes be therapeutically advantageous.[9][10] For instance, some successful anti-cancer drugs inhibit several kinases that contribute to the disease's progression.[6] However, in a research setting, it is paramount to deconvolute these effects to understand the specific role of your primary target.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This section provides structured workflows to systematically identify and address off-target activities of this compound.
Issue 1: Unexplained Cellular Phenotype or Toxicity
Your inhibitor induces a cellular response that cannot be rationalized by the known biology of the intended target.
Workflow for Phenotype Deconvolution:
Caption: Workflow for deconvoluting on- and off-target phenotypes.
Step-by-Step Protocol: Rescue Experiment
-
Identify a resistance mutation: Search the literature for known mutations in your target kinase that confer resistance to inhibitors. If none are known, you may need to predict one based on the inhibitor's binding mode.
-
Generate constructs: Create expression vectors for both the wild-type (WT) and the resistant mutant of your target kinase.
-
Transfect cells: Introduce the WT or resistant mutant construct into the cell line of interest. Use an empty vector as a control.
-
Treat with inhibitor: After allowing for protein expression, treat the cells with a range of concentrations of this compound.
-
Assess phenotype: Measure the phenotype of interest (e.g., cell viability, apoptosis, reporter gene activity).
-
Analyze data: If the phenotype is on-target, cells expressing the resistant mutant should show a diminished response to the inhibitor compared to cells with the WT or empty vector.
Issue 2: Need for a Comprehensive Off-Target Profile
You need to understand the full spectrum of your inhibitor's interactions within the cellular environment.
Workflow for Off-Target Identification:
Caption: A dual-pronged approach to identify off-targets.
Data Presentation: Interpreting Kinome Scan Data
Kinome scan results are often presented as a percentage of inhibition at a fixed compound concentration. It is crucial to follow up with dose-response curves for high-priority hits to determine their IC50 values.
| Target Kinase | % Inhibition @ 1µM | On-Target/Off-Target | Priority for Follow-up |
| Target X (intended) | 98% | On-Target | N/A |
| Kinase A | 85% | Off-Target | High |
| Kinase B | 62% | Off-Target | Medium |
| Kinase C | 25% | Off-Target | Low |
Strategies for Minimizing Off-Target Effects
-
Use a Lower, More Specific Concentration: The most straightforward approach is to use the lowest concentration of your inhibitor that still elicits the desired on-target effect. A detailed dose-response curve for both your on-target and key off-targets is essential to find this therapeutic window.
-
Chemical Genetic Approaches: As mentioned in the troubleshooting section, using a "rescue" experiment with a drug-resistant mutant of the target kinase is a powerful validation method.
-
Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, synthesizing analogs of this compound can help identify modifications that reduce binding to off-targets while retaining on-target potency. Reexamining the chemical backbone can be a fruitful avenue for reducing off-target effects.[9]
-
Validate with Non-pharmacological Methods: Use techniques like RNA interference (siRNA or shRNA) or CRISPR/Cas9 to deplete the cell of your target kinase. The resulting phenotype should mimic the on-target effects of your inhibitor.
By rigorously applying these validation and troubleshooting strategies, you can significantly increase the confidence in your findings and clearly delineate the on-target effects of this compound from its off-target activities.
References
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. Available at: [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. Available at: [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC - PubMed Central. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
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Technical Support Center: Overcoming Resistance to 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Welcome to the technical support guide for researchers utilizing 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and other novel kinase inhibitors. The pyrrolo[3,4-c]pyridine scaffold is a versatile core for developing compounds with a broad spectrum of pharmacological properties, including antitumor and antidiabetic activities.[1][2] This guide is designed to provide in-depth troubleshooting for a common challenge in drug discovery: the emergence of acquired resistance in cell lines.
This document will walk you through confirming resistance, investigating the underlying molecular mechanisms, and implementing rational strategies to overcome or bypass this resistance in your in vitro models.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the immediate questions and concerns that arise when a previously sensitive cell line begins to show reduced responsiveness to treatment.
FAQ 1: My cells are no longer responding to my compound. How can I confirm this is acquired resistance?
Answer: The first step is to quantitatively confirm the loss of sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your current cell population to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[3]
Protocol 1: Determining the IC50 Value
-
Cell Seeding: Plate both the suspected resistant and the parental (sensitive) cell lines in 96-well plates at a pre-optimized density.
-
Drug Titration: Prepare a serial dilution of this compound. A common range is 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add the different drug concentrations to the wells. Incubate the cells for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead stain, to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
Calculate Resistance Index (RI): The RI is a straightforward measure of the extent of resistance.
| Cell Line | Expected IC50 Range (Hypothetical) | Resistance Index (RI) | Interpretation |
| Parental Line | 0.1 - 1 µM | 1.0 | Sensitive |
| Suspected Resistant | > 10 µM | > 10 | Confirmed Resistance |
FAQ 2: I've confirmed resistance. What are the most common reasons this happens with kinase inhibitors?
Answer: Resistance to kinase inhibitors, which likely includes compounds based on the pyrrolo[3,4-c]pyridine scaffold, is a well-documented phenomenon.[5][6] The primary mechanisms can be broadly categorized into two groups: on-target and off-target alterations.
-
On-Target Alterations: These directly involve the drug's molecular target.
-
Secondary Mutations: The most common mechanism involves point mutations in the kinase domain of the target protein.[6] These mutations can decrease the drug's binding affinity or increase the kinase's affinity for ATP, making ATP-competitive inhibitors less effective.[6]
-
Gene Amplification: The cancer cells may increase the copy number of the gene encoding the target kinase, leading to its overexpression. This effectively titrates out the inhibitor.
-
-
Off-Target Alterations (Bypass Tracks): The cell activates alternative signaling pathways to compensate for the inhibition of the primary target.[7]
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Upregulation of Parallel Pathways: For example, if your compound targets a kinase in the EGFR pathway, cells might upregulate the MET or IGF1R pathways to reactivate downstream signaling molecules like AKT and ERK.[8]
-
Histological Transformation: In some cases, cells may undergo significant phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.
-
Part 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the next logical step is to identify the specific molecular changes responsible. This knowledge is critical for designing effective countermeasures.
Q1: How can I determine if resistance is due to a mutation in the target kinase?
Answer: If you have a hypothesized target for this compound, you can directly sequence the gene encoding that kinase in both your parental and resistant cell lines.
Workflow 1: Target Gene Sequencing
Caption: Workflow for identifying on-target mutations.
If the target is unknown, broader approaches like whole-exome sequencing may be necessary, although these are more resource-intensive.
Q2: My target gene is not mutated. How do I check for bypass pathway activation?
Answer: Activation of bypass signaling tracks is a very common escape mechanism.[7] The most direct way to investigate this is by examining the phosphorylation status of key signaling nodes downstream of your target and in parallel pathways.
Protocol 2: Phospho-protein Profiling using Western Blot
-
Cell Lysis: Culture parental and resistant cells with and without the inhibitor for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key phosphorylated proteins (e.g., p-AKT, p-ERK, p-MET) and their total protein counterparts.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities. A sustained or increased level of p-AKT or p-ERK in the resistant cells, despite treatment, points to bypass activation.
Hypothetical Western Blot Results Indicating Bypass Activation:
| Cell Line | Treatment | p-AKT Levels | Total AKT Levels | Interpretation |
| Parental | Vehicle | High | Normal | Pathway is active |
| Parental | Inhibitor | Low | Normal | Inhibitor is effective |
| Resistant | Vehicle | High | Normal | Pathway is active |
| Resistant | Inhibitor | High | Normal | Bypass track is maintaining AKT activation |
Part 3: Strategies to Overcome and Reverse Resistance
Armed with knowledge of the likely resistance mechanism, you can now deploy targeted strategies to re-sensitize your cells.
Strategy 1: Combination Therapy to Block Bypass Pathways
If you have identified an activated bypass pathway, the most logical strategy is to use a combination of inhibitors.[8]
Caption: Dual inhibition strategy to overcome bypass resistance.
Experimental Approach:
-
Identify the Co-target: Based on your phospho-protein profiling, select an inhibitor for the upregulated bypass kinase (e.g., a MET inhibitor like Crizotinib or a pan-PI3K inhibitor).
-
Synergy Analysis: Perform a checkerboard assay by treating the resistant cells with a matrix of concentrations of both your primary compound and the new inhibitor.
-
Calculate Synergy Score: Use the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1: Synergistic effect (the combination is more effective than the sum of individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonistic effect.
-
-
Confirm with Western Blot: Verify that the synergistic combination effectively suppresses downstream signaling (e.g., p-AKT and p-ERK) in the resistant cells.
Strategy 2: Development of Next-Generation Inhibitors
If resistance is due to a target mutation, a medicinal chemistry approach may be required. The goal is to design a new compound that can effectively bind to the mutated kinase.[7] This is a long-term strategy that involves:
-
Structural Biology: Determine the co-crystal structure of the original inhibitor with the wild-type kinase and model the identified mutation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize new derivatives of the pyrrolo[3,4-c]pyridine scaffold designed to overcome steric hindrance or form new interactions within the mutated binding pocket.[9]
-
Screening: Test the new compounds against both the parental and resistant cell lines to identify candidates that have regained potency.
Strategy 3: Alternative Therapeutic Modalities
Consider advanced strategies that are less susceptible to traditional resistance mechanisms.
-
Allosteric Inhibitors: These compounds bind to a site on the kinase other than the highly conserved ATP pocket.[10] They are often less affected by mutations that arise in the ATP-binding site.
-
PROTACs (PROteolysis TArgeting Chimeras): Instead of just inhibiting the target, PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its degradation. This can be effective even against mutated or overexpressed targets.[5]
By systematically confirming, characterizing, and targeting the mechanisms of resistance, researchers can overcome this significant hurdle in the development of novel therapeutics like this compound.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Oncology Letters. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Clinical and Translational Medicine. [Link]
-
Mechanisms of Acquired Resistance to Tyrosine Kinase Inhibitors in Clear - Cell Renal Cell Carcinoma (ccRCC). International Journal of Molecular Sciences. [Link]
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. [Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
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- 8. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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reaction condition optimization for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our approach is grounded in established chemical principles to ensure the reliability and success of your experiments.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically commences from 3,4-pyridinedicarboxylic acid (cinchomeronic acid). The general workflow involves the formation of a cyclic imide, which is then subjected to a selective reduction and chlorination sequence. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these critical points.
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and its Analogs
For the researcher in drug discovery, the journey from a novel small molecule to a validated lead compound is one of rigorous scientific scrutiny. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known to mimic the purine ring of ATP and frequently serving as a core component of kinase inhibitors.[1] This guide provides a comprehensive framework for validating the biological assay results of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, a member of this promising class. We will proceed with the logical assumption, based on extensive literature for related compounds, that this molecule's primary biological targets are likely to be protein kinases.[2][3] However, we will also consider other reported activities of this scaffold, such as antimycobacterial effects, to ensure a thorough validation strategy.[2]
This document is not a rigid protocol but a strategic guide. It is designed to empower researchers to build a robust body of evidence for the compound's mechanism of action, potency, and selectivity through a multi-faceted, orthogonal approach.[4]
Phase 1: Initial Target Landscape Assessment
Before diving into deep validation of a specific biological effect, it is crucial to understand the broader activity profile of this compound. This initial phase aims to identify the most probable molecular targets.
Broad-Spectrum Kinase Profiling
Given that the pyrrolopyridine nucleus is a known "hinge-binding" motif for kinases, a logical first step is to screen the compound against a large, diverse panel of protein kinases.[1] This provides a bird's-eye view of its selectivity profile and identifies primary "hits" for further investigation.
Experimental Protocol: In Vitro Kinase Panel Screen (Example using a Luminescence-Based Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the test compound at a fixed concentration (e.g., 10 µM) to a library of purified recombinant kinases.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a specific substrate for each kinase. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Generation: Add a reagent that converts the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO).
Antimycobacterial Activity Screening
Derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown promise as antimycobacterial agents.[2] Therefore, a parallel initial screen for antimycobacterial activity is a prudent step.
Experimental Protocol: Initial Mycobacterial Growth Inhibition Assay
-
Culture Preparation: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the mycobacterial culture to each well.
-
Incubation: Incubate the plates for 7-14 days at 37°C.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) by assessing bacterial growth, for example, using a resazurin-based colorimetric assay.[5]
Phase 2: Orthogonal Validation of a Primary Kinase Target
Assuming the initial kinase screen identifies a specific kinase, or a family of kinases, as a primary "hit" (e.g., a receptor tyrosine kinase such as EGFR or VEGFR, based on literature for similar scaffolds), the next phase is to validate this interaction with high confidence using a series of independent assays.[6] For the remainder of this guide, we will proceed with the hypothetical scenario that a receptor tyrosine kinase was identified as a primary target.
Biochemical Potency Determination
The first step is to quantify the compound's inhibitory potency against the purified kinase. Using at least two different assay formats adds robustness to the findings.
2.1.1 Radiometric Assay: The "Gold Standard"
Radiometric assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, offering high sensitivity.[7]
Experimental Protocol: [γ-³²P]-ATP Filter Binding Assay
-
Reaction Mixture: Prepare a reaction buffer containing the purified target kinase, a specific peptide substrate, and a range of concentrations of this compound.
-
Initiation: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Allow the reaction to proceed for a set time at 30°C.
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated [γ-³²P]-ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2.1.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a non-radioactive, high-throughput alternative that measures the phosphorylation of a substrate via a fluorescence-based readout.[8]
Experimental Protocol: TR-FRET Kinase Assay
-
Reaction Setup: In a microplate, combine the target kinase, a biotinylated substrate, and serial dilutions of the test compound.
-
Reaction Initiation: Add ATP to start the reaction and incubate.
-
Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Reading: After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50.
Biophysical Confirmation of Direct Binding
Biochemical assays demonstrate inhibition of activity, but biophysical assays are essential to prove direct binding of the compound to the target protein.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target kinase onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of this compound over the chip surface.
-
Binding Measurement: Continuously monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized kinase.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
Cell-Based Target Engagement
The ultimate test of a kinase inhibitor is its ability to engage the target and inhibit its function within a cellular context.[9] A Western blot-based phospho-protein assay is a standard method for this.
Experimental Protocol: Cellular Phospho-Kinase Inhibition Assay
-
Cell Culture and Treatment: Culture a cell line that expresses the target kinase at endogenous levels. Starve the cells and then treat with various concentrations of this compound for a predetermined time.
-
Kinase Activation: Stimulate the cells with the appropriate growth factor to activate the target kinase signaling pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the target kinase or a key downstream substrate. Also, probe a separate blot with an antibody for the total form of the protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Comparative Analysis with Alternative Compounds
To contextualize the activity of this compound, it is essential to compare its performance with known inhibitors of the identified target kinase. For a hypothetical receptor tyrosine kinase target, suitable comparators would include a multi-kinase inhibitor with a similar scaffold and a highly selective inhibitor for that specific kinase.
| Parameter | This compound | Comparator 1: Sunitinib (Multi-Kinase Inhibitor)[10] | Comparator 2: Gefitinib (Selective EGFR Inhibitor) |
| Target Kinase(s) | To be determined (Hypothetically EGFR) | VEGFR2, PDGFRβ, c-KIT, FLT3, RET, CSF-1R | EGFR |
| Biochemical IC50 (Radiometric) | Experimental Data | ~2-20 nM (for primary targets) | ~0.7 nM |
| Biophysical KD (SPR) | Experimental Data | Literature Value | Literature Value |
| Cellular IC50 (Phospho-EGFR) | Experimental Data | ~50-100 nM | ~5 nM |
| Selectivity Profile | To be determined from kinase panel screen | Broad (multiple kinases inhibited) | High (selective for EGFR) |
Visualizing the Validation Workflow and Concepts
To further clarify the experimental logic, the following diagrams illustrate the key workflows and pathways.
Caption: Overall workflow for validating biological assay results.
Caption: A representative receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for a cell-based Western Blot assay.
Conclusion
Validating the results of biological assays for a novel compound like this compound requires a systematic and multi-pronged approach. By progressing from broad, initial screening to a series of rigorous, orthogonal validation assays focused on a primary target, researchers can build a high-confidence data package. This guide provides a robust framework for these studies, emphasizing the importance of biochemical potency, direct biophysical binding, and cellular target engagement. Comparing the compound's performance against well-characterized alternatives provides the necessary context to evaluate its potential as a valuable chemical probe or a starting point for a drug discovery program.
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A Researcher's Guide to Ensuring Reproducibility in Kinase Assays: A Comparative Analysis Featuring Pyrrolopyridine-Based Inhibitors
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on achieving robust and reproducible results in kinase assays. While the initial focus was on the specific compound 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, a comprehensive literature search did not yield specific data on its activity as a kinase inhibitor. This is not an uncommon scenario in early-stage drug discovery, where novel compounds may be synthesized and screened, but the data is not yet publicly available.
Therefore, to fulfill the core objective of this guide—to provide a practical framework for reproducible kinase assays—we will pivot to a well-characterized class of kinase inhibitors with a similar heterocyclic core: the pyrrolopyrimidines . These compounds are structurally related to the initial topic and serve as excellent models for discussing the nuances of kinase assay design and execution.[1][2][3][4][5] The principles and protocols detailed herein are broadly applicable and will empower you to generate high-quality, reliable data for any kinase inhibitor you are investigating.
The Criticality of Reproducibility in Kinase Research
Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them attractive targets for therapeutic intervention, particularly in oncology.[6] The development of small-molecule kinase inhibitors is a cornerstone of modern drug discovery.[7] However, the path from a promising hit to a clinical candidate is fraught with challenges, a significant one being the lack of reproducibility in preclinical research. Inconsistent assay conditions can lead to misleading structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.[8] This guide aims to provide a systematic approach to kinase assay design and execution to ensure the data you generate is both accurate and reproducible.
Choosing the Right Tool for the Job: A Comparison of Kinase Assay Formats
The selection of an appropriate assay format is the first critical decision in establishing a reproducible kinase assay.[6] The choice depends on several factors, including the specific kinase, the nature of the substrate, the required throughput, and the available instrumentation. Here, we compare two of the most widely used non-radioactive assay platforms: Luminescence-based assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Assay Platform | Principle | Advantages | Disadvantages | Ideal For |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the depletion of ATP, which is consumed during the kinase reaction. The remaining ATP is used by a luciferase to generate a luminescent signal that is inversely proportional to kinase activity.[9][10][11] | Simple "add-mix-read" format, high sensitivity, excellent Z'-factor values, and suitable for a wide range of kinases and ATP concentrations.[10][11] | Indirect measurement of kinase activity, susceptible to interference from compounds that inhibit luciferase or interact with ATP.[12] | High-throughput screening (HTS), initial hit identification, and profiling of ATP-competitive inhibitors. |
| Time-Resolved FRET (e.g., LanthaScreen®) | Measures the phosphorylation of a fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds, it brings the terbium (donor) and the fluorescent label on the substrate (acceptor) into close proximity, resulting in a FRET signal.[13][14] | Direct measurement of product formation, high sensitivity, and reduced background interference due to time-resolved detection.[14][15] | Requires specific phospho-antibodies and labeled substrates, which may not be available for all kinases. Potential for interference from fluorescent compounds. | Orthogonal validation of hits, mechanism-of-action studies, and detailed kinetic analysis. |
Experimental Workflow: A Step-by-Step Guide to a Reproducible Kinase Assay
To illustrate a practical workflow, we will use a representative pyrrolopyrimidine inhibitor and a hypothetical serine/threonine kinase, "Kinase X". The following diagram outlines the key stages of a robust kinase assay.
Troubleshooting and Ensuring Trustworthiness
A self-validating protocol is essential for trustworthy results. Here are some common pitfalls and how to address them:
-
Compound Interference: Some compounds may intrinsically luminesce or inhibit luciferase. [6]Always screen compounds in a counter-assay without the primary kinase to identify such artifacts.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Maintain a consistent and low (ideally <1%) final DMSO concentration across all wells. [6]* Reagent Quality: Use high-purity ATP, substrates, and buffers. Variations in reagent quality can significantly impact assay results. [6]* Enzyme Activity: Ensure the kinase is active and used within its linear velocity range. Enzyme aggregation can also be an issue. [6] By meticulously controlling these variables and consistently applying the protocols outlined in this guide, researchers can significantly enhance the reproducibility of their kinase assays. This commitment to scientific integrity is paramount for the successful discovery and development of novel kinase inhibitors.
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A Comparative Guide to Stereochemical Confirmation of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Derivatives
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity and safety. For novel heterocyclic scaffolds like the 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one core, which holds significant potential in medicinal chemistry, unambiguous stereochemical assignment is not merely an academic exercise but a prerequisite for advancing a lead candidate.[1] This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of this class of molecules, grounded in both theoretical principles and practical application. We will explore the strengths and limitations of each method, offering field-proven insights to guide researchers in selecting the most appropriate workflow for their specific needs.
The Central Challenge: Assigning Absolute and Relative Configuration
The core challenge in stereochemical analysis is twofold: determining the relative configuration (the orientation of substituents relative to each other within the molecule) and the absolute configuration (the definitive R/S assignment at each chiral center). The choice of analytical technique is dictated by which of these questions—or both—needs to be answered, as well as by practical considerations such as sample availability, physical form (crystalline vs. amorphous), and available instrumentation.
This guide will compare four cornerstone techniques:
-
Single-Crystal X-Ray Crystallography: The definitive method for absolute configuration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for determining relative configuration in solution.
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying enantiomers.
-
Vibrational Circular Dichroism (VCD): A powerful spectroscopic method for determining absolute configuration in solution.
Single-Crystal X-Ray Crystallography: The Unambiguous Gold Standard
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal from the diffraction pattern of incident X-rays.[2] For stereochemistry, it remains the most powerful and direct method for providing an unambiguous 3D structure, thereby establishing both relative and absolute configuration.[3][4]
Causality Behind the Choice: When a definitive, legally defensible structural proof is required, particularly for patent filings or regulatory submissions, X-ray crystallography is the method of choice. It provides precise information on bond lengths, angles, and the spatial arrangement of all atoms.[5]
Protocol Validation: The technique is self-validating through statistical figures of merit generated during structure refinement (e.g., R-factor). The determination of absolute configuration is typically confirmed by the Flack parameter, which should be close to zero for the correct enantiomer.
Experimental Workflow
The process involves four main stages: crystallization, data collection, structure solution, and refinement.[3]
Step 1: Crystallization (The Rate-Limiting Step)
-
Objective: To grow a single, high-quality crystal suitable for diffraction.
-
Protocol:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent system to near saturation.
-
Employ a slow crystallization technique. Vapor diffusion (hanging or sitting drop) is most common. Other methods include slow evaporation and slow cooling.
-
Screen a variety of solvents and conditions to find the optimal parameters for crystal growth. This has become the rate-limiting step in many crystallographic studies.[3]
-
Step 2: Data Collection
-
Objective: To obtain a complete set of diffraction data.
-
Protocol:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of X-rays (typically from a modern diffractometer).
-
Rotate the crystal and collect the diffraction pattern (reflections) using a detector like a CCD or pixel detector.[2]
-
Step 3: Structure Solution and Refinement
-
Objective: To generate an electron density map and build a molecular model.
-
Protocol:
-
Process the diffraction data to obtain the intensities and positions of the reflections.
-
Use computational methods (e.g., direct methods or Patterson functions) to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data to improve its accuracy.
-
Workflow Diagram: X-Ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy: Probing Spatial Relationships in Solution
While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers invaluable insights into molecular structure and conformation in solution. For stereochemistry, the Nuclear Overhauser Effect (NOE) is a powerful tool for determining the relative configuration of a molecule.[6][7]
Causality Behind the Choice: NOE experiments are chosen when a crystal cannot be obtained or when understanding the solution-state conformation is critical. The NOE arises from the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[7] This allows for the mapping of through-space proximities.
Protocol Validation: The consistency of multiple NOE correlations provides a self-validating network of spatial restraints. For a proposed diastereomer, the observed NOE signals must be consistent with the inter-proton distances in its low-energy conformation.
Experimental Workflow (2D NOESY)
The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a common method for observing all NOE correlations in a single experiment.[6][8]
Step 1: Sample Preparation
-
Objective: To prepare a high-quality NMR sample.
-
Protocol:
-
Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a high-quality NMR tube.
-
Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements.
-
Step 2: Data Acquisition
-
Objective: To acquire a 2D NOESY spectrum.
-
Protocol:
-
Acquire standard 1D ¹H and 2D COSY spectra to assign the proton resonances.
-
Set up the 2D NOESY experiment on the spectrometer. A key parameter is the "mixing time," which is the period during which NOE transfer occurs. This is typically varied (e.g., 300-800 ms) to find optimal conditions.
-
Acquire the data, which may take several hours depending on the sample concentration.
-
Step 3: Data Analysis
-
Objective: To interpret the NOESY spectrum and determine relative stereochemistry.
-
Protocol:
-
Process the 2D data using appropriate software.
-
The resulting spectrum will show diagonal peaks and cross-peaks. Cross-peaks connect protons that are close in space.
-
Correlate the observed cross-peaks with inter-proton distances on possible diastereomers. For example, a strong NOE between a proton on the pyrrolidinone ring and a substituent would indicate they are on the same face of the ring system (cis relationship).
-
Workflow Diagram: NMR (NOESY)
Caption: Workflow for relative stereochemistry determination using 2D NOESY.
Chiral HPLC: The Standard for Enantiomeric Separation
Chiral HPLC is the most widely used technique for separating the enantiomers of a chiral compound.[9][10] This separation is crucial for determining the enantiomeric excess (ee) or purity of a sample and for isolating individual enantiomers for further characterization.
Causality Behind the Choice: This method is selected whenever a quantitative measure of the ratio of two enantiomers is needed. It is indispensable for monitoring the progress of asymmetric syntheses or chiral resolutions. While analytical HPLC provides quantitative data, preparative chiral HPLC can be used to isolate gram-level quantities of pure enantiomers.
Protocol Validation: The method is validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[11] The baseline resolution of the two enantiomeric peaks is a key performance indicator.
Experimental Workflow (Method Development)
Developing a robust chiral separation method is an empirical process that involves screening different chiral stationary phases (CSPs) and mobile phases.[10]
Step 1: Column and Mobile Phase Screening
-
Objective: To identify a CSP and mobile phase that provides separation of the enantiomers.
-
Protocol:
-
Dissolve the racemic sample in a suitable mobile phase solvent.
-
Screen a set of common CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point. Macrocyclic glycopeptide phases (e.g., vancomycin-based) are also effective for many drug molecules.[12]
-
Test different mobile phase systems, such as normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives).
-
Step 2: Method Optimization
-
Objective: To improve the resolution, peak shape, and analysis time.
-
Protocol:
-
Once initial separation is achieved, optimize the mobile phase composition (e.g., vary the percentage of the alcohol modifier).
-
Adjust the flow rate to balance analysis time and resolution.
-
Optimize the column temperature, as it can significantly affect enantioselectivity.
-
Step 3: Validation and Application
-
Objective: To validate the method and use it for sample analysis.
-
Protocol:
-
Perform a full method validation as per regulatory guidelines.[11]
-
Use the validated method to determine the enantiomeric excess of synthesized batches or to monitor the progress of a chiral separation.
-
Workflow Diagram: Chiral HPLC
Caption: Workflow for enantiomeric separation and quantification by Chiral HPLC.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13] Because only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, this technique provides a powerful alternative to X-ray crystallography for determining absolute configuration, with the significant advantage of being applicable to samples in solution.[1][14]
Causality Behind the Choice: VCD is the ideal choice for determining the absolute configuration of chiral molecules that fail to crystallize or when a solid-state structure may not be representative of the bioactive solution-state conformation.
Protocol Validation: The method's trustworthiness comes from the agreement between the experimentally measured VCD spectrum and the spectrum calculated for one of the enantiomers using Density Functional Theory (DFT). A strong correlation in the signs and relative intensities of the major bands provides a confident assignment of the absolute configuration.[1][13]
Experimental & Computational Workflow
Step 1: Computational Modeling
-
Objective: To calculate the theoretical VCD spectrum for one enantiomer.
-
Protocol:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the this compound derivative.
-
Perform a thorough conformational search using molecular mechanics.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the Boltzmann-averaged VCD spectrum based on the energies and predicted spectra of the stable conformers.
-
Step 2: Experimental Measurement
-
Objective: To measure the experimental VCD spectrum.
-
Protocol:
Step 3: Spectral Comparison and Assignment
-
Objective: To assign the absolute configuration.
-
Protocol:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., the R-enantiomer).
-
If the spectra match well, the absolute configuration of the sample is assigned as R.
-
If the spectra are mirror images, the absolute configuration is assigned as S.
-
Workflow Diagram: VCD
Caption: Integrated computational and experimental workflow for VCD analysis.
Comparative Summary and Integrated Strategy
No single technique is universally superior; the optimal choice depends on the specific research question and sample properties. The table below summarizes the key attributes of each method.
| Feature | X-Ray Crystallography | NMR (NOESY) | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Information Provided | Absolute & Relative Configuration | Relative Configuration | Enantiomeric Purity (ee%) | Absolute Configuration |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Sample Amount | < 1 mg (of crystals) | 5-10 mg | < 1 mg | 10-20 mg |
| Key Limitation | Requires high-quality single crystals | Does not give absolute configuration | Requires a chiral standard for absolute assignment | Requires computational resources; complex for flexible molecules |
| Primary Application | Definitive structural proof | Elucidation of solution structure | Quality control, monitoring asymmetric synthesis | Absolute configuration of non-crystalline samples |
An Integrated Approach for Complete Stereochemical Elucidation
In practice, these techniques are often used in a complementary fashion to build a comprehensive and irrefutable case for the stereochemistry of a new molecule.
Caption: An integrated strategy for comprehensive stereochemical analysis.
A typical workflow might begin with Chiral HPLC to confirm the successful synthesis of a chiral product and to separate the enantiomers. NMR (NOESY) would then be used on the diastereomerically pure material to establish the relative arrangement of its substituents. Finally, one of the pure enantiomers isolated by preparative HPLC would be subjected to either X-ray crystallography (if it crystallizes) or VCD analysis to assign the absolute configuration, which by extension defines the absolute configuration of the other enantiomer.
This multi-faceted approach provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the final stereochemical assignment for your this compound derivatives.
References
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Polavarapu, P. L. (2003). Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. Chemical Record, 3(2), 112-9. [Link]
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Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Schenker, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(4), 1437-1447. [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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ResearchGate. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [Link]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
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Grimme, S., et al. (2020). Reference-free NOE NMR analysis. RSC Publishing. [Link]
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Cristalli, G., et al. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International, 20(3), 285–289. [Link]
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Al-Qurainy, F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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ResearchGate. (2000). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
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Semantic Scholar. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
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National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Benchmarking Novel Kinase Inhibitors: A Comparative In Vitro Guide for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Introduction: The Quest for Kinase Specificity and Potency
In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a pivotal class of drug targets. The human kinome, comprising over 500 kinases, orchestrates a vast array of cellular processes, and its dysregulation is a hallmark of many diseases.[1] The development of small molecule kinase inhibitors, therefore, represents a critical therapeutic strategy.
This guide provides a comprehensive framework for the in vitro characterization and comparison of novel chemical entities, using the investigational compound 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one as a focal point. As of this writing, public domain data on the specific kinase inhibitory profile of this compound is limited. Consequently, this document serves as both a detailed methodological guide and a comparative template. We will outline the essential experiments required to profile its activity and benchmark it against a panel of well-characterized, clinically relevant kinase inhibitors. This process is fundamental to elucidating a new compound's potency, selectivity, and potential therapeutic utility.
Selecting the Right Comparators: A Rationale
To understand the unique properties of a novel inhibitor, it is crucial to compare it against established standards. The choice of comparators should be strategic, encompassing a range of selectivity profiles.
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is the prototypical broad-spectrum kinase inhibitor.[2] It binds to the ATP-binding site of most kinases with high affinity, making it a valuable positive control in many assays but unsuitable for clinical use due to its lack of selectivity.[2][3] Its inclusion provides a baseline for pan-kinase activity.
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[4][5] Dasatinib is known to inhibit a broader range of kinases beyond its primary targets.[6]
-
Sunitinib: An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and c-KIT, among others.[7][8] It is used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[7][9] Its profile is relevant for assessing anti-angiogenic and anti-proliferative potential.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[10][11] It serves as an example of a more targeted inhibitor against a specific kinase family.
Comparative In Vitro Kinase Profiling
The primary goal of the initial in vitro assessment is to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases and compare these values to those of the standard inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Hypothetical Comparative Kinase Inhibition Data
The following table is a template illustrating how experimentally derived data would be presented. To populate this table for this compound, one would need to perform the biochemical assays described in the subsequent sections.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) | Gefitinib IC50 (nM) |
| ABL1 | Data to be determined | 3 | <1 | >10,000 | >10,000 |
| SRC | Data to be determined | 6 | 0.8 | 125 | >10,000 |
| VEGFR2 | Data to be determined | 15 | 20 | 9 | 3,700 |
| PDGFRβ | Data to be determined | 8 | 15 | 2 | >10,000 |
| c-KIT | Data to be determined | 10 | 12 | 1 | >10,000 |
| EGFR | Data to be determined | 100 | >10,000 | >10,000 | 26 |
| PKCα | Data to be determined | 3 | >1,000 | >1,000 | >10,000 |
| CDK2 | Data to be determined | 7 | 250 | 5,000 | >10,000 |
Note: IC50 values for comparator compounds are representative and can vary based on assay conditions.
Methodology: The In Vitro Kinase Assay
To generate the data for the table above, a robust and reproducible in vitro kinase assay is essential. Radiometric assays using [γ-³³P]ATP are often considered the gold standard for their direct measurement of substrate phosphorylation.[12] However, various non-radiometric methods are also widely used for their convenience and high-throughput capabilities.
Principle of the In Vitro Kinase Assay
The fundamental principle involves incubating the purified kinase enzyme with its specific substrate, a phosphate source (ATP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: TR-FRET Kinase Assay (A Representative Example)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common non-radiometric assay format.
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Test inhibitor (this compound)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 100 µM).
-
Assay Plate Stamping: Transfer a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) to the assay plate.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Add this mixture to the assay plate.
-
Reaction Initiation: Prepare an ATP solution in assay buffer at a concentration close to its Km for the specific kinase. Add the ATP solution to the plate to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing the Europium-labeled antibody and SA-APC in a buffer with EDTA (to chelate Mg²⁺ and stop the kinase).
-
Signal Reading: Incubate the plate for another 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) to donor (620 nm) signals. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Interpreting the Data: Potency and Selectivity
The generated IC50 values allow for a direct comparison of potency. A lower IC50 value indicates a more potent inhibitor for that specific kinase. However, potency is only part of the story. Selectivity—the ability of a compound to inhibit a specific kinase or kinase family over others—is equally critical.
A selectivity profile can be visualized by plotting the IC50 values across a panel of kinases. A highly selective inhibitor, like Gefitinib for EGFR, will show potent inhibition of its primary target with significantly weaker activity against other kinases. In contrast, a broad-spectrum inhibitor like Staurosporine will inhibit many kinases with high potency. The profile of this compound will reveal its unique characteristics and guide further development.
Signaling Pathway Context
Understanding where the target kinases fit into cellular signaling pathways is crucial for predicting the biological consequences of their inhibition. For instance, many of the selected comparators target kinases within the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.
Caption: Simplified signaling pathways targeted by common kinase inhibitors.
The in vitro kinase profile of this compound will help hypothesize which pathways it is most likely to modulate, guiding the design of subsequent cell-based assays.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. By systematically generating high-quality, reproducible data and benchmarking against well-characterized inhibitors, researchers can effectively determine its potency and selectivity profile. This foundational knowledge is indispensable for making informed decisions about the compound's potential as a therapeutic agent and for designing the next stages of preclinical development, including cellular assays, pharmacokinetic studies, and in vivo efficacy models.
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Staurosporine - Wikipedia. Wikipedia. [Link]
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Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
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Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central. [Link]
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staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
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Kinase profile of dasatinib | Download Table. ResearchGate. [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]
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Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. PubMed. [Link]
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A Comparative Guide to the Bioactivity of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and the Multi-Kinase Inhibitor Dasatinib
For researchers and professionals in drug development, a comprehensive understanding of the bioactivity and mechanism of action of small molecules is paramount. This guide provides a detailed comparison between the known biological profile of the developing compound class, 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one and its derivatives, and the well-established multi-kinase inhibitor, Dasatinib. While direct kinase inhibitory data for this compound is not extensively available in the public domain, this guide will delve into the known biological activities of the broader pyrrolo[3,4-c]pyridine scaffold and use the potent and wide-ranging kinase inhibition profile of Dasatinib as a benchmark for comparison.
Introduction to the Compounds
This compound belongs to the pyrrolopyridine class of heterocyclic compounds. The pyrrolopyridine scaffold is a recurring motif in various biologically active molecules and natural products.[1] Derivatives of the parent pyrrolo[3,4-c]pyridine structure have been investigated for a range of pharmacological activities, including analgesic, sedative, antidiabetic, and antitumor effects.[1][2][3] This suggests a potential for this class of compounds to interact with multiple biological targets, leading to diverse physiological outcomes.
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[4] It is a well-characterized therapeutic agent, particularly in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its mechanism of action involves the inhibition of a wide array of kinases, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.[4][5]
Comparative Analysis of Biological Activity
Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, a direct IC50 value comparison with Dasatinib is not feasible at this time. However, a comparative overview of their known biological activities provides valuable insights.
Dasatinib: A Profile of a Multi-Kinase Inhibitor
Dasatinib is renowned for its broad-spectrum kinase inhibition. Its polypharmacology is a key aspect of its therapeutic efficacy and also contributes to its side-effect profile. The table below summarizes the IC50 values of Dasatinib against a range of important kinases, illustrating its potency and promiscuity.
| Kinase Target | IC50 (nM) |
| ABL | 0.8 |
| SRC | 0.8 |
| LCK | 1.1 |
| c-KIT | 12 |
| PDGFRβ | 28 |
| EphA2 | 15 |
| DDR1 | 30 |
| p38 MAPK | 58 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[6][7]
The data clearly indicates that Dasatinib is a highly potent inhibitor of the ABL and SRC families of kinases, with nanomolar to sub-nanomolar IC50 values. Its activity extends to other receptor tyrosine kinases and downstream signaling kinases, contributing to its effectiveness in various malignancies.
The Diverse Biological Landscape of the Pyrrolo[3,4-c]pyridine Scaffold
While specific kinase inhibition data for this compound is sparse, research on its derivatives has revealed a spectrum of biological activities:
-
Analgesic and Sedative Properties: Several derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic and sedative effects in preclinical models.[2]
-
Antidiabetic Potential: Certain substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to increase insulin sensitivity in mouse adipocytes.[2]
-
Antitumor Activity: Some compounds within this chemical class have exhibited antiproliferative effects against various cancer cell lines.[2] For instance, a related isomer, 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, have been patented as inhibitors of mutant EGFR, a key kinase in cancer.[8]
This diverse range of activities suggests that the pyrrolo[3,4-c]pyridine scaffold can be chemically modified to target a variety of biological pathways, not limited to kinase inhibition.
Experimental Methodologies for Determining Kinase Inhibition
The IC50 values presented for Dasatinib are typically determined using robust and high-throughput screening assays. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen® are two commonly employed technologies in the field. Understanding these methodologies is crucial for interpreting and comparing kinase inhibitor data.
HTRF® Kinase Assay Protocol
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for studying kinase activity due to their sensitivity and homogeneous format.[9][10] The assay principle involves an enzymatic reaction followed by a detection step.
Experimental Workflow: HTRF Kinase Assay
Caption: A generalized workflow for an HTRF kinase assay.
Step-by-Step Protocol:
-
Enzymatic Reaction:
-
A specific kinase, its substrate (often a biotinylated peptide), and the test compound (e.g., Dasatinib) are pre-incubated in a microplate well.
-
The kinase phosphorylation reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.[11]
-
-
Detection:
-
The reaction is stopped by the addition of a detection solution containing EDTA (to chelate Mg2+ and inhibit kinase activity), a europium (Eu3+) cryptate-labeled antibody that specifically recognizes the phosphorylated substrate, and streptavidin-XL665 (which binds to the biotinylated substrate).[11]
-
Upon binding of both the antibody and streptavidin-XL665 to the phosphorylated substrate, the Eu3+ cryptate donor and the XL665 acceptor are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
-
The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus, the kinase activity. The IC50 value is calculated by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]
-
LanthaScreen® Kinase Binding Assay Protocol
The LanthaScreen® technology offers a different approach by directly measuring the binding of an inhibitor to the kinase. This is particularly useful for identifying compounds that bind to the ATP-binding site.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
As depicted in the diagram, Dasatinib exerts its effects by inhibiting key kinases at the cell membrane and in the cytoplasm, such as BCR-ABL, SRC family kinases, and various receptor tyrosine kinases. This blockade prevents the activation of downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth, proliferation, and survival. [5][12]
Conclusion
This comparative guide highlights the distinct profiles of this compound and Dasatinib. Dasatinib stands as a well-defined, potent multi-kinase inhibitor with a clear mechanism of action and a wealth of supporting experimental data. Its broad-spectrum activity serves as a valuable benchmark in the field of kinase inhibitor drug discovery.
In contrast, while direct kinase inhibition data for this compound is not readily available, the broader pyrrolo[3,4-c]pyridine scaffold demonstrates a diverse range of biological activities, suggesting potential for the development of novel therapeutics targeting various pathways. The exploration of this chemical space may yet yield potent and selective kinase inhibitors, as suggested by the activity of related pyrrolopyridine isomers against targets like EGFR. [8] For researchers in drug development, this guide underscores the importance of comprehensive biological profiling. While a focused, potent inhibitor like Dasatinib has clear therapeutic applications, the diverse bioactivity of scaffolds like pyrrolo[3,4-c]pyridine offers a rich starting point for the discovery of new drugs with novel mechanisms of action.
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Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.). ResearchGate. [Link]
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The Ascendancy of a Novel Scaffold: Unveiling the Advantages of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary pharmacology, the quest for novel chemical entities with superior efficacy and safety profiles is relentless. The pyrrolo[3,4-c]pyridine core, a versatile heterocyclic scaffold, has emerged as a focal point of intensive research, demonstrating a broad spectrum of biological activities ranging from anticancer and antiviral to analgesic and antidiabetic properties.[1][2][3] This guide provides a comprehensive comparison of a promising derivative, 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, with established therapeutic agents, particularly focusing on the well-characterized class of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into its potential mechanistic advantages, supported by a framework of experimental validation, to illuminate its potential to overcome the limitations of existing compounds.
The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[3,4-c]pyridine nucleus is one of six structural isomers of a bicyclic system fusing a pyrrole and a pyridine ring.[1][3] This unique arrangement has proven to be a rich source of pharmacologically active compounds.[1][2][3] Investigations into this family have revealed compounds with potent activities, including the inhibition of critical cellular targets like phosphoinositide 3-kinases (PI3Ks) and spleen tyrosine kinase (SYK), highlighting its potential in oncology and inflammatory diseases.[4] The structural resemblance of some pyrrolopyridine derivatives to the purine ring of ATP has positioned them as promising kinase inhibitors.[5] This inherent versatility forms the basis of our investigation into the specific advantages of the this compound derivative.
A Comparative Analysis: this compound versus Established PARP Inhibitors
To contextualize the potential of this compound, we will compare it against the established class of PARP inhibitors, such as Olaparib and Talazoparib. These drugs have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations, through the mechanism of synthetic lethality.[6][7][8] However, their efficacy can be limited by both intrinsic and acquired resistance.[9][10][11]
Potential for a Novel Mechanism of Action
While PARP inhibitors function by inhibiting DNA repair pathways, the pyrrolo[3,4-c]pyridine scaffold offers the potential for alternative or complementary mechanisms of action. As previously noted, this scaffold is a known mimic of the ATP purine ring, suggesting a high probability of kinase inhibition.[5]
Diagram: Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized mechanism of this compound as a kinase inhibitor.
This potential for kinase inhibition could offer several advantages:
-
Efficacy in PARP-inhibitor-resistant tumors: Cancers that develop resistance to PARP inhibitors, for instance by restoring homologous recombination repair, may still be susceptible to agents targeting oncogenic signaling pathways.[9][11]
-
Broader applicability: While the efficacy of PARP inhibitors is most pronounced in tumors with homologous recombination deficiencies, a potent kinase inhibitor could be effective against a wider range of cancers driven by specific kinase mutations or overexpression.[12]
-
Synergistic potential: A compound with a distinct mechanism of action could be used in combination with PARP inhibitors to achieve synergistic effects or to prevent the emergence of resistance.
Overcoming Drug Efflux-Mediated Resistance
A common mechanism of acquired drug resistance is the increased expression of drug efflux pumps, such as P-glycoprotein.[12] The unique physicochemical properties of this compound may result in it being a poor substrate for these pumps, thereby maintaining its intracellular concentration and efficacy.
Comparative Performance Metrics: A Data-Driven Perspective
While direct comparative data for this compound is still emerging, we can extrapolate from studies on analogous compounds within the pyrrolo[3,4-c]pyridine class to highlight its potential.
| Parameter | Existing PARP Inhibitors (e.g., Olaparib, Talazoparib) | Potential of this compound (Hypothesized) | Advantage |
| Potency | High potency with IC50 values in the low nanomolar range for PARP inhibition.[13][14] | Derivatives have shown nanomolar activity against various targets.[15] | Potentially high potency against novel targets. |
| Selectivity | Primarily target PARP1 and PARP2.[16] Next-generation inhibitors aim for higher PARP1 selectivity to improve tolerability.[17] | The scaffold allows for fine-tuning of selectivity towards specific kinases through synthetic modifications. | High selectivity for the intended kinase target could minimize off-target effects and improve the safety profile. |
| Mechanism of Action | Inhibition of PARP enzymatic activity and PARP trapping.[13][16] | Potential for kinase inhibition, offering an alternative approach to cancer therapy.[5] | Efficacy in tumors not dependent on homologous recombination deficiency and in PARP inhibitor-resistant cancers. |
| Resistance Profile | Resistance can arise from restoration of homologous recombination, increased drug efflux, and other mechanisms.[9][10][11] | May not be susceptible to the same resistance mechanisms as PARP inhibitors. | Potential to treat patients who have relapsed on PARP inhibitor therapy. |
| Safety and Tolerability | Common adverse effects include anemia, neutropenia, and nausea.[6] | The safety profile will be dependent on the specific kinase(s) inhibited. High selectivity is key to a favorable therapeutic window. | A highly selective kinase inhibitor may offer a different and potentially more manageable side-effect profile. |
Experimental Workflows for Validation
To substantiate the hypothesized advantages of this compound, a rigorous experimental plan is essential.
Experimental Protocol 1: Kinase Inhibition Profiling
Objective: To determine the inhibitory activity and selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Primary Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a commercial panel of several hundred kinases (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).
-
IC50 Determination: For kinases showing significant inhibition in the primary screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Action Studies: For promising hits, further assays are conducted to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) using techniques like enzyme kinetics or thermal shift assays.
Diagram: Kinase Inhibition Profiling Workflow
Caption: Workflow for identifying kinase targets of the compound.
Experimental Protocol 2: Cellular Activity in Cancer Cell Lines
Objective: To evaluate the anti-proliferative activity of the compound in a panel of cancer cell lines, including those resistant to PARP inhibitors.
Methodology:
-
Cell Line Panel Selection: A diverse panel of cancer cell lines is chosen, including those with known kinase dependencies and PARP inhibitor-sensitive and -resistant pairs.
-
Anti-proliferative Assay: Cells are treated with a range of concentrations of the compound for 72 hours. Cell viability is assessed using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Target Engagement and Pathway Analysis: In sensitive cell lines, western blotting is performed to assess the phosphorylation status of the identified kinase target and its downstream signaling proteins to confirm on-target activity.
Conclusion
This compound, as a representative of the promising pyrrolo[3,4-c]pyridine class, stands at the forefront of innovative drug discovery. Its potential to act through a distinct mechanism, such as kinase inhibition, offers a compelling strategy to address the unmet needs in oncology, particularly the challenge of resistance to established therapies like PARP inhibitors. The proposed experimental frameworks provide a clear path to validating these advantages and elucidating its full therapeutic potential. As research progresses, this novel scaffold may pave the way for a new generation of targeted therapies, ultimately benefiting patients with difficult-to-treat cancers.
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A Researcher's Guide to Profiling the Cross-Reactivity of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Introduction: The Pyrrolopyridine Scaffold and the Imperative of Selectivity
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active agents. Derivatives of the isomeric pyrrolo[2,3-b]pyridine scaffold, for instance, have been explored as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology and immunology.[1] The broader class of pyrrolo[3,4-c]pyridine derivatives has demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antiviral, antimycobacterial, and antitumor effects.[2][3] This history of potent, diverse bioactivity underscores the potential of novel analogs like 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.
However, this therapeutic potential is intrinsically linked to a critical challenge in drug development: selectivity. A compound's tendency to bind to unintended "off-targets" in addition to its primary therapeutic target can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For a novel compound like this compound, for which a comprehensive public screening profile is not yet available, establishing a rigorous cross-reactivity profile is not merely a supplementary exercise; it is a foundational step in defining its utility and safety.
This guide provides a framework for characterizing the cross-reactivity of this compound. We will compare its potential profile against well-characterized kinase inhibitors to establish a practical context for data interpretation and present detailed experimental protocols for generating the necessary data.
A Comparative Framework: Benchmarking Against Known Inhibitors
To understand the potential selectivity profile of a new chemical entity, it is instructive to compare it against compounds with established and diverse interaction profiles. We have selected three archetypal kinase inhibitors for this purpose:
-
Staurosporine: A natural product renowned for its high potency and extreme promiscuity. It acts as a pan-kinase inhibitor by targeting the highly conserved ATP-binding site, making it a valuable, albeit non-selective, research tool.[4][5]
-
Dasatinib: An FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6] It potently inhibits BCR-ABL and SRC family kinases but also engages a significant number of other kinases, providing a clear example of clinically relevant polypharmacology.[7]
-
Sunitinib: Another multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors (GIST).[8] Its profile of inhibiting VEGFRs, PDGFRs, and KIT, among others, is well-documented, as are its off-target effects, such as cardiotoxicity mediated by AMPK inhibition.[9][10]
These compounds represent a spectrum from broad non-selectivity to targeted polypharmacology, providing a robust backdrop against which to evaluate a novel agent.
Conceptualizing Selectivity
The following diagram illustrates the different selectivity profiles, providing a visual model for classifying inhibitor behavior.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where potential targets are expressed). Treat intact cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the individual aliquots to a range of different temperatures for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells to release their contents, often through freeze-thaw cycles or detergents.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the heat-induced aggregated proteins. The supernatant contains the soluble protein fraction.
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of a specific target protein remaining in the soluble fraction using a detection method like Western blotting or, for broader profiling, mass spectrometry (Thermal Proteome Profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated sample compared to the vehicle control indicates that the compound has engaged and stabilized the target protein within the cell.
While the pyrrolo[3,4-c]pyridine scaffold holds significant promise, a definitive understanding of the cross-reactivity profile of this compound is paramount for its rational development. The absence of a public, large-scale screening dataset necessitates a systematic evaluation using the methodologies outlined in this guide. By employing comprehensive in vitro binding assays followed by cell-based target engagement studies, researchers can build a detailed map of its biological interactions. Comparing this profile to well-understood benchmarks like Dasatinib and Sunitinib will provide crucial context, enabling an informed assessment of the compound's therapeutic window and potential liabilities. This empirical, data-driven approach is the cornerstone of translating a promising chemical scaffold into a validated research tool or a potential therapeutic candidate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide a clear, logical, and scientifically grounded protocol to ensure the safe and compliant disposal of this halogenated heterocyclic compound.
Hazard Identification and Risk Assessment
The primary structural alerts are the chlorine atom and the pyrrolo-pyridine heterocyclic core. This classification places it firmly in the category of halogenated organic compounds .[1] Combustion or improper incineration of such compounds can lead to the formation of hazardous byproducts like hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, specialized disposal is not merely a recommendation; it is a requirement.
Based on analogous compounds, the anticipated hazards are summarized below.
| Hazard Category | Anticipated GHS Classification & Hazard Statements | Causality and Field Insight |
| Acute Oral Toxicity | Warning or Danger : Likely Category 3 or 4 (H301: Toxic if swallowed or H302: Harmful if swallowed).[2] | Heterocyclic compounds, particularly those used as intermediates in drug discovery, often exhibit biological activity and should always be treated as potentially toxic. |
| Skin Irritation | Warning : Category 2 (H315: Causes skin irritation).[3] | Chlorinated organic compounds can defat the skin and cause irritation upon prolonged contact. |
| Eye Irritation | Warning or Danger : Category 2A or 1 (H319: Causes serious eye irritation or H318: Causes serious eye damage).[3] | As a solid or powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes. |
| Respiratory Irritation | Warning : Category 3 (H335: May cause respiratory irritation).[3][4] | Inhalation of fine dusts from solid heterocyclic compounds can irritate the mucous membranes and respiratory tract. |
| Environmental Hazard | Data not available, but must be assumed to be harmful to aquatic life. | Halogenated organic compounds are often persistent and can be toxic to aquatic organisms. Therefore, it must never be disposed of down the drain.[1][5] |
Core Directive: The Disposal Workflow
The fundamental principle for disposing of this compound is waste segregation . It must be treated as halogenated organic waste . Mixing this with non-halogenated waste streams leads to cross-contamination, complicates the disposal process, and significantly increases costs, as the entire volume must then be treated via the more expensive halogenated waste route.[5][6]
The following workflow provides a step-by-step methodology for proper disposal.
Experimental Protocol for Disposal
Objective: To safely collect and prepare this compound and its associated waste (e.g., contaminated wipes, dissolved solutions) for final disposal by a certified entity.
Materials:
-
Designated hazardous waste container (glass or high-density polyethylene, HDPE) with a screw-top cap.
-
Hazardous waste labels provided by your institution's Environmental Health & Safety (EHS) department.
-
Secondary containment bin (polypropylene or other compatible material).
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Methodology:
-
Container Preparation:
-
Select a clean, dry waste container that is compatible with the waste. Avoid metal cans, as halogenated compounds can degrade to form corrosive acids.[1]
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[7]
-
Clearly write the full chemical name: "this compound". If it is in a solvent, list all components with estimated percentages. Do not use abbreviations.
-
-
Waste Accumulation:
-
Place the labeled container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a ventilated cabinet. The container must be kept in a secondary containment bin.[6]
-
Add waste to the container as needed. This includes the pure compound, solutions containing the compound, and lightly contaminated items like weighing papers or wipes.
-
Crucially, ensure the container remains closed at all times except when you are actively adding waste. This is a common regulatory violation and a primary cause of fugitive emissions.[5][6]
-
-
Segregation Integrity:
-
Requesting Final Disposal:
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]
-
When the container is full, or if it has been accumulating for a set period (typically 3-6 months, check with your EHS), seal the cap tightly.
-
Complete the hazardous waste tag with all required information (room number, generator name, etc.).
-
Submit a chemical waste pickup request to your institution's EHS office.[7] Never attempt to dispose of the material yourself.
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill:
-
Small Spill (<100 mL or a few grams): If you have the training and proper spill kit, you may clean it up. Ensure the area is well-ventilated. Wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb solvent spills. Sweep the absorbed material into a bag, seal it, and place it in the designated halogenated waste container.[1]
-
Large Spill: Evacuate the area immediately. Close the doors and prevent entry. Call your institution's emergency number and notify EHS.
-
-
Decontaminate: Clean the spill area with soap and water after the bulk of the material has been removed.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
For any exposure, have the compound name and, if possible, a Safety Data Sheet for a similar compound available for medical personnel.
References
-
Environmental Health and Safety (EHS), Queen's University. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-Chloro-1H-Pyrrolo[3,2-c] Pyridine, Grade Standard: Technical Grade. Retrieved from [Link]
-
Washington State University, Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
-
College of Southern Nevada, Environmental Health & Safety. (2024). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4-Chloro-1H-Pyrrolo[2,3-B]Pyridine-5-Carbaldehyde. Retrieved from [Link]
-
Autech Scientific. (n.d.). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. csn.edu [csn.edu]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Senior Application Scientist Note: Safety Data Sheets (SDS) for novel or specialized chemical entities like 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not always publicly available. In the absence of specific toxicological data, it is imperative to apply the precautionary principle . This guide is therefore structured around best practices for handling compounds with unknown toxicity, drawing upon hazard data from structurally similar chloro-pyrrolo-pyridine analogs to establish a robust safety framework. The protocols herein are designed to provide a high degree of protection against anticipated, but unconfirmed, hazards.
Anticipated Hazard Profile: An Evidence-Based Assessment
While specific data for the target compound is unavailable, analysis of close structural analogs provides a logical starting point for assessing potential risks. Compounds such as 4-chloro-1H-pyrrolo[3,2-c]pyridine and 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine are classified with the following hazards.[1][2][3] We must assume our target compound presents, at a minimum, similar risks.
Given these classifications, the primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust or aerosols. The core directive is to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Task: Weighing & Handling Solids | Task: In Solution / Wet Chemistry | Task: Spill Cleanup / Waste Disposal | Justification |
| Eye/Face | Chemical safety goggles and full-face shield | Chemical safety goggles | Chemical safety goggles and full-face shield | Protects against airborne particulates and potential splashes, addressing the serious eye irritation hazard (H319). A face shield provides a secondary barrier.[2][4] |
| Hand | Double-gloved with chemically resistant gloves (e.g., Nitrile) | Chemically resistant gloves (e.g., Nitrile) | Heavy-duty chemically resistant gloves (e.g., Butyl rubber over Nitrile) | Prevents dermal absorption and skin irritation (H315). Double-gloving is critical when handling potent solid compounds to protect against breaches in the outer glove.[4] |
| Body | Full-length lab coat with tight cuffs | Full-length lab coat with tight cuffs | Chemical-resistant apron over lab coat or disposable chemical-resistant suit | Provides a barrier against incidental contact and contamination of personal clothing. An apron or suit offers enhanced protection during higher-risk activities. |
| Respiratory | NIOSH-approved N95 respirator or higher | Work within a certified chemical fume hood | NIOSH-approved respirator with OV/P100 cartridges | Mitigates inhalation risk (H332, H335) from fine powders. For solution work, engineering controls are primary. For spills, enhanced respiratory protection is required for potential vapors and aerosols.[5] |
| Footwear | Closed-toe, chemical-resistant safety shoes | Closed-toe, chemical-resistant safety shoes | Closed-toe, chemical-resistant safety shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following procedure should be adopted for all manipulations of the compound.
Location: All work must be performed within a certified chemical fume hood to utilize engineering controls as the primary barrier against inhalation.[2][6]
Step 1: Preparation and Pre-Donning
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Decontaminate the work surface within the hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the hood to minimize reaching in and out.
-
Don all required PPE as outlined in the table above, ensuring a proper fit.
Step 2: Aliquoting the Solid Compound
-
Handle the solid compound in the smallest practical quantities.
-
To minimize dust generation, do not scrape or pour the powder aggressively. Use a clean spatula to carefully transfer the solid from the source container to a tared weigh boat or vessel.
-
Close the primary container immediately after removing the desired amount.
-
If creating a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
Step 3: Post-Handling and Decontamination
-
Segregate all waste into a clearly labeled, sealed hazardous waste container. This includes used gloves, weigh boats, and any other disposable materials that came into contact with the chemical.
-
Wipe down the work surface and any reusable equipment with an appropriate solvent (e.g., isopropanol or ethanol), ensuring the cleaning wipes are disposed of as hazardous waste.
-
Carefully doff PPE in the correct order (outer gloves, apron, face shield, inner gloves, goggles, lab coat, respirator) to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water immediately after exiting the laboratory.[2]
Spill and Disposal Management
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate spill cleanup PPE, including a respirator with organic vapor and particulate cartridges.[5]
-
Contain: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[2] Do NOT use water.
-
Collect: Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution, disposing of all materials as hazardous waste.
Waste Disposal:
-
Do Not Mix: Never mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Containerization: All waste, including surplus compound and contaminated materials, must be collected in a sealed, properly labeled hazardous waste container.
-
Professional Disposal: The final disposal of the waste must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Contact your EHS officer for specific institutional procedures.
Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
